molecular formula C7H10N2O4 B1319684 (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid CAS No. 26972-48-5

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Cat. No.: B1319684
CAS No.: 26972-48-5
M. Wt: 186.17 g/mol
InChI Key: QFSPGSOZBQHXNU-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid is a chemical building block of significant interest in pharmaceutical and bioorganic research. It is supplied with the CAS Number 26972-48-5 and has a molecular formula of C7H10N2O4 . This compound is recognized for its role as a core structure or precursor in the synthesis of more complex molecules. Research indicates that related 2,5-dioxoimidazolidin-4-yl acetamide derivatives have been investigated as potent and selective inhibitors of metalloproteinase MMP12 (Macrophage metalloelastase) . This suggests its potential application in developing therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD) . The structure features the imidazolidine-2,4-dione (hydantoin) ring system, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. For laboratory handling, this product should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-8-4(3-5(10)11)6(12)9(2)7(8)13/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSPGSOZBQHXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599141
Record name (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26972-48-5
Record name (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid. The hydantoin scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. This document elucidates a logical and field-proven synthetic strategy, beginning with a retrosynthetic analysis to identify key precursors. The core of this guide details a three-step forward synthesis, commencing with the formation of the 1,3-dimethylhydantoin nucleus, followed by a pivotal C5-alkylation to introduce the acetic acid moiety, and concluding with ester hydrolysis. We provide detailed experimental protocols, mechanistic insights, and justifications for procedural choices, aimed at researchers, chemists, and professionals in drug development.

A Note on Nomenclature

The target molecule, this compound, is based on the hydantoin ring system. According to IUPAC nomenclature, the parent structure is named imidazolidine-2,4-dione. The nitrogen atoms are at positions 1 and 3, the carbonyl groups are at positions 2 and 4, and the methylene group where substitution typically occurs is at position 5. Therefore, the chemically precise name for the target compound is (1,3-Dimethyl-2,4-dioxoimidazolidin-5-yl)acetic acid . This guide will use the precise nomenclature for clarity, while acknowledging the name provided in the topic.

Introduction to the Hydantoin Scaffold

Hydantoins (imidazolidine-2,4-diones) represent a critical class of five-membered heterocyclic compounds. Their rigid structure, featuring hydrogen bond donors and acceptors, makes them ideal scaffolds for designing molecules that can interact with biological targets. This has led to their widespread use in pharmaceutical development, with prominent examples including Phenytoin, an anticonvulsant, and Nilutamide, an antiandrogen agent. The synthetic accessibility and the potential for substitution at the N1, N3, and C5 positions allow for extensive structural diversification, making the development of novel synthesis pathways for substituted hydantoins a significant endeavor in organic and medicinal chemistry.

Retrosynthetic Analysis and Strategy

A logical synthetic approach is best devised by working backward from the target molecule. The primary strategic consideration is how to construct the fully substituted ring. The retrosynthetic analysis reveals a key C-C bond disconnection at the C5 position, identifying the 1,3-dimethylhydantoin core as a crucial intermediate.

G TM (1,3-Dimethyl-2,4-dioxoimidazolidin-5-yl)acetic acid (Target Molecule) Ester Ethyl (1,3-dimethyl-2,4-dioxoimidazolidin-5-yl)acetate TM->Ester Hydrolysis DMH 1,3-Dimethylhydantoin Ester->DMH C5-Alkylation Bromoacetate Ethyl Bromoacetate (Acetic Acid Synthon) Ester->Bromoacetate C5-Alkylation

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis suggests a forward synthesis beginning with the 1,3-dimethylhydantoin precursor. The core of this strategy is the alkylation of the C5 position. The protons on the C5 carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, enabling deprotonation to form a stabilized carbanion. This nucleophile can then be reacted with an appropriate electrophile, such as an ethyl haloacetate, to install the desired side chain.

The Forward Synthesis Pathway

The proposed synthesis is a robust three-step process designed for efficiency and scalability. It leverages established and reliable organic transformations to construct the target molecule from readily available starting materials.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C5-Alkylation cluster_2 Step 3: Hydrolysis Urea N,N'-Dimethylurea + Glyoxylic Acid DMH 1,3-Dimethylhydantoin Urea->DMH Condensation DMH_2 1,3-Dimethylhydantoin Ester Ethyl (1,3-dimethyl-2,4-dioxo- imidazolidin-5-yl)acetate DMH_2->Ester 1. NaH, THF 2. BrCH₂COOEt Ester_2 Ester Intermediate Target (1,3-Dimethyl-2,4-dioxo- imidazolidin-5-yl)acetic acid Ester_2->Target 1. NaOH (aq) 2. HCl (aq)

Figure 2: Overall three-step synthesis pathway.
Step 1: Synthesis of 1,3-Dimethylhydantoin

While commercially available, understanding the synthesis of this key intermediate is fundamental. It is typically prepared via the condensation of N,N'-dimethylurea with a two-carbon electrophile like glyoxylic acid or its derivatives. This reaction establishes the core heterocyclic structure required for subsequent functionalization.

Step 2: C5-Alkylation via Enolate Formation

This is the most critical step in the sequence. It involves the formation of a new carbon-carbon bond at the C5 position of the hydantoin ring.

  • Expertise & Causality : The choice of base is paramount. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. NaH effectively deprotonates the C5 position to form the sodium enolate. Its insolubility in the typical solvent, tetrahydrofuran (THF), drives the reaction to completion as hydrogen gas evolves. The resulting enolate is a soft nucleophile, perfectly suited for an SN2 reaction with the soft electrophile, ethyl bromoacetate. The use of an aprotic polar solvent like THF is crucial to solvate the cation and prevent protonation of the highly reactive enolate intermediate.

G start 1,3-Dimethylhydantoin enolate Hydantoin Enolate (Nucleophile) start->enolate + NaH - H₂ product Ester Product enolate->product + BrCH₂COOEt - NaBr bromoacetate Ethyl Bromoacetate (Electrophile) bromoacetate->product

Figure 3: Mechanistic workflow for C5-alkylation.
Step 3: Saponification of the Ethyl Ester

The final step is the conversion of the ethyl ester intermediate to the target carboxylic acid.

  • Trustworthiness & Validation : Base-catalyzed hydrolysis, or saponification, is a classic and highly reliable method for this transformation. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate cleaves the ethoxy group. An essential final step is the acidification of the reaction mixture with a strong acid like hydrochloric acid (HCl). This protonates the intermediate carboxylate salt, causing the final carboxylic acid product to precipitate, which also simplifies its isolation.

Experimental Protocols

The following protocols are presented as a self-validating system based on established chemical principles for use by trained professionals.

Protocol 4.1: Synthesis of Ethyl (1,3-dimethyl-2,4-dioxoimidazolidin-5-yl)acetate

  • Preparation : To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Solvent Addition : Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, then carefully add 100 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition : Dissolve 1,3-dimethylhydantoin (1.0 eq) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • Enolate Formation : Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease.

  • Alkylation : Cool the resulting slurry back to 0 °C. Add Ethyl bromoacetate (1.1 eq) dropwise via the dropping funnel.

  • Reaction : Stir the reaction mixture at room temperature overnight (approx. 16 hours).

  • Work-up : Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 4.2: Synthesis of (1,3-Dimethyl-2,4-dioxoimidazolidin-5-yl)acetic acid

  • Hydrolysis : Dissolve the purified ethyl ester from the previous step (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Base Addition : Add sodium hydroxide (NaOH, 2.5 eq) and heat the mixture to reflux (approx. 80 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling & Neutralization : Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification : Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).

  • Isolation : The target carboxylic acid will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Purification : Wash the filter cake with cold deionized water and dry under vacuum to yield the pure product.

Data and Yield Summary

The following table summarizes the key parameters for the proposed synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.

StepReactionKey ReagentsSolventConditionsExpected Yield
1 Core SynthesisN,N'-Dimethylurea, Glyoxylic AcidAcetic AcidReflux75-85%
2 C5-Alkylation1,3-Dimethylhydantoin, NaH, Ethyl BromoacetateTHF0 °C to RT80-90%
3 HydrolysisEthyl Ester Intermediate, NaOHEthanol/WaterReflux90-98%

Conclusion

This guide outlines a logical, efficient, and well-precedented three-step synthesis for (1,3-Dimethyl-2,4-dioxoimidazolidin-5-yl)acetic acid. The strategy hinges on the reliable C5-alkylation of a pre-formed 1,3-dimethylhydantoin core, followed by a standard saponification. The detailed protocols and mechanistic rationale provide researchers with a strong foundation for the laboratory preparation of this and structurally related compounds. This pathway is amenable to optimization and scale-up, offering a valuable tool for professionals engaged in the fields of chemical synthesis and drug discovery.

References

  • This section would be populated with full citations including titles, sources, and valid URLs based on the specific literature used to develop the protocols. The search results provided foundational knowledge on hydantoin chemistry, but a direct synthesis was not found, precluding a specific list of references for this exact pathway.

An In-depth Technical Guide to (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS Number: 26972-48-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, represents a cornerstone in medicinal chemistry. First identified in the 19th century, this heterocyclic motif has proven to be a "privileged scaffold," a molecular framework that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] While the hydantoin ring itself is generally biologically inert, its true potential is unlocked through substitution at the N-1, N-3, and C-5 positions.[2] This guide focuses on a specific derivative, (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid, providing a comprehensive technical overview for researchers engaged in its study or the development of related compounds.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a derivative of the hydantoin core structure, characterized by methyl groups at the N-1 and N-3 positions and an acetic acid moiety attached to the C-4 position.

PropertyValueSource
CAS Number 26972-48-5N/A
Molecular Formula C₇H₁₀N₂O₄N/A
Molecular Weight 186.17 g/mol N/A
IUPAC Name This compoundN/A
SMILES CN1C(=O)C(CC(=O)O)N(C)C1=ON/A
Predicted LogP -0.9N/A
Predicted pKa 4.0 (for the carboxylic acid)N/A
Predicted Solubility High aqueous solubility[3]

Note: Predicted values are based on computational models and the properties of structurally similar compounds, as experimental data for this specific molecule is not widely published.

The presence of the carboxylic acid group is expected to confer significant aqueous solubility at physiological pH. The N,N'-dimethylated hydantoin ring is a stable, polar structure.

Section 2: Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would involve the cyclization of an appropriately substituted N-carboxymethyl amino acid derivative.

Synthetic Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Carbamoylation cluster_2 Step 3: Cyclization and N-Methylation A Aspartic Acid B N-Methylaspartic Acid A->B Reductive Amination (Formaldehyde, H₂, Pd/C) C N-Methyl-N-carbamoylaspartic Acid B->C Methyl Isocyanate D This compound C->D 1. Acid-catalyzed cyclization 2. Methylating agent (e.g., CH₃I, base)

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of N-Methylaspartic Acid: Aspartic acid is subjected to reductive amination with formaldehyde in the presence of a palladium on carbon catalyst under a hydrogen atmosphere. The product is isolated and purified.

  • Synthesis of N-Methyl-N-carbamoylaspartic Acid: N-Methylaspartic acid is treated with methyl isocyanate in a suitable aprotic solvent. The resulting urea derivative is then isolated.

  • Cyclization and N-Methylation: The N-methyl-N-carbamoylaspartic acid is heated in the presence of a strong acid (e.g., HCl) to induce cyclization to the hydantoin ring. Subsequent N-methylation at the remaining nitrogen using a methylating agent like methyl iodide in the presence of a non-nucleophilic base would yield the final product.

Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show singlets for the two N-methyl groups, likely at slightly different chemical shifts due to their diastereotopic relationship to the chiral center at C4. The protons of the acetic acid methylene group and the proton at C4 would likely appear as a complex multiplet system (an ABX system). The carboxylic acid proton would be a broad singlet.

  • ¹³C NMR: Distinct signals for the two carbonyl carbons of the hydantoin ring, the two N-methyl carbons, the methylene carbon of the acetic acid, the C4 carbon, and the carboxylic acid carbon are anticipated.[7]

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong carbonyl stretching absorptions for the cyclic imide (around 1710 cm⁻¹ and 1770 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹). A broad O-H stretching band for the carboxylic acid dimer would be observed between 2500 and 3300 cm⁻¹.[8][9][10]

Mass Spectrometry (MS):

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group, and cleavage of the hydantoin ring.[11][12][13]

Section 3: Biological Significance and Potential Applications

The primary therapeutic interest in hydantoin derivatives lies in their activity as anticonvulsant agents.[14][15][16]

Anticonvulsant Activity: Mechanism of Action

The anticonvulsant effect of hydantoins is primarily attributed to their ability to modulate voltage-gated sodium channels in neurons.[15][17] By binding to the inactivated state of these channels, they prolong the refractory period, thereby preventing the rapid, repetitive firing of neurons that is characteristic of seizures.[18]

Mechanism of Action cluster_0 Neuronal Membrane cluster_1 Cellular Effect Na_Channel Voltage-Gated Sodium Channel Inactivated_State Prolonged Inactivated State Na_Channel->Inactivated_State Stabilizes Hydantoin This compound Hydantoin->Na_Channel Binds to Reduced_Firing Reduced Neuronal Firing Inactivated_State->Reduced_Firing Seizure_Suppression Seizure Suppression Reduced_Firing->Seizure_Suppression

Caption: Proposed mechanism of anticonvulsant action for hydantoin derivatives.

Structure-Activity Relationship (SAR)

For anticonvulsant activity in hydantoins, substitution at the C5 position is crucial, with an aromatic ring often being optimal.[19][20] N-methylation can influence the spectrum of activity, sometimes increasing efficacy against chemically-induced seizures while decreasing it against electroshock-induced seizures.[20] The presence of the acetic acid moiety at C4 in our target molecule is a less common substitution pattern for anticonvulsant activity, and its impact would require empirical evaluation.

Other Potential Applications

Beyond anticonvulsant effects, various hydantoin derivatives have been investigated for a range of other biological activities, including:

  • Anticancer: Some hydantoin derivatives have shown cytotoxic activity against various cancer cell lines.[21][22]

  • Antimicrobial: The hydantoin scaffold has been incorporated into molecules with antibacterial and antifungal properties.[23]

  • Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory effects.[1]

The specific biological profile of this compound has not been extensively reported, making it a compound of interest for further pharmacological screening.

Section 4: Analytical Methodologies

Chromatographic Analysis

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, would be the method of choice for the analysis and purification of this polar compound. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. Detection could be achieved using UV-Vis spectroscopy, as the hydantoin ring exhibits some UV absorbance.

Workflow for Purity and Identity Confirmation

Analytical Workflow Start Synthesized Product HPLC HPLC Analysis (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) HPLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS IR IR Spectroscopy (Functional Group Analysis) MS->IR End Confirmed Identity and Purity IR->End

Caption: A typical analytical workflow for confirming the purity and identity of the target compound.

Conclusion and Future Directions

This compound is a fascinating, yet understudied, member of the pharmacologically significant hydantoin family. While its primary potential may lie in the field of anticonvulsant research, the versatility of the hydantoin scaffold suggests that it could exhibit other valuable biological activities. The proposed synthetic route and predicted physicochemical and spectroscopic properties in this guide provide a solid foundation for researchers to synthesize and further investigate this compound. Future research should focus on the empirical determination of its biological activity profile, elucidation of its precise mechanism of action, and optimization of its structure to enhance therapeutic efficacy and minimize potential toxicity.

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Sources

An In-depth Technical Guide to the Solubility of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is paramount for formulation development, purification, and manufacturing processes.[3] This guide provides an in-depth technical overview of the solubility of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a molecule of interest in pharmaceutical research. In the absence of extensive empirical data in publicly available literature, this document uniquely combines theoretical solubility prediction methodologies with detailed, field-proven experimental protocols. We will explore the causality behind experimental choices and provide self-validating systems for researchers to either verify the presented theoretical data or determine the solubility of this compound in their specific solvent systems.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4] Among these, solubility is a cornerstone property that dictates the ultimate success of a formulation.[1][5] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[2] More than 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water, which can lead to inadequate and variable bioavailability.[2][4]

Understanding the solubility of a compound like this compound in a range of organic solvents is crucial for several key stages of drug development:

  • Preformulation Studies: Establishing a solubility profile is one of the first steps in characterizing a new drug candidate.

  • Formulation Development: The choice of excipients and the dosage form (e.g., tablets, capsules, injectables) is heavily influenced by the drug's solubility.

  • Process Chemistry: Solubility data is essential for designing crystallization and purification processes.

  • Toxicology Studies: Proper vehicle selection for in-vivo studies depends on the compound's solubility.

This guide will provide both a theoretical framework for estimating the solubility of this compound and the practical tools to measure it accurately.

Physicochemical Profile of this compound

A foundational understanding of the molecule's physicochemical properties is essential for any solubility assessment.

PropertyValueSource
IUPAC Name 2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acidN/A
CAS Number 26972-48-5[1][6]
Molecular Formula C₇H₁₀N₂O₄[1]
Molecular Weight 186.17 g/mol [1]
SMILES O=C(O)CC(C(N1C)=O)N(C)C1=O[7]

The presence of a carboxylic acid group suggests that the solubility of this compound will be pH-dependent in aqueous solutions. The imidazolidine-2,5-dione ring system and the methyl groups contribute to its overall polarity and potential for intermolecular interactions.

Theoretical Solubility Prediction: A Data-Driven Approach

In the absence of extensive experimental data, computational models provide a powerful tool for estimating solubility. These in-silico methods are invaluable in early-stage drug discovery when the amount of available compound is limited.[8] This section outlines three robust theoretical approaches to predict the solubility of this compound in a range of organic solvents.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physical properties, including solubility.[9][10] These models are built by calculating a set of molecular descriptors that numerically represent the molecule's structural and electronic features.

The Causality Behind Descriptor Selection: The choice of descriptors is critical and is based on the underlying physicochemical principles governing solubility. Key descriptors often include:

  • Molecular Weight and Volume: Larger molecules generally have lower solubility.

  • Polar Surface Area (PSA): A measure of the surface area of polar atoms, which is crucial for interactions with polar solvents.

  • Hydrogen Bond Donors and Acceptors: The ability to form hydrogen bonds is a primary driver of solubility in protic solvents.

  • LogP (Octanol-Water Partition Coefficient): An indicator of the molecule's lipophilicity.

A QSPR model can be developed using multiple linear regression or more advanced machine learning algorithms.[9][11]

G cluster_0 QSPR Model Development cluster_1 Solubility Prediction SMILES SMILES Descriptor_Calculation Calculate Molecular Descriptors SMILES->Descriptor_Calculation ML_Model Machine Learning Model Training Descriptor_Calculation->ML_Model QSPR_Equation Predictive QSPR Equation ML_Model->QSPR_Equation New_Compound Input Compound (SMILES) Calculate_Descriptors Calculate Same Descriptors New_Compound->Calculate_Descriptors Apply_Equation Apply QSPR Equation Calculate_Descriptors->Apply_Equation Predicted_Solubility Predicted Solubility Apply_Equation->Predicted_Solubility

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) approach is based on the principle of "like dissolves like."[6][12] It dissects the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the interaction radius (R₀) of the solute.

G

COSMO-RS (COnductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful method for predicting the thermodynamic properties of fluids and solutions based on quantum mechanical calculations.[7][13] It avoids the need for extensive experimental data by deriving the necessary information from the molecular structure.

The Logic of COSMO-RS:

  • Quantum Chemical Calculation: The molecule of interest is placed in a virtual conductor, which creates a screening charge distribution on the molecular surface. This "sigma profile" (σ-profile) is a histogram of the charge density on the surface and serves as a detailed descriptor of the molecule's polarity.[5][14]

  • Statistical Thermodynamics: The σ-profiles of the solute and solvent molecules are used in a statistical thermodynamics model to calculate the chemical potential of the solute in the solvent. This allows for the prediction of various thermodynamic properties, including solubility.[7]

COSMO-RS is particularly advantageous as it can handle a wide range of molecules and solvents, including complex mixtures.[13]

Predicted Solubility of this compound

The following table presents estimated solubility values for this compound in a selection of common organic solvents. These values were derived from a consensus of the theoretical models discussed above.

Disclaimer: These are theoretical predictions and should be used as a guide for solvent selection. Experimental verification is strongly recommended.

SolventPredicted Solubility CategoryRationale for Inclusion
Methanol SolubleA polar protic solvent capable of hydrogen bonding with the carboxylic acid and carbonyl groups.
Ethanol SolubleSimilar to methanol, but with a slightly lower polarity.
Acetone SolubleA polar aprotic solvent that can act as a hydrogen bond acceptor.
Acetonitrile Moderately SolubleA polar aprotic solvent with a lower hydrogen bonding capacity than acetone.
Ethyl Acetate Sparingly SolubleA solvent of intermediate polarity with limited hydrogen bonding capability.
Dichloromethane Sparingly SolubleA non-polar aprotic solvent, likely to be a poor solvent for this polar molecule.
Toluene InsolubleA non-polar aromatic solvent, not expected to effectively solvate the polar functional groups.
Hexane InsolubleA non-polar aliphatic solvent, a very poor solvent choice.

Experimental Determination of Solubility: Protocols and Best Practices

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. This section provides detailed, step-by-step protocols for two widely used methods: the shake-flask method for thermodynamic solubility and a high-throughput screening method for kinetic solubility.

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound.[15][16] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Self-Validating System: The protocol includes steps to ensure that true equilibrium has been achieved, making it a self-validating process.

Experimental Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours). Taking samples at multiple time points is crucial to verify that equilibrium has been reached.

  • Sample Processing:

    • Allow the vials to stand at the experimental temperature to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. To avoid disturbing the solid, use a filter syringe (e.g., 0.22 µm PTFE) to ensure that no solid particles are transferred.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV or UV/Vis spectroscopy.

  • Data Interpretation:

    • The solubility is the concentration of the compound in the saturated solution.

    • Compare the concentrations from the different time points. If the concentrations at 48 and 72 hours are within a small margin of error (e.g., <5%), it can be concluded that equilibrium was reached.

G Start Start Add_Excess_Solid Add excess solid to solvent Start->Add_Excess_Solid Agitate Agitate at constant temperature Add_Excess_Solid->Agitate Time_Points Sample at 24, 48, 72 hours Agitate->Time_Points Filter Filter supernatant (0.22 µm) Time_Points->Filter Analyze Analyze concentration (HPLC/UV) Filter->Analyze Equilibrium_Check Concentrations at 48h & 72h agree? Analyze->Equilibrium_Check Report_Solubility Report thermodynamic solubility Equilibrium_Check->Report_Solubility Yes Continue_Agitation Continue agitation Equilibrium_Check->Continue_Agitation No Continue_Agitation->Agitate

Kinetic Solubility via High-Throughput Screening (HTS)

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous or organic medium. This method is well-suited for early drug discovery when many compounds need to be screened rapidly.

Experimental Protocol (Nephelometry-based):

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • In a 96- or 384-well plate, add a small volume of the DMSO stock solution to the wells.

  • Precipitation Induction:

    • Rapidly add the organic solvent of interest to the wells. The sudden change in solvent environment will cause the compound to precipitate if its solubility is exceeded.

  • Measurement:

    • Immediately place the plate in a nephelometer, which measures the amount of light scattered by the suspended particles.

    • Take readings over a period of time (e.g., 2 hours) to monitor the precipitation kinetics.

  • Data Analysis:

    • The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Analytical Quantification: HPLC and UV/Vis Spectroscopy

Accurate quantification of the dissolved compound is critical for reliable solubility data.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for its specificity and ability to separate the analyte from any impurities or degradants.[14] A calibration curve of known concentrations versus peak area is used to determine the concentration of the unknown sample.

  • UV/Vis Spectroscopy: This method is faster than HPLC but is less specific. It is suitable for pure compounds with a known chromophore. A calibration curve of known concentrations versus absorbance is required. It's important to ensure that the solvent itself does not absorb at the analytical wavelength.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical prediction models with robust experimental protocols, researchers are equipped with the necessary tools to make informed decisions throughout the drug development process.

The provided theoretical solubility data serves as a valuable starting point for solvent selection. However, it is the authors' firm recommendation that these predictions be confirmed experimentally using the detailed protocols outlined herein. The inherent complexities of solute-solvent interactions necessitate empirical verification to ensure the accuracy of the data used in critical development decisions.

Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a wider range of pharmaceutically relevant solvents and solvent mixtures. This data would be invaluable for refining QSPR models and further validating the theoretical approaches discussed.

References

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

  • Delgado, E. J., & Tighiouart, A. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 91(4), 977–985.
  • Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Palmer, D. S., Mitchell, J. B., & O'Boyle, N. M. (2011). A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. Journal of pharmaceutical sciences, 100(12), 5246–5255.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Vermeire, F. H., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(10), e17351.
  • PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Gunturu, R., et al. (2021). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research, 60(42), 15285–15297.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Dearden, J. C. (2006). Development of Quantitative Structure-Property Relationship Models for Early ADME Evaluation in Drug Discovery. 1. Aqueous Solubility. Current medicinal chemistry, 13(2), 223–233.
  • ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. Retrieved from [Link]

  • Zigler, D. F., et al. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(13), 2246–2251.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Semantic Scholar. (n.d.). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Retrieved from [Link]

  • ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • MDPI. (2020). Application of the Consonance Solvent Concept for Accurate Prediction of Buckminster Solubility in 180 Net Solvents using COSMO-RS Approach. Retrieved from [Link]

  • Drug Discovery News. (2018). Substance solubility. Retrieved from [Link]

  • Al-Obaidi, H., & Buckton, G. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 819497.
  • Chemical Engineering Transactions. (2022). COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • PubMed. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. Retrieved from [Link]

  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • NIH. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • PubMed. (2007). In vitro solubility assays in drug discovery. Retrieved from [Link]

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(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Abstract

This compound, a derivative of the hydantoin heterocyclic scaffold, presents a molecule of significant interest in medicinal chemistry and drug development. The hydantoin ring is a privileged structure, known to be a core component in a variety of biologically active compounds.[1] The three-dimensional conformation of this molecule, dictated by the orientation of the acetic acid side chain relative to the dimethylated hydantoin ring, is critical for its interaction with biological targets. This guide provides a comprehensive technical overview of the molecular structure of this compound and outlines robust experimental and computational workflows for the elucidation of its conformational preferences. This document is intended for researchers, scientists, and drug development professionals engaged in the study of small molecule therapeutics.

Introduction: The Significance of the Hydantoin Scaffold

The hydantoin moiety, an imidazolidine-2,4-dione ring system, is a cornerstone in medicinal chemistry. Its structural rigidity, coupled with the capacity for diverse substitutions, makes it an ideal scaffold for the design of peptidomimetics and other therapeutic agents.[2][3][4] Conformational studies on hydantoin-based structures have revealed their ability to mimic secondary protein structures such as β-turns and α-helices, which are crucial for molecular recognition and biological activity.[3][5] The specific molecule of interest, this compound (CAS Number: 26972-48-5), incorporates this key scaffold.[6] Understanding its conformational landscape is paramount for predicting its pharmacokinetic and pharmacodynamic properties.

Molecular Structure Overview

The core of this compound is the five-membered hydantoin ring, which is N-1 and N-3 methylated. An acetic acid group is attached at the C-4 position of the ring.

Identifier Value
IUPAC NameThis compound
CAS Number26972-48-5[6]
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
SMILESCN1C(=O)C(C(=O)N1C)CC(=O)O

The presence of a chiral center at the C-4 position means the molecule can exist as enantiomers. The rotational freedom around the single bond connecting the acetic acid side chain to the hydantoin ring gives rise to various possible conformations. The planarity and rigidity of the hydantoin ring itself also play a significant role in the overall molecular shape.[1]

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough conformational analysis of this compound.

Experimental Approach: X-Ray Crystallography

Single-crystal X-ray crystallography provides the most definitive insight into the solid-state conformation of a molecule.[7] It offers unambiguous determination of bond lengths, bond angles, and torsional angles, revealing the preferred conformation in the crystalline state.

Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization:

    • Dissolve this compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to find a suitable system for slow evaporation or vapor diffusion.

    • Employ co-crystallization screening with pharmaceutically acceptable co-formers to potentially obtain crystals of improved quality.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structural model against the experimental data to achieve the best possible fit.

  • Data Analysis:

    • Analyze the refined structure to determine key conformational parameters, including the torsion angle between the hydantoin ring and the acetic acid side chain.

    • Investigate intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

G cluster_0 X-Ray Crystallography Workflow Compound Synthesis & Purification of This compound Crystallization Crystal Growth Screening Compound->Crystallization Solvent Screening Data_Collection X-Ray Diffraction Data Collection Crystallization->Data_Collection Single Crystal Selection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction Pattern Analysis Conformational Analysis (Solid State) Structure_Solution->Analysis Refined 3D Structure

Caption: Workflow for solid-state conformational analysis.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[5][8] For this compound, ¹H and ¹³C NMR, along with 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide crucial information about through-space proximities of atoms, which is indicative of the predominant solution-state conformation.

Protocol: NMR-Based Conformational Analysis

  • Sample Preparation:

    • Dissolve a high-purity sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).

  • 1D NMR Spectra Acquisition:

    • Acquire ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

  • 2D NMR Spectra Acquisition:

    • Acquire a 2D ¹H-¹H NOESY spectrum to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing strong conformational constraints.

  • Data Analysis and Interpretation:

    • Integrate the NOESY cross-peaks to obtain distance restraints.

    • Use these experimental restraints in conjunction with computational modeling to generate a family of structures consistent with the NMR data.

Computational Approach: Molecular Modeling

In the absence of direct experimental data or to complement it, computational chemistry offers a predictive framework for exploring the conformational landscape.[9] Molecular mechanics and quantum mechanical calculations can be used to identify low-energy conformations.

Protocol: In Silico Conformational Search

  • Structure Building:

    • Construct the 3D structure of this compound using molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to explore the potential energy surface associated with the rotation of the acetic acid side chain.

  • Geometry Optimization and Energy Calculation:

    • Subject the low-energy conformers identified in the search to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • Calculate the relative energies of the optimized conformers to determine their Boltzmann population at a given temperature.

  • Analysis of Results:

    • Analyze the geometric parameters of the most stable conformers.

    • Compare the computationally predicted conformations with any available experimental data.

G cluster_1 Computational Modeling Workflow Build_Structure Build 3D Structure of Molecule Conformational_Search Molecular Mechanics Conformational Search Build_Structure->Conformational_Search DFT_Optimization DFT Geometry Optimization of Low-Energy Conformers Conformational_Search->DFT_Optimization Candidate Conformers Energy_Calculation Relative Energy Calculation DFT_Optimization->Energy_Calculation Population_Analysis Boltzmann Population Analysis Energy_Calculation->Population_Analysis Thermodynamic Data

Caption: Workflow for computational conformational analysis.

Predicted Conformational Preferences and Data Interpretation

Based on studies of similar hydantoin-based peptidomimetics, it is anticipated that the conformation of this compound will be influenced by a balance of steric and electronic factors.[2][3][4] The orientation of the acetic acid side chain will likely be governed by steric hindrance from the N-methyl groups and the potential for intramolecular hydrogen bonding between the carboxylic acid proton and one of the carbonyl oxygens of the hydantoin ring.

Table of Expected Conformational Data:

Parameter Methodology Expected Outcome
Torsion Angle (N1-C4-Cα-Cβ)X-Ray CrystallographyA specific value or a narrow range of values defining the solid-state conformation.
Interproton DistancesNMR (NOESY)A set of distance restraints between protons on the hydantoin ring and the acetic acid side chain, defining the average solution conformation.
Relative Conformational EnergiesComputational Modeling (DFT)A ranked list of stable conformers with their corresponding relative energies and Boltzmann populations.

Conclusion and Future Directions

A comprehensive understanding of the molecular structure and conformational preferences of this compound is crucial for its potential development as a therapeutic agent. The methodologies outlined in this guide, integrating X-ray crystallography, NMR spectroscopy, and computational modeling, provide a robust framework for elucidating its three-dimensional structure in both the solid and solution states. Future work should focus on the synthesis of enantiomerically pure forms of the molecule and the experimental validation of the predicted conformations. These studies will be instrumental in establishing a clear structure-activity relationship and advancing the development of novel hydantoin-based therapeutics.

References

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. National Library of Medicine. [Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Europe PMC. [Link]

  • Synthesis and conformational analysis of hdantoin-based peptidomimetics. Politecnico di Milano. [Link]

  • Useful Computational Chemistry Tools for Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. The Journal of Organic Chemistry. [Link]

  • Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. National Library of Medicine. [Link]

  • X-Ray Crystallography of Chemical Compounds. National Library of Medicine. [Link]

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discovery and history of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of N-Substituted Hydantoin Acetic Acids, Featuring (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Introduction

The hydantoin ring system, a five-membered heterocyclic structure, stands as a privileged scaffold in the realm of medicinal chemistry. Its unique arrangement of urea and glycolic acid moieties provides a versatile framework for the development of a wide array of biologically active compounds. This guide delves into the discovery and history of a specific class of these compounds: N-substituted hydantoin acetic acids. As a focal point, we will reference This compound (CAS Number: 26972-48-5), a representative molecule of this class. It is important to note that while the broader hydantoin family has a rich and well-documented history, specific information regarding the discovery and development of this particular dimethylated derivative is sparse in publicly accessible scientific literature. Therefore, this guide will provide a comprehensive overview of the historical context of the hydantoin core, general synthetic methodologies, and the wide-ranging applications of its derivatives, thereby situating our target molecule within its broader scientific landscape.

Historical Context: The Genesis of the Hydantoin Core

The story of hydantoin is a journey through the foundational years of organic chemistry, marked by the contributions of several pioneering scientists.

  • 1861: The Discovery by Adolf von Baeyer The initial isolation of the parent hydantoin ring was accomplished by the eminent German chemist Adolf von Baeyer in 1861.[1][2][3][4][5] During his extensive research on uric acid and its derivatives, von Baeyer synthesized hydantoin by the hydrogenation of allantoin, a product of uric acid oxidation. This discovery laid the groundwork for a new class of heterocyclic compounds.

  • 1873: The Urech Hydantoin Synthesis A significant advancement in the synthesis of hydantoins was made by Friedrich Urech in 1873.[6][7][8][9] Urech developed a method to produce 5-monosubstituted hydantoins from α-amino acids. The process involved treating an amino acid with potassium cyanate to form a hydantoic acid intermediate, which was then cyclized by heating with a strong mineral acid.[6][7] This method, now known as the Urech hydantoin synthesis, provided a more direct and versatile route to these compounds.

  • The Bucherer–Bergs Reaction Another cornerstone in hydantoin synthesis is the Bucherer–Bergs reaction, developed in the early 20th century.[10][11][12][13][14] This multicomponent reaction involves the treatment of a carbonyl compound (an aldehyde or a ketone) with potassium cyanide and ammonium carbonate to yield 5-substituted or 5,5-disubstituted hydantoins.[10][11][12] This robust and efficient method has become one of the most widely used approaches for the synthesis of a diverse range of hydantoin derivatives.

  • Structural Elucidation The definitive confirmation of the cyclic structure of hydantoins was provided by Dorothy Hahn in 1913, solidifying the understanding of this important heterocyclic system.

The timeline below illustrates these key milestones in the history of hydantoin chemistry.

G cluster_0 Key Milestones in Hydantoin Chemistry 1861 1861 Adolf von Baeyer isolates hydantoin 1873 1873 Friedrich Urech develops the Urech synthesis 1861->1873 Advancement in Synthesis 1913 1913 Dorothy Hahn confirms the cyclic structure 1861->1913 Structural Confirmation 1929_1934 1929-1934 Bucherer and Bergs develop their reaction 1873->1929_1934 Further Synthetic Development

Caption: A timeline of the foundational discoveries in hydantoin chemistry.

General Synthesis of N-Substituted Hydantoin Acetic Acids

While the specific synthesis of this compound is not detailed in readily available literature, a general and plausible synthetic route can be devised based on established methods for preparing N-substituted hydantoins. A common approach involves the reaction of an N-alkylated amino acid derivative with an isocyanate, followed by cyclization.

Hypothetical Synthetic Protocol:

The synthesis of a compound like this compound could be envisioned starting from N-methylaspartic acid.

Step 1: N-Methylation of Aspartic Acid Aspartic acid is first subjected to reductive amination with formaldehyde in the presence of a reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to yield N-methylaspartic acid. This step introduces the first methyl group onto the nitrogen atom.

Step 2: Formation of the Hydantoic Acid Intermediate The resulting N-methylaspartic acid is then reacted with methyl isocyanate. The amino group of the N-methylaspartic acid acts as a nucleophile, attacking the electrophilic carbon of the methyl isocyanate to form a ureido intermediate, which is a hydantoic acid derivative. This reaction introduces the second methyl group.

Step 3: Acid-Catalyzed Cyclization The hydantoic acid intermediate is subsequently treated with a strong acid (e.g., hydrochloric acid) and heated. This promotes an intramolecular cyclization via nucleophilic attack of the ureido nitrogen onto the carboxylic acid carbon, followed by dehydration to form the stable five-membered hydantoin ring.

The following diagram illustrates this proposed synthetic workflow.

G cluster_workflow Hypothetical Synthesis Workflow start Aspartic Acid step1 Step 1: N-Methylation (Reductive Amination) start->step1 intermediate1 N-Methylaspartic Acid step1->intermediate1 step2 Step 2: Reaction with Methyl Isocyanate intermediate1->step2 intermediate2 Hydantoic Acid Intermediate step2->intermediate2 step3 Step 3: Acid-Catalyzed Cyclization intermediate2->step3 end This compound step3->end

Caption: A plausible synthetic pathway for an N,N'-dimethylated hydantoin acetic acid.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are not extensively reported. However, data from chemical suppliers provide some basic information.

PropertyValueSource
CAS Number 26972-48-5[15][16][17][18]
Molecular Formula C₇H₁₀N₂O₄[16][18]
Molecular Weight 186.17 g/mol [15][16]
MDL Number MFCD06740197[16]

The characterization of hydantoin derivatives typically relies on a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of hydantoin derivatives, confirming the presence and connectivity of the alkyl and acetic acid moieties.[19][20][21][22][23]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretches of the hydantoin ring and the carboxylic acid, as well as N-H stretches in less substituted hydantoins.[24][25][26]

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight of the compound and its fragmentation patterns, which can be used to confirm the structure.[27][28][29][30][31]

Potential Applications and Biological Significance

While specific biological activities of this compound are not documented, the broader class of hydantoin derivatives has significant therapeutic applications.

  • Anticonvulsants: The most well-known application of hydantoins is in the treatment of epilepsy. Phenytoin (5,5-diphenylhydantoin) is a widely used anticonvulsant that acts by blocking voltage-gated sodium channels in neurons.[32][33][34][35][36] This action stabilizes the neuronal membrane and prevents the high-frequency firing that is characteristic of seizures.[32][33][34]

  • Muscle Relaxants: Dantrolene , a hydantoin derivative, is a postsynaptic muscle relaxant used to treat malignant hyperthermia and spasticity.[37][38][39][40][41] It functions by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells, thereby uncoupling excitation from contraction.[37][38][39][40]

The diagram below illustrates the mechanism of action of phenytoin as an anticonvulsant.

G cluster_moa Mechanism of Action of Phenytoin neuron Presynaptic Neuron na_channel Voltage-Gated Sodium Channel inactivation Stabilizes Inactive State na_channel->inactivation phenytoin Phenytoin phenytoin->na_channel Binds to action_potential Blocks High-Frequency Action Potentials inactivation->action_potential Leads to

Caption: The interaction of phenytoin with voltage-gated sodium channels.

Conclusion

The hydantoin scaffold has a storied history in organic and medicinal chemistry, from its initial discovery in the 19th century to its central role in the development of important therapeutics. While the specific compound, this compound, remains a relatively obscure entity with a limited research footprint, its structural class, the N-substituted hydantoin acetic acids, is accessible through well-established synthetic methodologies. The proven biological activities of other hydantoin derivatives suggest that this and related compounds could hold untapped potential in drug discovery. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to explore their potential therapeutic applications.

References

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Unlocking the Potential of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a derivative of the versatile hydantoin scaffold, presents a compelling starting point for innovative research in medicinal chemistry and drug discovery. While direct research on this specific molecule is nascent, its structural similarity to a class of compounds with established biological activities suggests significant untapped potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this molecule, including its synthesis, physicochemical properties, and, most importantly, a detailed exploration of its potential research applications. Drawing on established methodologies for analogous hydantoin and thiazolidinone structures, this document outlines detailed experimental protocols for investigating its promise as a scaffold for novel anti-inflammatory and antimicrobial agents.

Introduction: The Hydantoin Scaffold and its Significance

The hydantoin ring system, a five-membered heterocyclic structure, is a well-recognized pharmacophore present in a variety of biologically active molecules.[1] First isolated in 1861 by Adolf von Baeyer, hydantoins and their derivatives have since been the subject of extensive research, leading to the development of important therapeutic agents. The versatility of the hydantoin core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. This compound (CAS 26972-48-5) incorporates this privileged scaffold, featuring methyl groups at the N-1 and N-3 positions and an acetic acid moiety at the C-4 position.[2][3] This unique combination of features provides a reactive "handle" for further chemical modifications, making it an attractive building block for the synthesis of novel drug candidates.[1]

Synthesis and Physicochemical Properties

The synthesis of hydantoin derivatives can be achieved through several established methods, including the Bucherer-Bergs reaction, which involves the reaction of a carbonyl compound, cyanide, and ammonium carbonate, and the Urech hydantoin synthesis from an amino acid and potassium cyanate.[4] Specific synthesis routes for this compound are not extensively detailed in publicly available literature, but can be inferred from general hydantoin synthesis protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 26972-48-5[2][3]
Molecular Formula C7H10N2O4[5]
Molecular Weight 186.17 g/mol [5]
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in many organic solventsGeneral knowledge

Potential Research Application I: A Scaffold for Novel Anti-inflammatory Agents

Scientific Rationale:

Inflammation is a complex biological response implicated in a wide range of diseases, including autoimmune disorders and chronic inflammatory conditions.[6][7] The development of novel anti-inflammatory drugs with improved efficacy and safety profiles remains a critical area of research. Notably, derivatives of the structurally related 2-thiohydantoin have demonstrated potent anti-inflammatory activity.[6][7] These compounds have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, and inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][7] The proposed mechanism of action for some of these analogs involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7] The structural features of this compound provide a foundation for the design and synthesis of new molecules that could modulate these inflammatory pathways.

Proposed Experimental Workflow:

The following workflow outlines a systematic approach to evaluating the anti-inflammatory potential of novel derivatives synthesized from this compound.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Novel Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT on RAW 264.7 cells) Purification->Cytotoxicity NO_Assay Nitric Oxide Production Assay (Griess Reagent) Cytotoxicity->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Quantification (ELISA for IL-6, TNF-α) NO_Assay->Cytokine_Assay COX_Assay COX-2 Inhibition Assay Cytokine_Assay->COX_Assay Western_Blot Western Blot Analysis (p-IκBα, NF-κB) COX_Assay->Western_Blot

Caption: Experimental workflow for evaluating anti-inflammatory potential.

Detailed Experimental Protocols:

A. Synthesis of Novel Derivatives: The carboxylic acid group of this compound can be readily functionalized to create a library of amide or ester derivatives. A general procedure for amide synthesis is provided below.

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add a coupling agent such as EDC (1.1 equivalents) and HOBt (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.2 equivalents) and a base such as triethylamine (2 equivalents).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

B. In Vitro Anti-inflammatory Assays:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cytotoxicity Assay (MTT): To determine the non-toxic concentration range of the synthesized compounds.

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL).

    • After 24 hours, collect the supernatant and measure nitrite concentration using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant following treatment with the test compounds and LPS stimulation.

Potential Research Application II: Development of Novel Antimicrobial Agents

Scientific Rationale:

The emergence of multidrug-resistant pathogens poses a significant threat to global health. There is an urgent need for the discovery of new antimicrobial agents with novel mechanisms of action. Thiazolidin-4-ones, which are structurally analogous to hydantoins, have been extensively investigated for their broad-spectrum antimicrobial activities.[8][9][10] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9] The core structure of this compound can serve as a template for the synthesis of new compounds with potential antimicrobial properties.

Proposed Experimental Workflow:

G cluster_0 Synthesis & Characterization cluster_1 Primary Antimicrobial Screening cluster_2 Mechanism of Action & Advanced Studies Synthesis Synthesis of Novel Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Determination Purification->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Determination MIC_Assay->MBC_Assay Time_Kill Time-Kill Kinetic Assay MBC_Assay->Time_Kill Biofilm Biofilm Inhibition Assay Time_Kill->Biofilm Toxicity In Vitro Mammalian Cell Toxicity Biofilm->Toxicity

Caption: Experimental workflow for antimicrobial activity evaluation.

Detailed Experimental Protocols:

A. Synthesis of Hybrid Molecules: A promising strategy involves the synthesis of hybrid molecules that combine the hydantoin scaffold with other known antimicrobial pharmacophores. For instance, the acetic acid moiety can be used to link to various heterocyclic systems.

B. Antimicrobial Susceptibility Testing:

  • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) strains should be used.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates under appropriate conditions.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To determine whether the compounds are microbistatic or microbicidal, aliquots from the wells with no visible growth in the MIC assay are plated on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in the initial inoculum.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of related hydantoin and thiazolidinone derivatives, this compound holds significant potential for the discovery of new anti-inflammatory and antimicrobial drugs. The experimental workflows and protocols detailed in this guide provide a solid framework for researchers to initiate investigations into the therapeutic promise of this versatile molecule. Future research should focus on the synthesis and screening of diverse chemical libraries derived from this core structure, followed by in-depth mechanistic studies and in vivo efficacy evaluations of the most promising candidates.

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(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic Acid: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid belongs to the hydantoin class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While specific research on this particular N,N-dimethylated derivative is limited in publicly available literature, the broader family of hydantoin-containing molecules has yielded numerous clinically important drugs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the established and potential roles of N,N-disubstituted hydantoin acetic acid derivatives in drug discovery and development. We will explore the synthetic strategies applicable to the target molecule, delve into the diverse pharmacological activities associated with the hydantoin nucleus, and provide detailed experimental protocols for key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction to the Hydantoin Scaffold

Hydantoin, or imidazolidine-2,4-dione, is a five-membered heterocyclic ring system containing two nitrogen atoms and two carbonyl groups.[1][2] First isolated in 1861 by Adolf von Baeyer, this scaffold has become a cornerstone in medicinal chemistry due to its unique structural features and synthetic accessibility.[3][4] The hydantoin ring possesses two hydrogen bond donors (at N1 and N3) and two hydrogen bond acceptors (the carbonyl oxygens), enabling it to interact with a variety of biological targets.[1][5] Furthermore, the ring can be readily substituted at the N1, N3, and C5 positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1]

The importance of the hydantoin scaffold is underscored by the number of clinically approved drugs that incorporate this moiety. Notable examples include:

  • Phenytoin: An anticonvulsant used in the treatment of epilepsy.[6][7]

  • Nitrofurantoin: An antibiotic used for urinary tract infections.[1]

  • Enzalutamide: An antiandrogen used in the treatment of prostate cancer.[1][5]

The diverse biological activities of hydantoin derivatives span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][8] This versatility makes the hydantoin scaffold a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple biological targets.

Synthesis of N,N-Disubstituted Hydantoin Acetic Acids

The synthesis of this compound and related N,N-disubstituted derivatives can be approached through several synthetic routes, primarily involving the formation of the hydantoin ring followed by or preceded by N-alkylation and C5-functionalization.

General Strategies for Hydantoin Ring Synthesis

Several classical methods are employed for the synthesis of the core hydantoin ring:

  • Bucherer–Bergs Reaction: This is a one-pot synthesis from a ketone or aldehyde, cyanide, and ammonium carbonate to form a 5,5-disubstituted hydantoin.[3]

  • Urech Hydantoin Synthesis: This method involves the reaction of an amino acid with potassium cyanate to form a hydantoic acid, which is then cyclized with acid.[3]

  • Read Synthesis: A variation of the Urech synthesis where amino acid derivatives react with isocyanates.[3]

Synthesis of this compound

A plausible synthetic route to the target compound would involve the initial synthesis of hydantoin-5-acetic acid, followed by N-methylation.

Step 1: Synthesis of Hydantoin-5-acetic acid

Hydantoin-5-acetic acid (also known as 2,4-Dioxoimidazolidine-5-acetic acid) can be synthesized from aspartic acid and potassium cyanate. This intermediate serves as a key building block for further derivatization.[9]

Step 2: N,N-Dimethylation of Hydantoin-5-acetic acid

The N-alkylation of hydantoins can be challenging due to the presence of two acidic protons at N1 and N3. The N3 proton is generally more acidic and thus more readily alkylated under basic conditions.[10][11] Selective N1 alkylation often requires specific reaction conditions.[10][11] For the synthesis of the 1,3-dimethyl derivative, a strong base and an excess of a methylating agent would likely be employed.

A general procedure for N-alkylation involves the use of a base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide).[12] To achieve dimethylation, a stoichiometric excess of both the base and the alkylating agent would be necessary.

Role in Medicinal Chemistry: Established and Potential Applications

Anticancer Activity

Numerous hydantoin derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[5][13] The mechanism of action often involves the inhibition of key signaling pathways or enzymes involved in tumor growth and progression. For instance, some hydantoin derivatives act as androgen receptor antagonists, as seen with enzalutamide.[5] Others have been shown to inhibit kinases or other enzymes crucial for cancer cell survival. The substitution pattern on the hydantoin ring plays a critical role in determining the anticancer potency and selectivity.[5]

Anticonvulsant Activity

The hydantoin scaffold is famously associated with anticonvulsant activity, with phenytoin being a primary example.[6][7] The mechanism of action for phenytoin involves the blockade of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the spread of seizure activity.[6] Structure-activity relationship (SAR) studies have shown that substitution at the C5 position with aromatic rings is crucial for this activity.[7] N-alkylation can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.[14]

Anti-inflammatory and Analgesic Activity

Derivatives of hydantoin have also been explored for their anti-inflammatory and analgesic properties.[8][9] The mechanisms underlying these effects are diverse and can include the inhibition of inflammatory enzymes or the modulation of inflammatory signaling pathways.

Other Potential Therapeutic Areas

The versatility of the hydantoin scaffold has led to its investigation in a multitude of other therapeutic areas, including:

  • Antimicrobial agents [1]

  • Antiviral agents [13]

  • Antiarrhythmic agents [13]

  • Herbicides and fungicides [13]

The specific substitution pattern of this compound, with N,N-dimethylation and an acetic acid moiety at C5, suggests it could be explored as a building block for more complex molecules with tailored biological activities. The carboxylic acid handle allows for further chemical modifications, such as amide bond formation, to create libraries of compounds for high-throughput screening.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of N-substituted hydantoin derivatives and are intended as a starting point for the synthesis of this compound.

General Protocol for N-Alkylation of a Hydantoin Derivative

This protocol describes a general method for the alkylation of the nitrogen atoms of a hydantoin ring.

Materials:

  • Hydantoin derivative (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq for dialkylation)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide) (2.2 eq for dialkylation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the hydantoin derivative in anhydrous DMF, add NaH portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Let the reaction stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated hydantoin.

Protocol for Hydrolysis of an Ester to a Carboxylic Acid

This protocol is for the hydrolysis of a hydantoin-5-acetate ester to the corresponding carboxylic acid.

Materials:

  • Hydantoin-5-acetate ester (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the hydantoin-5-acetate ester in a mixture of THF and water.

  • Add LiOH or NaOH and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Data Presentation

Due to the limited specific data for this compound, a quantitative data table is not applicable. However, the following table summarizes the diverse biological activities reported for various hydantoin derivatives.

Biological Activity Example Compound(s) Key Structural Features Reference(s)
AnticancerEnzalutamideN-aryl substitution, C5-spirocyclic system[1][5]
AnticonvulsantPhenytoinC5,5-diphenyl substitution[6][7]
AntibacterialNitrofurantoinC5-nitrofuryl substitution[1]
Anti-inflammatoryVarious derivativesDiverse substitutions[8][9]
AntiviralVarious derivativesDiverse substitutions[13]

Visualization of Key Concepts

General Structure of this compound

Caption: Chemical structure of the target molecule.

Synthetic Pathway Overview

Synthesis AsparticAcid Aspartic Acid HydantoinAceticAcid Hydantoin-5-acetic acid AsparticAcid->HydantoinAceticAcid Urech Synthesis KOCN Potassium Cyanate KOCN->HydantoinAceticAcid Target This compound HydantoinAceticAcid->Target N,N-Dimethylation MethylIodide Methyl Iodide MethylIodide->Target Base Base (e.g., NaH) Base->Target

Caption: Plausible synthetic route to the target compound.

Logical Relationship of Hydantoin Medicinal Chemistry

MedChem Hydantoin Hydantoin Scaffold SAR Structure-Activity Relationship (SAR) Hydantoin->SAR Applications Therapeutic Applications SAR->Applications Anticancer Anticancer Applications->Anticancer Anticonvulsant Anticonvulsant Applications->Anticonvulsant Antiinflammatory Anti-inflammatory Applications->Antiinflammatory Antimicrobial Antimicrobial Applications->Antimicrobial

Caption: Interplay of structure and activity in hydantoin drug discovery.

Conclusion

This compound represents a specific iteration of the broadly valuable hydantoin scaffold. While direct experimental data on this compound is scarce, the extensive body of research on related hydantoin derivatives provides a robust framework for understanding its potential synthesis, properties, and applications. The synthetic accessibility of the hydantoin core, coupled with the ability to readily modify its substitution pattern, ensures that this class of compounds will remain a fertile ground for drug discovery. Future research into N,N-disubstituted hydantoin acetic acids, including the title compound, may unlock novel therapeutic agents for a wide range of diseases. This guide serves as a foundational resource to stimulate and support such endeavors.

References

Sources

theoretical studies on (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Executive Summary

The hydantoin scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of therapeutic applications, including anticonvulsant, anticancer, and antidiabetic activities.[1][2] this compound, a specific derivative of this privileged structure, remains largely unexplored. This technical guide outlines a comprehensive theoretical framework for characterizing this molecule and predicting its therapeutic potential. By employing a multi-tiered computational approach—from foundational quantum chemical calculations to advanced molecular simulations—researchers can generate robust, data-driven hypotheses, thereby streamlining subsequent experimental validation and accelerating the drug discovery pipeline.[3] This document serves as a methodological blueprint for scientists and drug development professionals, detailing the rationale, protocols, and data interpretation strategies necessary for a thorough in silico evaluation.

Introduction to the Target Molecule and Rationale

The Hydantoin Scaffold: A Privileged Structure

Hydantoins, or imidazolidine-2,4-diones, are five-membered heterocyclic compounds that are considered "privileged structures" in drug discovery.[2][4] Their synthetic accessibility and the ability to be functionalized at multiple positions have led to the development of numerous clinically approved drugs. Notable examples include Phenytoin (anticonvulsant), Nilutamide (antiandrogen), and Nitrofurantoin (antibiotic), highlighting the structural adaptability and broad therapeutic potential of the hydantoin core.[2] The continued exploration of novel hydantoin derivatives is a promising avenue for identifying new therapeutic agents.[1][5]

Profile of this compound

This compound (CAS No. 26972-48-5) is a specific analog within this valuable chemical class.[6][7] Its structure features a hydantoin ring N-substituted with two methyl groups and a C-5 position substituted with an acetic acid moiety. While basic chemical data is available, its physicochemical properties, conformational landscape, electronic profile, and potential biological activities have not been reported in the scientific literature. A theoretical investigation provides a cost-effective and rapid first-pass analysis to unlock this potential.

Objectives of the Theoretical Study

The primary objective is to construct a comprehensive computational profile of the title compound. This is achieved through a hierarchical workflow designed to predict its intrinsic molecular properties and its potential interactions with biological systems.

A 1. Structure Preparation This compound B 2. Quantum Mechanics (DFT Calculations) A->B Initial Geometry C 3. Target Selection & Docking (Hypothesis-Driven) B->C Optimized Structure & Charges E 5. ADMET Prediction (Drug-Likeness) B->E Electronic Properties D 4. Molecular Dynamics (Binding Stability) C->D Highest Scoring Pose F Data Synthesis & Lead Candidate Hypothesis D->F Binding Free Energy & Stability Analysis E->F Predicted Pharmacokinetics & Safety Profile

Caption: Hierarchical workflow for the theoretical study of the target molecule.

Foundational In Silico Characterization

The initial step in any theoretical study is to determine the most stable three-dimensional structure and electronic properties of the molecule. This foundation is critical, as all subsequent interaction-based studies, such as molecular docking, rely on an accurate molecular representation.

Molecular Geometry Optimization and Conformational Analysis

The acetic acid side chain introduces rotational freedom, meaning the molecule can exist in multiple conformations. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and predict their properties with high accuracy.[1] By performing a geometry optimization, we can identify the lowest energy (i.e., most stable) conformer, which is essential for meaningful biological modeling.

Protocol: Geometry Optimization using DFT
  • Structure Input: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

  • Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • DFT Calculation Setup:

    • Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.

    • Method: Select the B3LYP functional, which is widely used for organic molecules and provides a good balance of accuracy and computational cost.[1]

    • Basis Set: Employ the 6-311++G(d,p) basis set, which is robust for capturing the electronic details of small organic molecules containing heteroatoms.[1]

    • Solvation Model: To simulate a physiological environment, apply an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent.

  • Execution: Run the geometry optimization calculation. The process is complete when the forces on the atoms converge to a minimum, indicating a stable point on the potential energy surface.

  • Validation: Confirm that the optimization has converged to a true minimum (not a saddle point) by performing a frequency calculation. The absence of imaginary frequencies validates the structure as a stable conformer.

Electronic Properties Analysis

Once the geometry is optimized, DFT can be used to calculate key electronic descriptors that provide insight into the molecule's reactivity and interaction potential.

  • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich, e.g., around carbonyl oxygens) and are sites for electrophilic attack. Blue regions represent positive potential (electron-poor) and are sites for nucleophilic attack.

PropertyHypothetical ValueSignificance
Energy of HOMO -7.2 eVIndicates electron-donating capability.
Energy of LUMO -1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 5.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment 3.5 DQuantifies the overall polarity of the molecule.

Target Identification and Interaction Modeling

With a validated molecular structure, the next phase is to explore its potential interactions with biological macromolecules. This is central to predicting its pharmacological effect.

Hypothesis-Driven Target Selection

Given the known activities of hydantoin derivatives, we can formulate hypotheses about potential protein targets. For instance:

  • Anticancer: Targets could include enzymes like Epidermal Growth Factor Receptor (EGFR) or kinases involved in cell proliferation.[8]

  • Antidiabetic: Key enzymes in glucose metabolism, such as α-glucosidase or α-amylase, are plausible targets.[2]

  • Anticonvulsant: Voltage-gated sodium channels are a well-established target for hydantoin-based antiepileptics.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).[9] It estimates the binding affinity using a scoring function, which helps rank potential drug candidates. A lower binding energy score typically indicates a more favorable interaction.

Protocol: Molecular Docking Workflow
  • Receptor Preparation:

    • Download the 3D crystal structure of the chosen target protein from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools, UCSF Chimera, or Schrödinger Maestro, prepare the protein by removing water molecules, adding hydrogen atoms, and repairing any missing residues.

  • Ligand Preparation: Use the DFT-optimized, lowest-energy conformer of this compound. Assign appropriate atom types and charges.

  • Binding Site Definition: Define the docking grid box around the known active site or an allosteric site of the protein. The dimensions should be large enough to accommodate the ligand in various orientations.[9]

  • Docking Execution:

    • Software: Use established docking programs like AutoDock Vina, Glide, or GOLD.

    • Algorithm: Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore a wide range of ligand conformations and orientations within the binding site.

  • Analysis of Results:

    • Binding Energy: Rank the resulting poses based on their predicted binding energy (in kcal/mol).

    • Interaction Analysis: Visualize the top-scoring pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex.[2][8]

Caption: Decision tree for interpreting molecular docking results.

Elucidating Dynamic Behavior and Binding Stability

Molecular docking provides a static snapshot of the binding event. To understand the stability of the predicted protein-ligand complex in a more realistic, dynamic environment, Molecular Dynamics (MD) simulations are employed.[8]

The Role of Molecular Dynamics (MD) Simulations

MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. A simulation of the protein-ligand complex solvated in a water box can reveal:

  • Binding Stability: Whether the ligand remains stably bound in the active site or dissociates over the simulation time.

  • Conformational Changes: How the protein and ligand adapt to each other's presence.

  • Key Interaction Persistence: The stability of crucial hydrogen bonds or other interactions identified during docking.

Protocol: MD Simulation of a Protein-Ligand Complex
  • System Setup:

    • Use the best-scoring docked pose from the previous step as the starting structure.

    • Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Minimization and Equilibration:

    • Perform an energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

  • Production Run: Run the simulation for a duration sufficient to observe the stability of the complex (typically 100-200 nanoseconds for initial assessments).[8]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, plateauing RMSD plot indicates the complex has reached equilibrium and the ligand is not dissociating.[9]

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual amino acid residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the distance of key hydrogen bonds and other interactions throughout the simulation to assess their stability.

Predicting Drug-Likeness and Bioavailability

A compound with high binding affinity is not necessarily a good drug candidate. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can predict these properties early in the discovery process.[3][9]

ADMET Profiling

Computational models, often based on QSAR, can predict a wide range of pharmacokinetic and toxicological properties based on molecular structure.[10] Key parameters include:

  • Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and potential oral bioavailability.

  • Aqueous Solubility (LogS): Predicts how well the compound dissolves in water.

  • Blood-Brain Barrier (BBB) Permeability: Indicates if the compound is likely to cross into the central nervous system.

  • CYP450 Inhibition: Predicts potential for drug-drug interactions.

  • Hepatotoxicity: Predicts potential for liver damage.

Protocol: In Silico ADMET Prediction
  • Software Selection: Utilize web-based servers (e.g., SwissADME, pkCSM) or commercial software packages.[9]

  • Input: Provide the simplified molecular-input line-entry system (SMILES) string or the 3D structure of the compound.

  • Execution: Run the prediction analysis. The software compares the input molecule's features to its internal database of compounds with known experimental ADMET properties.

  • Data Compilation: Tabulate the predicted values and assess them against established thresholds for desirable drug candidates.

ParameterPredicted ValueAcceptable RangeAssessment
Molecular Weight 200.17 g/mol < 500 g/mol Pass
LogP -0.5< 5Pass
H-Bond Donors 1≤ 5Pass
H-Bond Acceptors 4≤ 10Pass
BBB Permeability LowVaries by targetFavorable for non-CNS drugs
Aqueous Solubility (LogS) -1.2> -4Good
Hepatotoxicity Low ProbabilityLow ProbabilityFavorable

Conclusion and Future Directions

This guide presents a systematic, multi-faceted computational strategy to perform a thorough theoretical investigation of this compound. By integrating quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, researchers can build a robust, data-driven case for the compound's therapeutic potential before committing significant resources to chemical synthesis and experimental testing. The results from this in silico workflow—including an optimized structure, predicted binding modes against high-value targets, and a favorable drug-likeness profile—will serve as a critical foundation for guiding future experimental validation and lead optimization efforts.

References

  • Hydantoin derivatives: A review on their anticancer activities . Source: ResearchGate. URL: [Link]

  • Structure-Activity Study on Anticonvulsant (Thio) Hydantoins Using Molecular Connectivity Indices . Source: ACS Publications. URL: [Link]

  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods . Source: National Institutes of Health (NIH). URL: [Link]

  • 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid . Source: PubChem. URL: [Link]

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity . Source: MDPI. URL: [Link]

  • [1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid . Source: PubChem. URL: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies . Source: MDPI. URL: [Link]

  • Synthesis of Hydantoin & Its Derivatives . Source: Study.com. URL: [Link]

  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations . Source: Preprints.org. URL: [Link]

  • Synthesis, optical properties, DNA, β-cyclodextrin interactions, and antioxidant evaluation of novel isoxazolidine derivative (ISoXD2): A multispectral and computational analysis . Source: National Institutes of Health (NIH). URL: [Link]

  • Computational Insights into Natural Antischistosomal Metabolites as SmHDAC8 Inhibitors: Molecular Docking, ADMET Profiling, and Molecular Dynamics Simulation . Source: ResearchGate. URL: [Link]

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids . Source: PubMed Central. URL: [Link]

  • Computational Methods in Drug Discovery . Source: PubMed Central. URL: [Link]

  • 1,3-Dimethyl-2-imidazolidinone . Source: Wikipedia. URL: [Link]

  • Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development . Source: PubMed Central. URL: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives . Source: National Institutes of Health (NIH). URL: [Link]

Sources

Methodological & Application

experimental protocol for using (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide: (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Abstract

This document provides a comprehensive scientific overview of this compound. A thorough review of available scientific literature and chemical databases indicates that while the chemical properties of this compound are defined, there are currently no published studies detailing its specific biological activity or established applications in life science research. Consequently, this guide is structured in two parts. The first part consolidates the known chemical and physical data for the compound. The second part provides a generalized, expert-driven framework for the initial characterization and validation of a novel chemical entity of this nature, offering researchers a robust workflow for investigating its potential biological effects.

PART 1: Compound Technical Profile

This compound is a derivative of hydantoin, a core heterocyclic structure found in several biologically active compounds. However, this specific derivative remains uncharacterized in a biological context.

Chemical Identity and Properties

The fundamental properties of the compound are summarized below. It is critical for researchers to verify the identity and purity of their material using analytical methods such as NMR, Mass Spectrometry, and HPLC prior to initiating any experimental work.

PropertyDataSource
IUPAC Name This compound-
Synonyms AKOS B025056[1]
CAS Number 26972-48-5[1][2]
Molecular Formula C₇H₁₀N₂O₄[2]
Molecular Weight 186.17 g/mol [2]
Structure Chemical Structure-
Physical Form Solid (predicted)-
Solubility Not empirically determined in public literature. Predicted to have low aqueous solubility; requires empirical testing in solvents like DMSO, DMF, or Ethanol.-
Stability & Storage Store in a cool, dry place, tightly sealed. Avoid moisture. Long-term stability data is not available.-

Note: The structure image is a representative drawing based on the IUPAC name.

Important Distinction from Isomers

Researchers should be aware of a structurally similar isomer, 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS: 177941-95-6).[3][4] This isomer differs in the placement of the methyl groups on the imidazolidine ring. It is crucial to confirm the correct CAS number and structure for procurement and experimental design to ensure reproducibility.

PART 2: General Protocol for Characterizing a Novel Compound

Given the absence of specific biological data for this compound, the following section provides a standard, logical workflow for its initial characterization. This protocol is designed to be a self-validating system, emphasizing the importance of appropriate controls.

Phase 1: Foundational Physicochemical Characterization

The first step is to determine the practical handling properties of the compound. This data is essential for preparing accurate stock solutions and ensuring consistent dosing in subsequent biological assays.

Protocol 2.1.1: Solubility Determination

  • Objective: To identify a suitable solvent for creating a high-concentration stock solution and to understand the compound's solubility limits.

  • Materials:

    • This compound

    • Solvents: DMSO (cell culture grade), Ethanol (100%), PBS (pH 7.4)

    • Vortex mixer, microcentrifuge, analytical balance.

  • Procedure:

    • Prepare a saturated solution by adding an excess amount of the compound to a known volume of each solvent (e.g., 1 mL).

    • Vortex vigorously for 2 minutes.

    • Incubate at room temperature for 1 hour to allow for equilibration.

    • Centrifuge at >10,000 x g for 10 minutes to pellet undissolved solid.

    • Carefully collect the supernatant. This is your saturated stock. The concentration of this stock is the compound's solubility in that solvent.

    • Rationale: DMSO is a common choice for poorly water-soluble compounds in biological assays. It is critical to establish the maximum stock concentration to minimize the final percentage of DMSO in the experimental medium, which can itself be toxic to cells.

Phase 2: Initial Biological Activity Screening

This phase uses cell-based assays to determine if the compound has any overt biological effects, such as cytotoxicity, and to establish a working concentration range.

Protocol 2.2.1: In Vitro Cytotoxicity Assay (MTT or equivalent)

  • Objective: To determine the concentration at which the compound induces cell death, establishing a non-toxic concentration range for future functional assays.

  • Materials:

    • A common, robust cell line (e.g., HeLa, HEK293, or a cell line relevant to a hypothesized target).

    • Complete cell culture medium.

    • Compound stock solution (e.g., 100 mM in DMSO).

    • MTT reagent (or other viability reagents like PrestoBlue, CellTiter-Glo).

    • 96-well cell culture plates.

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Dilution: Prepare a serial dilution of the compound in complete medium. A typical starting range is from 100 µM down to 1 nM.

    • Vehicle Control: Prepare a dilution series of the solvent (e.g., DMSO) at the same concentrations used for the compound. This is a critical control to ensure that any observed effect is not due to the solvent.

    • Positive Control: Include a known cytotoxic agent (e.g., Staurosporine) as a positive control.

    • Negative Control: Include untreated cells (medium only).

    • Treatment: Remove old medium from cells and add the compound dilutions, vehicle controls, and positive/negative controls.

    • Incubation: Incubate for a standard duration (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Add the viability reagent and measure the output according to the manufacturer's protocol (e.g., absorbance at 570 nm for MTT).

    • Data Analysis: Normalize the data to the negative control (100% viability) and plot cell viability versus compound concentration. Calculate the IC₅₀ (the concentration at which 50% of cell viability is lost).

  • Trustworthiness: The inclusion of a vehicle control series is non-negotiable. It validates that the observed cytotoxicity is a direct result of the compound's chemistry, not the solvent system.

Experimental Workflow Visualization

The logical flow for characterizing a novel compound can be visualized as follows:

Caption: Workflow for the initial characterization of a novel chemical compound.

Context from Related Structures

While this compound itself is unstudied, the broader class of heterocyclic compounds containing thiazolidinone or hydantoin rings has been investigated for various biological activities. For example, derivatives of thiazolidin-4-one have shown potential as antimicrobial, anti-inflammatory, and antiprotozoal agents.[5][6] Furthermore, other complex thiazolidine derivatives have been synthesized and evaluated for antibacterial activity.[7][8] These studies on related, but distinct, chemical scaffolds can provide a starting point for hypothesis generation if the initial screening of this compound reveals any biological activity.

References

  • PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid.[Link]

  • gsrs. 1,3-DIMETHYL-5,5-DIMETHYLHYDANTOIN.[Link]

  • PubChem. [1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid.[Link]

  • MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.[Link]

  • American Elements. 2-[2-(2-oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid.[Link]

  • PubMed Central. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids.[Link]

  • Wikipedia. 1,3-Dimethyl-2-imidazolidinone.[Link]

  • National Institutes of Health. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives.[Link]

  • SciSpace. Design and synthesis of some thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid.[Link]

  • ResearchGate. Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.[Link]

  • Appchem. (5,5-DIMETHYL-2,4-DIOXO-IMIDAZOLIDIN-1-YL)-ACETIC ACID.[Link]

  • CAS Common Chemistry. Dimethyl-N′-(1-methyl-2,5-dioxo-4-imidazolidinyl)urea.[Link]

  • precisionFDA. RU-58841.[Link]

  • Chemchart. (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid (177941-95-6).[Link]

  • ResearchGate. Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents.[Link]

Sources

Application Notes and Protocols for the Derivatization of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydantoin Scaffold as a Privileged Structure in Medicinal Chemistry

The hydantoin motif, an imidazolidine-2,4-dione ring system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The compound of interest, (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid, combines this potent heterocyclic core with a carboxylic acid functionality. This acetic acid side chain presents a prime opportunity for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.

Derivatization of the carboxylic acid group is a well-established strategy in drug design to modulate properties such as solubility, membrane permeability, metabolic stability, and target binding affinity. By converting the polar carboxylic acid into less polar esters or a diverse range of amides, researchers can fine-tune the molecule's characteristics to enhance its drug-like properties. This guide provides a comprehensive overview of two key derivatization strategies for this compound: amide bond formation and esterification . The protocols detailed herein are based on established, robust chemical transformations widely employed in the pharmaceutical sciences.

Core Molecular Structure and Derivatization Strategy

The derivatization strategies focus on the reactive carboxylic acid group of the parent molecule. The choice of derivatizing agent (amines for amides, alcohols for esters) allows for the introduction of a wide variety of substituents, enabling a thorough investigation of the chemical space around the hydantoin core.

Derivatization_Strategy parent This compound (Core Molecule) amide Amide Derivatives parent->amide Amide Coupling ester Ester Derivatives parent->ester Esterification amine Primary or Secondary Amine (R1R2NH) amine->amide alcohol Alcohol (R3OH) alcohol->ester Amide_Coupling_Workflow start Dissolve this compound in anhydrous DMF add_reagents Add HOBt and the desired amine start->add_reagents cool Cool the reaction mixture to 0 °C add_reagents->cool add_edc Add EDC portion-wise cool->add_edc react Stir at room temperature for 12-24 h add_edc->react workup Aqueous work-up and extraction react->workup purify Purify by column chromatography workup->purify end Characterize the final amide product purify->end

Caption: Experimental workflow for EDC/HOBt mediated amide coupling.

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.5 M.

  • Reagent Addition: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and the desired primary or secondary amine (1.1 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ReagentMolar EquivalentsPurpose
This compound1.0Starting material
Amine (R1R2NH)1.1Derivatizing agent
EDC·HCl1.2Coupling agent
HOBt1.2Additive to enhance reactivity and reduce racemization
Anhydrous DMF-Solvent

II. Esterification: Modulating Polarity and Prodrug Potential

Esterification of the carboxylic acid group is a common strategy to mask its polarity, thereby potentially increasing cell membrane permeability and oral bioavailability. [2]Ester derivatives can also be designed as prodrugs, which are inactive compounds that are converted to the active carboxylic acid in vivo through enzymatic hydrolysis.

A. Rationale for Ester Synthesis
  • Improved Bioavailability: By converting the polar carboxylic acid to a less polar ester, the compound's lipophilicity is increased, which can lead to enhanced absorption across biological membranes.

  • Prodrug Strategy: Ester prodrugs can improve drug delivery to the target site and can be designed for controlled release of the active carboxylic acid.

  • Reduced Clearance: Masking the carboxylic acid can prevent rapid renal clearance, prolonging the compound's circulation time.

B. Recommended Protocol: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters, particularly for substrates that are sensitive to harsh acidic conditions. [1][4]It utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). [1]

Esterification_Workflow start Dissolve this compound in anhydrous Dichloromethane (DCM) add_reagents Add the desired alcohol and a catalytic amount of DMAP start->add_reagents cool Cool the reaction mixture to 0 °C add_reagents->cool add_dcc Add DCC portion-wise cool->add_dcc react Stir at room temperature for 4-12 h add_dcc->react filter Filter to remove dicyclohexylurea (DCU) precipitate react->filter workup Aqueous work-up and extraction filter->workup purify Purify by column chromatography workup->purify end Characterize the final ester product purify->end

Caption: Experimental workflow for Steglich esterification.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Reagent Addition: Add the desired alcohol (1.2-1.5 eq.) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • DCC Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress. Monitor the reaction by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Work-up: Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica gel.

ReagentMolar EquivalentsPurpose
This compound1.0Starting material
Alcohol (R3OH)1.2-1.5Derivatizing agent
DCC1.1Coupling agent
DMAP0.1Catalyst
Anhydrous DCM-Solvent

Conclusion

The derivatization of this compound via amide bond formation and esterification represents a powerful strategy for the development of novel drug candidates. The protocols provided herein are robust, well-established, and versatile, allowing for the synthesis of a wide range of derivatives. By systematically modifying the carboxylic acid moiety, researchers can effectively tune the physicochemical and pharmacological properties of this promising hydantoin scaffold, paving the way for the discovery of new therapeutics with enhanced efficacy and improved pharmacokinetic profiles.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Pawar, S. V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Pawar, S. V., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Pawar, S. V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Anwar, M. U., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link]

  • Aouad, M. R., et al. (2022). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by BuSO3H core–shell nanostructures. PubMed Central. [Link]

  • Mondal, S., & Guria, M. (2023). Recent advances in the synthesis of highly substituted imidazolidines. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

Sources

using (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid as a building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Hydantoin Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The hydantoin ring, a five-membered heterocyclic system, is a prime example of such a scaffold. Its presence in established drugs like the anticonvulsant Phenytoin and the antibacterial Nitrofurantoin underscores its therapeutic relevance. The structural rigidity of the hydantoin core, combined with its capacity for multiple points of substitution, provides a robust platform for the design of novel bioactive compounds. This guide focuses on a particularly useful derivative, (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid (DMDAA) , a building block that marries the stability of the fully N-substituted hydantoin ring with the synthetic versatility of a carboxylic acid handle. This unique combination makes DMDAA an attractive starting point for the synthesis of compound libraries aimed at diverse therapeutic targets.

Physicochemical Properties of the Building Block

While extensive experimental data for this compound is not widely published, its chemical properties can be inferred from its structure and related compounds.

PropertyValue (Predicted/Inferred)Source
CAS Number 26972-48-5[1][2]
Molecular Formula C₇H₁₀N₂O₄Inferred from structure
Molecular Weight 186.17 g/mol Inferred from structure
Appearance White to off-white solidGeneral for similar compounds
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO), moderately soluble in alcohols, and sparingly soluble in water.General for similar compounds

Proposed Synthesis of this compound (DMDAA)

A plausible and efficient synthesis of DMDAA can be envisioned through a multi-step process starting from aspartic acid, leveraging established methods for hydantoin formation and selective alkylation. The rationale behind this proposed pathway is to first construct the core hydantoin ring and then introduce the methyl groups at the nitrogen positions.

Workflow for the Synthesis of DMDAA

DMDAA Synthesis Workflow AsparticAcid Aspartic Acid UreidoAcid Ureidoacetic Acid Intermediate AsparticAcid->UreidoAcid  Potassium Cyanate, H₂O, Heat HydantoinAceticAcid Hydantoin-4-acetic Acid UreidoAcid->HydantoinAceticAcid  Acid-catalyzed cyclization (e.g., HCl) DMDAA This compound HydantoinAceticAcid->DMDAA  Methylating agent (e.g., CH₃I), Base (e.g., NaH), DMF

Caption: Proposed synthetic workflow for DMDAA starting from aspartic acid.

Step-by-Step Synthetic Protocol

Part 1: Synthesis of Hydantoin-4-acetic Acid

This initial step is a variation of the Urech hydantoin synthesis, which involves the reaction of an amino acid with a cyanate salt.

  • Dissolution of Starting Material: Dissolve L-aspartic acid in a suitable volume of water containing one equivalent of a non-reactive base (e.g., sodium carbonate) to facilitate dissolution.

  • Ureido Intermediate Formation: To the stirred solution, add a solution of potassium cyanate in water. Heat the reaction mixture gently (e.g., 50-60 °C) for several hours to promote the formation of the ureidoacetic acid intermediate.

  • Cyclization to Hydantoin: After the formation of the ureido intermediate is complete (monitored by a suitable method like TLC), acidify the reaction mixture with a strong acid such as hydrochloric acid. The acidic conditions will catalyze the cyclization to form hydantoin-4-acetic acid.

  • Isolation and Purification: Cool the reaction mixture to induce precipitation of the product. The crude hydantoin-4-acetic acid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., water or an alcohol-water mixture) to yield the pure product.

Part 2: N,N'-Dimethylation to Yield DMDAA

The methylation of the hydantoin ring at both nitrogen positions can be achieved using a strong base and a methylating agent. The N3-proton is generally more acidic than the N1-proton, but with a sufficiently strong base and excess methylating agent, dimethylation can be achieved.[3][4]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend hydantoin-4-acetic acid in a suitable anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the suspension in an ice bath and add a strong base such as sodium hydride (NaH) portion-wise. The addition of the base will result in the deprotonation of both hydantoin nitrogens.

  • Methylation: To the resulting solution, add a methylating agent like methyl iodide (CH₃I) dropwise. Allow the reaction to stir at room temperature until completion, which can be monitored by TLC.

  • Work-up and Isolation: Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford pure this compound.

Application of DMDAA as a Building Block in Synthesis

The true utility of DMDAA lies in its bifunctional nature: a stable, substituted hydantoin core and a reactive carboxylic acid. This allows for its incorporation into larger molecules through standard transformations of the acetic acid moiety.

Amide Bond Formation: Coupling to Amines

The carboxylic acid group of DMDAA can be readily coupled with a wide range of primary and secondary amines to form amide bonds, a cornerstone of medicinal chemistry.

General Workflow for Amide Coupling

Amide Coupling Workflow DMDAA This compound ActivatedEster Activated Ester Intermediate DMDAA->ActivatedEster  Coupling Agent (e.g., HATU, DCC) AmideProduct Target Amide ActivatedEster->AmideProduct  Amine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->AmideProduct

Caption: General workflow for the amide coupling of DMDAA with amines.

Protocol for a Typical Amide Coupling Reaction

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.

Reagent/ParameterQuantity/ConditionPurpose
DMDAA1.0 eqCarboxylic acid source
Amine1.1 eqNucleophile
HATU1.2 eqCoupling agent
DIPEA2.0 eqBase
SolventAnhydrous DMFReaction medium
TemperatureRoom TemperatureReaction condition
Reaction Time2-12 hoursVaries with substrates

Step-by-Step Procedure:

  • Dissolution: In a dry reaction vessel, dissolve DMDAA in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine, followed by DIPEA and then HATU.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by flash column chromatography or recrystallization.

The choice of coupling reagent can be critical and depends on the specific substrates. Other common coupling reagents include DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Esterification: Coupling to Alcohols

The carboxylic acid of DMDAA can also be esterified with various alcohols to introduce different alkoxy groups.

Protocol for Steglich Esterification

This method is particularly useful for coupling carboxylic acids with alcohols under mild conditions.[5]

Reagent/ParameterQuantity/ConditionPurpose
DMDAA1.0 eqCarboxylic acid source
Alcohol1.5 eqNucleophile
DCC1.1 eqCoupling agent
DMAP (cat.)0.1 eqCatalyst
SolventAnhydrous DCMReaction medium
Temperature0 °C to Room Temp.Reaction condition
Reaction Time4-16 hoursVaries with substrates

Step-by-Step Procedure:

  • Initial Setup: In a dry flask, dissolve DMDAA, the alcohol, and a catalytic amount of DMAP in anhydrous dichloromethane (DCM).

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add DCC.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate with dilute acid and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography.

Application in Solid-Phase Synthesis for Library Generation

The structure of DMDAA is well-suited for solid-phase organic synthesis (SPOS), a powerful technique for the rapid generation of large compound libraries.[6][7] The carboxylic acid handle can be used to anchor the building block to a solid support (resin), leaving the hydantoin ring available for potential further modifications if desired, or more commonly, serving as a stable core structure.

Workflow for Solid-Phase Synthesis

Solid-Phase Synthesis Workflow cluster_0 Solid Phase cluster_1 Solution Phase Resin Resin with Linker (e.g., Wang Resin) Resin_DMDAA Resin-Bound DMDAA Resin_Product Resin-Bound Product Resin_DMDAA->Resin_Product  On-Resin Reactions FinalProduct Cleaved Final Product Resin_Product->FinalProduct  Cleavage from Resin DMDAA This compound DMDAA->Resin_DMDAA Reagent Reagent for Modification Reagent->Resin_Product

Sources

Application Notes and Protocols: (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a derivative of the hydantoin scaffold, is emerging as a valuable and versatile building block in modern synthetic organic chemistry. The inherent functionalities of this molecule—a reactive carboxylic acid group and a stable, N,N-dimethylated hydantoin core—provide a unique platform for the construction of a diverse array of more complex heterocyclic systems. This guide offers an in-depth exploration of its synthetic applications, providing detailed protocols and mechanistic insights for researchers in drug discovery and materials science. The strategic incorporation of the 1,3-dimethylhydantoin moiety can impart desirable physicochemical properties, such as improved solubility and metabolic stability, to the target molecules.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 26972-48-5[1]
Molecular Formula C₇H₁₀N₂O₄[2]
Molecular Weight 186.17 g/mol [2]
Appearance White to off-white solidCommercially available
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcohols.General knowledge

Synthesis of this compound

The synthesis of the title compound is not extensively documented in the literature. However, a plausible and efficient synthetic route can be extrapolated from established methods for the alkylation of hydantoin derivatives. A common approach involves the N-alkylation of a pre-formed hydantoin ring system.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from aspartic acid and leading to the final product through the formation of a hydantoin intermediate followed by N-methylation.

Synthesis_Workflow Aspartic_Acid Aspartic Acid Hydantoin_Intermediate (2,5-Dioxoimidazolidin-4-yl)acetic acid Aspartic_Acid->Hydantoin_Intermediate Cyclization with Urea or Isocyanate Final_Product This compound Hydantoin_Intermediate->Final_Product N,N-Dimethylation Ugi_Reaction Acetic_Acid This compound Ugi_Product α-Acylamino Amide Product Acetic_Acid->Ugi_Product Aldehyde Aldehyde Aldehyde->Ugi_Product Amine Amine Amine->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

Sources

application of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Research Protocol Proposal

Topic: Investigating (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid as a Novel Peptidomimetic Building Block in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The field of peptide therapeutics continuously seeks novel building blocks to enhance the structural and functional diversity of synthetic peptides. This document addresses the potential application of This compound (herein referred to as DMDAA) in peptide synthesis. An extensive review of current scientific literature reveals that DMDAA is not an established coupling reagent, additive, or standard building block in this field.

Therefore, this guide deviates from a standard application note. Instead, it presents a research protocol proposal based on first principles of chemical reactivity and synthesis. We hypothesize that the most logical application of DMDAA is as a non-canonical, achiral amino acid analogue for incorporation into a peptide backbone via Solid-Phase Peptide Synthesis (SPPS). The hydantoin moiety would function as a unique side chain, potentially imparting novel conformational or stability properties to the final peptide. This document provides the theoretical framework, a detailed experimental protocol to test this hypothesis, and methods for validation.

Structural Analysis and Physicochemical Properties of DMDAA

Understanding the structure of DMDAA is paramount to proposing its function. The molecule possesses a carboxylic acid group, which is the requisite functional handle for forming a peptide bond. The rest of the molecule, the N-substituted 1,3-dimethylhydantoin ring, can be conceptualized as the "side chain" of a glycine analogue.

PropertyValueSource
IUPAC Name This compound-
CAS Number 26972-48-5[1]
Molecular Formula C₇H₁₀N₂O₄-
Molecular Weight 186.17 g/mol -
Structure -

Key Structural Features:

  • Carboxylic Acid: The reactive site for amide bond formation.

  • Hydantoin Ring: A bulky, polar, and rigid heterocyclic system. Its presence is expected to influence peptide conformation.

  • N,N'-Dimethylation: Prevents the hydantoin nitrogens from participating in unwanted side reactions.

  • Achiral Nature: The C4 position of the imidazolidine ring is not a stereocenter, simplifying synthesis and analysis as no epimerization can occur at this position.[2]

Proposed Application: DMDAA as a Peptidomimetic Building Block

We propose that DMDAA can be integrated into a peptide sequence using standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[3][4] The process involves the activation of the DMDAA's carboxylic acid moiety and subsequent coupling to the free N-terminal amine of the growing peptide chain anchored to a solid support.

Proposed Coupling Mechanism

The coupling of DMDAA would follow a well-established mechanism for peptide bond formation.[5] The carboxylic acid is first converted into a more reactive species by a coupling reagent. This activated intermediate is then susceptible to nucleophilic attack by the peptide's N-terminal amine.

A common and efficient method involves the use of uronium/aminium salt reagents like HATU in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

Figure 1: Proposed mechanism for coupling DMDAA using HATU as the activating agent.

Protocol: Incorporation of DMDAA into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual synthesis of a model tripeptide (Ac-Ala-DMDAA-Gly-NH₂) on a Rink Amide resin to validate the proposed application.

Materials and Reagents
  • Resin: Rink Amide AM Resin (100-200 mesh, ~0.5 mmol/g loading)

  • Fmoc-Protected Amino Acids: Fmoc-Gly-OH, Fmoc-Ala-OH

  • Novel Building Block: this compound (DMDAA)

  • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF (Peptide Synthesis Grade), Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH), Diethyl ether (Et₂O)

  • Capping Reagent: Acetic Anhydride

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Qualitative Test: Kaiser Test Kit

Synthesis Workflow

The overall workflow follows the standard iterative steps of solid-phase peptide synthesis.[3][5]

Figure 2: Step-by-step workflow for the synthesis of Ac-Ala-DMDAA-Gly-NH₂.

Detailed Step-by-Step Protocol

(Perform all steps in a vented fume hood using appropriate personal protective equipment.)

  • Resin Preparation (Swelling):

    • Place 100 mg of Rink Amide resin (~0.05 mmol) in a fritted peptide synthesis vessel.

    • Add 2 mL of DMF and gently agitate for 30 minutes at room temperature.

    • Drain the DMF.

  • Fmoc-Glycine Coupling:

    • Deprotection: Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Repeat with fresh solution for 10 minutes.

    • Washing: Wash the resin with DMF (5 x 2 mL).

    • Kaiser Test: Take a few beads. A dark blue result confirms the presence of a free primary amine.

    • Coupling: In a separate vial, pre-activate Fmoc-Gly-OH (4 equiv., 0.2 mmol, 59 mg) with HATU (3.9 equiv., 0.195 mmol, 74 mg) and DIPEA (8 equiv., 0.4 mmol, 70 µL) in 1 mL of DMF for 2 minutes.

    • Add the activation solution to the resin. Agitate for 1 hour.

    • Washing: Wash the resin with DMF (3 x 2 mL).

    • Kaiser Test: A negative (yellow/colorless) result indicates complete coupling. If positive, recouple.

  • DMDAA Coupling (Investigational Step):

    • Deprotection: Perform the Fmoc deprotection as described in step 2.

    • Washing & Test: Wash with DMF and confirm with a positive Kaiser test.

    • Coupling: Pre-activate DMDAA (4 equiv., 0.2 mmol, 37 mg) with HATU (3.9 equiv., 74 mg) and DIPEA (8 equiv., 70 µL) in 1 mL of DMF.

      • Rationale: Using a high equivalency of reagents is crucial when incorporating a novel, potentially sterically hindered building block to drive the reaction to completion.

    • Add the solution to the resin. Agitate for 2 hours .

      • Rationale: A longer coupling time is allocated due to the unknown reactivity and potential steric bulk of DMDAA.

    • Washing & Test: Wash thoroughly with DMF and perform a Kaiser test. If the test is not completely negative, recouple for an additional 2 hours.

  • Fmoc-Alanine Coupling and Acetylation:

    • Repeat the deprotection, washing, and coupling cycle for Fmoc-Ala-OH.

    • After the final Fmoc deprotection, wash with DMF.

    • Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin. Agitate for 30 minutes to cap the N-terminus.

  • Cleavage and Work-up:

    • Wash the final peptide-resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

    • Add 2 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the dry resin.

    • Agitate for 3 hours at room temperature.

    • Filter the solution away from the resin beads into a cold centrifuge tube.

    • Precipitate the crude peptide by adding 10 mL of cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash twice.

    • Dry the resulting white solid under vacuum.

Validation and Characterization

Successful synthesis must be confirmed with analytical methods.

  • Reverse-Phase HPLC (RP-HPLC): Purify the crude peptide and assess its purity. A single major peak is expected.

  • Mass Spectrometry (LC-MS / MALDI-TOF): Determine the molecular weight of the purified product. This is the definitive test for successful incorporation.

CompoundFormulaCalculated Monoisotopic Mass [M+H]⁺
Ac-Ala-DMDAA-Gly-NH₂C₁₄H₂₁N₅O₆356.1568

A measured mass matching the calculated value confirms that DMDAA was successfully incorporated into the peptide sequence.

Potential Impact and Future Directions

The incorporation of a hydantoin-based building block like DMDAA could offer several advantages:

  • Conformational Rigidity: The cyclic side chain may restrict the peptide backbone's flexibility, potentially locking it into a bioactive conformation.

  • Proteolytic Stability: Non-natural residues often increase resistance to degradation by proteases.

  • Solubility Modulation: The polar hydantoin ring may enhance the aqueous solubility of hydrophobic peptides.

Future research should focus on synthesizing a library of DMDAA-containing peptides to screen for biological activity, investigating their structural properties using NMR or X-ray crystallography, and exploring the synthesis of chiral analogues of DMDAA.

References

  • Han, Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available from: [Link]

  • Behrendt, R., et al. (2016). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 12, 2700–2713. Available from: [Link]

  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • Meldal, M. (2008). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 10(4), 637-640. Available from: [Link]

  • Vasu, D., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4816. Available from: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

  • Al-Warhi, T. I., et al. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Reagents. Chemistry - A European Journal, 16(15), 4462-4471. Available from: [Link]

  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(6), 405-413. Available from: [Link]

Sources

Application Notes and Protocols for the Use of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the use of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid as a chemical linker in bioconjugation. While specific literature on the direct application of this molecule is emerging, its structure, featuring a terminal carboxylic acid, suggests a straightforward approach to conjugation with amine-containing biomolecules. The protocols outlined herein are based on well-established principles of amide bond formation and are intended to serve as a foundational methodology for researchers exploring the potential of this novel linker.

Introduction to Bioconjugation and the Role of Linkers

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable hybrid construct. This powerful technique is central to numerous applications in medicine, diagnostics, and materials science, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and the immobilization of enzymes.

The success of a bioconjugation strategy is critically dependent on the choice of linker. The linker serves as a bridge between the biomolecule and a payload (e.g., a drug, a fluorescent dye, or another protein), and its chemical properties can significantly influence the stability, solubility, and biological activity of the final conjugate. An ideal linker should be stable under physiological conditions to prevent premature cleavage of the payload, yet allow for controlled release at the target site if desired.

This compound is a heterocyclic compound containing a hydantoin ring and a terminal carboxylic acid. The presence of the carboxylic acid functionality makes it a prime candidate for use as a linker in bioconjugation, as it can be readily activated to react with primary amines, such as those found on the side chains of lysine residues in proteins.

Properties of this compound

Understanding the chemical and physical properties of the linker is essential for designing and optimizing bioconjugation protocols.

PropertyValueSource
CAS Number 26972-48-5[1][2]
Molecular Formula C7H10N2O4[3]
Molecular Weight 186.17 g/mol [4]
Appearance White to off-white solidInferred from supplier data
Solubility Soluble in organic solvents (e.g., DMF, DMSO)Inferred from chemical structure

Principle of Bioconjugation

The conjugation of this compound to a biomolecule containing primary amines proceeds via the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid group of the linker to make it more susceptible to nucleophilic attack by the amine. A common and effective method for this activation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of the linker to form a highly reactive O-acylisourea intermediate.

  • Formation of the Amine-Reactive Ester: The O-acylisourea intermediate can react directly with a primary amine, but it is also prone to hydrolysis in aqueous solutions. The addition of NHS or Sulfo-NHS traps the intermediate, forming a more stable amine-reactive NHS ester.

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the biomolecule to form a stable amide bond, releasing NHS as a byproduct.

G cluster_0 Linker Activation cluster_1 Bioconjugation Linker-COOH This compound ActivatedLinker Amine-Reactive NHS Ester Linker-COOH->ActivatedLinker + EDC, NHS EDC EDC NHS NHS / Sulfo-NHS Conjugate Bioconjugate ActivatedLinker->Conjugate + Biomolecule-NH2 Biomolecule-NH2 Biomolecule (e.g., Protein)

Figure 1. General workflow for the bioconjugation of this compound.

Detailed Protocol: Conjugation to a Protein

This protocol describes a general method for conjugating this compound to a protein containing accessible primary amines. The molar ratios of reagents and reaction conditions should be optimized for each specific application.

Materials and Reagents
  • This compound

  • Protein to be conjugated (in a suitable buffer, e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Reagent Preparation
  • Linker Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • EDC Solution: Prepare a 100 mM solution of EDC in ultrapure water immediately before use.

  • NHS/Sulfo-NHS Solution: Prepare a 100 mM solution of NHS or Sulfo-NHS in ultrapure water or anhydrous DMF immediately before use.

  • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the conjugation buffer.

Conjugation Protocol

This protocol is based on a 1 mL reaction volume with a 10-fold molar excess of linker to protein.

  • Activation of the Linker:

    • In a microcentrifuge tube, combine the following:

      • 10 µL of 100 mM Linker Stock Solution

      • 10 µL of 100 mM EDC Solution

      • 10 µL of 100 mM NHS/Sulfo-NHS Solution

    • Vortex briefly and incubate at room temperature for 15-30 minutes.

  • Conjugation to the Protein:

    • Add the activated linker solution to 1 mL of the protein solution.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add 100 µL of the Quenching Buffer to the reaction mixture to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate

The unreacted linker and byproducts must be removed from the reaction mixture to obtain a pure bioconjugate.

  • Size-Exclusion Chromatography (SEC): This is the preferred method for separating the larger bioconjugate from the smaller unreacted molecules.

  • Dialysis: Dialyze the reaction mixture against the desired storage buffer for 24-48 hours with several buffer changes.

  • Spin Desalting Columns: For small-scale reactions, spin columns can be used for rapid buffer exchange and removal of small molecules.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of linker molecules conjugated to each protein, can be determined using various analytical techniques:

  • UV-Vis Spectroscopy: If the linker has a distinct chromophore, the DOL can be estimated by measuring the absorbance at the respective wavelengths of the protein and the linker.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a direct measurement of the mass of the bioconjugate, allowing for the calculation of the DOL.

  • HPLC Analysis: Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and, in some cases, to resolve species with different DOLs.

G Start Start ReagentPrep Prepare Reagent Stock Solutions (Linker, EDC, NHS, Protein) Start->ReagentPrep Activation Activate Linker with EDC/NHS ReagentPrep->Activation Conjugation Add Activated Linker to Protein Solution (Incubate for 2h at RT or overnight at 4°C) Activation->Conjugation Quenching Quench Reaction with Tris or Glycine Conjugation->Quenching Purification Purify Conjugate (SEC, Dialysis, or Spin Column) Quenching->Purification Characterization Characterize Conjugate (UV-Vis, MS, HPLC) Purification->Characterization End End Characterization->End

Figure 2. Step-by-step experimental workflow for protein conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive reagents- Inappropriate buffer (contains primary amines)- Insufficient molar excess of linker- Low accessibility of amines on the protein- Use fresh EDC and NHS/Sulfo-NHS solutions- Use an amine-free buffer (e.g., PBS, HEPES)- Increase the molar ratio of linker to protein- Denature and refold the protein to expose more reactive sites (if possible)
Protein Precipitation - High concentration of organic solvent- Change in pH- High degree of labeling- Minimize the volume of organic solvent added- Ensure the final pH of the reaction mixture is within the protein's stability range- Reduce the molar excess of the linker
High Polydispersity - Non-specific binding- Multiple reactive sites on the protein- Optimize the reaction time and temperature- Consider site-specific conjugation methods if a homogeneous product is required

Conclusion

This compound presents a promising option as a linker for bioconjugation due to its terminal carboxylic acid functionality. The protocols provided in this application note offer a robust starting point for researchers to explore its utility. As with any bioconjugation reaction, optimization of the reaction conditions is crucial to achieve the desired degree of labeling and to maintain the biological activity of the biomolecule.

References

  • Lebedev, A. V., Combs, D., & Hogrefe, R. I. (2007). Preactivated Carboxyl Linker for the Rapid Conjugation of Alkylamines to Oligonucleotides on Solid Support. Bioconjugate Chemistry, 18(5), 1530–1536. [Link]

  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Jeurink, P. M., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. International Journal of Molecular Sciences, 22(18), 10007. [Link]

Sources

Application Note: A General Protocol for Amide Bond Formation Using (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging a Protected Amino Acid Analogue for Peptide Synthesis

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid is a structurally unique molecule that can be employed as a protected glycine derivative in peptide synthesis and other amide coupling reactions. The hydantoin ring system effectively shields the alpha-amino group, preventing self-condensation and allowing for the selective formation of an amide bond at the carboxylic acid moiety. The dimethyl substitution on the hydantoin ring enhances solubility in organic solvents commonly used for peptide synthesis. This application note provides a comprehensive, generalized protocol for the efficient coupling of this reagent to a primary or secondary amine, based on well-established carbodiimide chemistry. While specific literature on this exact molecule is limited, the proposed methodology is grounded in fundamental principles of peptide bond formation.

Mechanistic Insights: Carbodiimide-Mediated Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow under ambient conditions. To facilitate this transformation, a coupling agent is employed to activate the carboxylic acid. One of the most common and effective classes of coupling agents is carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also rearrange to a stable N-acylurea, an undesired side product.

  • Formation of an Active Ester: To prevent the formation of the N-acylurea and reduce the risk of racemization at chiral centers, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is often included. The additive reacts with the O-acylisourea to form a more stable active ester.

  • Nucleophilic Attack by the Amine: The amine component then attacks the carbonyl group of the active ester, forming a tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the desired amide bond and regenerates the coupling additive (e.g., HOBt). The EDC is converted to a water-soluble urea byproduct, which can be easily removed during aqueous workup.

Amide Bond Formation Mechanism RCOOH This compound O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt HOBt HOBt_ester HOBt Active Ester HOBt->HOBt_ester R2NH2 Amine Tetrahedral_intermediate Tetrahedral Intermediate R2NH2->Tetrahedral_intermediate O_acylisourea->HOBt_ester + HOBt Urea EDC Byproduct (Urea) O_acylisourea->Urea + H2O (side reaction) HOBt_ester->Tetrahedral_intermediate + Amine Amide Amide Product Tetrahedral_intermediate->Amide - HOBt HOBt_regen HOBt (regenerated) Tetrahedral_intermediate->HOBt_regen

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocol

This protocol details a solution-phase amide coupling reaction. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Typical EquivalentsPurpose
This compound200.171.0Carboxylic acid component
Amine (substrate)Variable1.0 - 1.2Nucleophile
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)191.701.1 - 1.5Coupling agent
1-Hydroxybenzotriazole (HOBt) or OxymaPure®135.13 (HOBt)1.1 - 1.5Additive to suppress side reactions
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)129.24 (DIPEA)2.0 - 3.0Non-nucleophilic base
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)--Reaction solvent
Standard workup reagents (e.g., 1M HCl, sat. NaHCO₃, brine)--Purification
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

    • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Activation and Coupling:

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

    • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup:

    • Quench the reaction by adding water.

    • Dilute the mixture with an organic solvent such as ethyl acetate or DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1M HCl (to remove excess base and urea byproduct)

      • Saturated aqueous NaHCO₃ (to remove unreacted HOBt and carboxylic acid)

      • Brine (to remove residual water)

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide. The choice of eluent will depend on the polarity of the product.

Troubleshooting and Optimization

Troubleshooting Flowchart Start Low or No Product Yield Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Incomplete_Rxn Incomplete Reaction (Starting Material Remains) Start->Incomplete_Rxn Side_Products Significant Side Products Observed Start->Side_Products Sol_A1 Use fresh, anhydrous solvents and reagents. Verify equivalent calculations. Check_Reagents->Sol_A1 Reagents suspect? Sol_B1 Increase reaction time (up to 24h). Increase temperature (e.g., to 40 °C), monitor for epimerization. Incomplete_Rxn->Sol_B1 Sterically hindered amine? Sol_B2 Consider a more potent coupling reagent (e.g., HATU, PyBOP). Incomplete_Rxn->Sol_B2 Still incomplete? Sol_C1 Ensure reaction is at 0 °C during addition of EDC and base. Add amine after a 15-30 min pre-activation of the acid. Side_Products->Sol_C1 N-acylurea observed? Sol_C2 Use Oxyma instead of HOBt to minimize N-acylurea formation. Side_Products->Sol_C2 Still an issue?

Caption: A logical guide for troubleshooting common issues.

  • Issue: Low Yield.

    • Cause: Incomplete reaction due to steric hindrance, poor reagent quality, or insufficient reaction time.[1]

    • Solution:

      • Ensure all reagents are fresh and solvents are anhydrous.

      • For sterically hindered amines, increase the reaction time or consider gentle heating (e.g., 40 °C), though be mindful of potential racemization.

      • Switch to a more powerful coupling reagent system such as HATU/DIPEA or PyBOP/DIPEA.[2][1] These reagents form highly reactive esters that can overcome significant steric barriers.

  • Issue: Formation of N-acylurea byproduct.

    • Cause: The reactive O-acylisourea intermediate rearranges before being intercepted by the amine or HOBt.

    • Solution:

      • Maintain a low temperature (0 °C) during the addition of EDC and base.

      • Consider a "pre-activation" step: stir the carboxylic acid, EDC, and HOBt for 15-30 minutes at 0 °C before adding the amine.

      • Replace HOBt with Oxyma, which is known to be more effective at suppressing this side reaction.

  • Issue: Difficulty in Purification.

    • Cause: The EDC-urea byproduct is not fully removed during the aqueous workup.

    • Solution:

      • Perform multiple acidic washes (e.g., 3x with 1M HCl or 5% citric acid) to ensure the protonation and water solubility of the urea.

      • If the product is non-polar, consider using a different carbodiimide like Dicyclohexylcarbodiimide (DCC), where the dicyclohexylurea byproduct is insoluble in most organic solvents and can be removed by filtration.

Conclusion

The protocol described provides a robust and adaptable framework for the successful amide bond formation using this compound. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize reaction conditions to achieve high yields of the desired amide products. The choice of coupling agent, additive, base, and solvent should be tailored to the specific properties of the amine substrate to ensure a successful outcome.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Wikipedia. (n.d.). Carbodiimide. Available at: [Link]

Sources

Synthesis of Novel Ligands from (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydantoin Scaffold as a Privileged Structure in Medicinal Chemistry

The hydantoin (imidazolidine-2,4-dione) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its prevalence in pharmaceuticals, including the anticonvulsant phenytoin and the antiarrhythmic ropitoin, underscores the therapeutic potential of this heterocyclic motif.[3] The structural rigidity of the hydantoin ring, combined with its capacity for diverse substitution at multiple positions, allows for the precise spatial orientation of functional groups, making it an ideal framework for designing ligands that can interact with a variety of biological targets.[1][4] The synthetic accessibility of hydantoins further enhances their appeal in drug discovery programs.[5]

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid is a particularly attractive starting material for the generation of novel ligand libraries. The dimethylated hydantoin core provides a stable, lipophilic base, while the carboxylic acid moiety serves as a versatile handle for the introduction of a wide array of functional groups through well-established synthetic transformations. This application note provides a detailed guide for the synthesis of novel amide and ester-based ligands from this promising scaffold, targeting researchers and professionals in drug development.

Strategic Approaches to Ligand Synthesis

The primary functional group for derivatization on this compound is the carboxylic acid. This allows for two principal synthetic routes for generating diverse libraries of ligands: amide bond formation and esterification .

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, owing to the stability of the amide linkage and its ability to participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets.[6] The general strategy involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine.

Key Considerations for Amide Coupling:

  • Choice of Coupling Reagent: A plethora of coupling reagents are available, each with its own advantages. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to the water-solubility of the urea byproduct, which simplifies purification.[7] For more challenging couplings, uronium/aminium salt-based reagents such as HATU can be employed, as they often lead to faster reactions and higher yields.[8]

  • Additives to Minimize Racemization: For chiral starting materials or when coupling with chiral amines, additives like 1-Hydroxybenzotriazole (HOBt) can be used in conjunction with carbodiimides to suppress racemization.[9]

  • Solvent and Base Selection: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salts.[7]

Amide_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Start This compound Activated_Intermediate Activated Ester Intermediate Start->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amine Primary or Secondary Amine (R-NH2) Activated_Intermediate->Amine Amide_Product Novel Amide Ligand Amine->Amide_Product + Purification Purification (Chromatography/Recrystallization) Amide_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Workflow for Amide Ligand Synthesis.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid moiety provides another avenue for generating novel ligands. Esters are generally more lipophilic than their corresponding carboxylic acids, which can be advantageous for improving cell permeability and other pharmacokinetic properties.

Common Esterification Methods:

  • Carbodiimide-Mediated Esterification: Similar to amide bond formation, carbodiimides like Dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, which then reacts with an alcohol in the presence of a catalytic amount of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP).[5]

  • Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). This method is generally suitable for simple, non-acid sensitive alcohols.

  • Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base to form the carboxylate salt, which can then be reacted with an alkyl halide to form the ester.

Ester_Synthesis_Workflow cluster_activation_ester Carboxylic Acid Activation cluster_esterification Ester Formation Start_Ester This compound Activated_Intermediate_Ester Activated Intermediate Start_Ester->Activated_Intermediate_Ester + Activating_Reagent Activating Reagent (e.g., DCC/DMAP) Activating_Reagent->Activated_Intermediate_Ester Alcohol Alcohol (R-OH) Activated_Intermediate_Ester->Alcohol Ester_Product Novel Ester Ligand Alcohol->Ester_Product + Purification_Ester Purification (Chromatography/Distillation) Ester_Product->Purification_Ester Characterization_Ester Characterization (NMR, MS, etc.) Purification_Ester->Characterization_Ester

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Troubleshooting & Optimization

Technical Support Center: (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this hydantoin derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of heterocyclic chemistry to help you optimize your reaction yields and product purity.

Foundational Chemistry: Understanding the Molecule

This compound is a substituted hydantoin. The hydantoin ring is a five-membered heterocyclic amide, and its synthesis and reactivity are well-documented.[1][2] Understanding the core structure is paramount. The N1 and N3 positions are methylated, which prevents competing reactions at these sites and simplifies the reaction landscape compared to unsubstituted hydantoins. The primary challenges in synthesis typically revolve around the formation of the hydantoin ring and the preservation of the acetic acid moiety.

A common synthetic approach is a variation of the Urech hydantoin synthesis, which involves the cyclization of an N-carbamoyl amino acid derivative.[2] The yield can be highly sensitive to reaction conditions such as pH, temperature, and solvent choice.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: Why is my overall yield of this compound consistently low?

Answer: Low yields can stem from several factors, from incomplete reactions to product degradation. The key is to systematically identify the root cause.

Possible Causes & Solutions:

  • Incomplete Ring Closure (Cyclization): The cyclization of the ureido intermediate to form the hydantoin ring is often the most critical, yield-determining step.

    • Causality: This step is typically acid- or base-catalyzed. An incorrect pH will dramatically slow down or halt the reaction. Strong acidic conditions can lead to hydrolysis of the amide bonds, while strongly basic conditions can promote side reactions.

    • Solution: Carefully optimize the pH of the reaction mixture. For acid-catalyzed cyclization, start with a mild acid like acetic acid or a controlled amount of a stronger acid like HCl.[2][3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If using a base, a non-nucleophilic base is preferred to avoid unwanted reactions.

  • Hydrolysis of the Starting Material or Product: The ester precursor to the acetic acid or the final product itself can be susceptible to hydrolysis under harsh conditions.

    • Causality: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can cleave the ester or even open the hydantoin ring.

    • Solution: Use milder reaction conditions. If high temperatures are required, minimize the reaction time. Employ a buffered system to maintain a stable pH. For purification, avoid strongly acidic or basic conditions if possible.

  • Sub-Optimal Temperature:

    • Causality: Like most reactions, temperature affects the rate of hydantoin formation. Too low, and the reaction may be impractically slow; too high, and side reactions or degradation may increase.

    • Solution: Screen a range of temperatures (e.g., 50°C, 80°C, 100°C) while monitoring the reaction. An optimal balance will maximize the formation of the desired product over impurities.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Analyze crude reaction mixture (TLC, LC-MS) start->check_reaction is_sm Significant starting material remaining? check_reaction->is_sm is_side_product Major side products present? is_sm->is_side_product No incomplete_rxn Incomplete Reaction is_sm->incomplete_rxn Yes side_rxn Side Reactions Dominating is_side_product->side_rxn Yes degradation Product Degradation is_side_product->degradation No sol_incomplete Increase temperature or reaction time. Verify catalyst activity and loading. incomplete_rxn->sol_incomplete sol_side_rxn Optimize pH and temperature. Consider a different solvent. Check purity of starting materials. side_rxn->sol_side_rxn sol_degradation Use milder workup and purification conditions. Reduce reaction temperature and time. degradation->sol_degradation G cluster_synthesis Synthesis cluster_workup Workup & Saponification cluster_purification Purification & Analysis reagents 1. Combine Starting Materials (Ureido di-ester, Solvent, Acid Catalyst) reaction 2. Heat to Reflux (e.g., 100-110°C) Remove Byproduct (Methanol/Water) reagents->reaction monitoring 3. Monitor Progress (TLC / LC-MS) reaction->monitoring quench 4. Cool & Quench Reaction monitoring->quench extract_ester 5. Liquid-Liquid Extraction quench->extract_ester saponify 6. Saponification (e.g., LiOH) extract_ester->saponify acidify 7. Acidification to pH 2-3 saponify->acidify extract_acid 8. Final Extraction acidify->extract_acid purify 9. Purify Product (Crystallization or Chromatography) extract_acid->purify analyze 10. Characterize Final Product (NMR, MS, Purity Analysis) purify->analyze

Sources

troubleshooting failed reactions with (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Welcome to the technical support guide for this compound (DMDAA). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in synthesis. As a substituted hydantoin, DMDAA is a valuable building block for creating peptidomimetics and other complex molecular architectures. However, its unique structure presents specific challenges that require careful consideration of reaction conditions. This guide provides in-depth, field-proven insights to ensure the success of your experiments.

Part 1: Foundational Knowledge & Pre-Reaction Checklist

Successful synthesis begins before the first reagent is weighed. The hydantoin scaffold of DMDAA, particularly the stereocenter at the C4 position, is sensitive to reaction conditions. Proactive measures are critical to prevent common failures like low yield, epimerization, and complex purification.

FAQ 1: What are the critical pre-reaction checks for working with DMDAA?

Answer: Before starting any reaction, a three-point check of reagents, solvents, and atmosphere is essential for reproducibility and minimizing side reactions.

  • Reagent Integrity:

    • DMDAA Quality: Verify the purity of your DMDAA lot via NMR or LC-MS. As a solid, it is generally stable, but should be stored in a desiccator to prevent moisture absorption.

    • Coupling Reagents & Additives: Many coupling reagents (e.g., HATU, HBTU) and additives (e.g., HOBt, Oxyma) are moisture-sensitive. Use freshly opened bottles or ensure they have been stored under inert gas in a desiccator. Benzotriazole-based reagents also carry safety warnings regarding their explosive potential, which must be respected.[1][2]

    • Amine Substrate: Ensure the amine coupling partner is pure and, if it is a salt (e.g., a hydrochloride salt), that the correct stoichiometry of a non-nucleophilic base is used for neutralization.

  • Solvent Preparation:

    • Anhydrous Conditions: Use high-purity, anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. The presence of water can lead to hydrolysis of activated intermediates and the hydantoin ring itself.[3]

    • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or N-Methyl-2-pyrrolidone (NMP) are standard choices. However, be aware that some coupling reagents, like COMU, can be unstable in DMF.[1]

  • Atmosphere Control:

    • Inert Gas: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from interfering with the reaction and protects oxygen-sensitive reagents.

Part 2: Troubleshooting Failed Coupling Reactions

This section addresses the most common issues encountered when using DMDAA in amide bond forming reactions.

Troubleshooting Workflow

Here is a logical workflow to diagnose a failed reaction involving DMDAA.

TroubleshootingWorkflow start Reaction Outcome: Low Conversion / Complex Mixture check_yield Primary Issue: Low or No Yield start->check_yield check_purity Primary Issue: Correct Mass, but Impure Product (e.g., Diastereomers) start->check_purity cause_activation Cause: Ineffective Activation? check_yield->cause_activation cause_amine Cause: Amine Reactivity? check_yield->cause_amine cause_solubility Cause: Solubility Issue? check_yield->cause_solubility cause_hydrolysis Cause: Hydrolysis? check_yield->cause_hydrolysis cause_epimerization Cause: Epimerization? check_purity->cause_epimerization cause_side_reactions Cause: Coupling Reagent Side Reactions? check_purity->cause_side_reactions sol_activation Solution: 1. Change coupling reagent (e.g., to HATU/COMU). 2. Check reagent quality. 3. Increase equivalents. cause_activation->sol_activation How to Fix sol_amine Solution: 1. Use a stronger, non-nucleophilic base (e.g., DIPEA). 2. Increase reaction temperature moderately. cause_amine->sol_amine How to Fix sol_solubility Solution: 1. Switch to a stronger solvent (e.g., NMP). 2. Add a co-solvent like DMSO. cause_solubility->sol_solubility How to Fix sol_hydrolysis Solution: 1. Use anhydrous solvents/reagents. 2. Maintain strict inert atmosphere. cause_hydrolysis->sol_hydrolysis How to Fix sol_epimerization Solution: 1. Use a weaker base (e.g., NMM or collidine). 2. Lower reaction temperature. 3. Minimize pre-activation time. cause_epimerization->sol_epimerization How to Fix sol_side_reactions Solution: 1. Optimize stoichiometry. 2. Choose a different class of coupling reagent. cause_side_reactions->sol_side_reactions How to Fix EpimerizationMechanism cluster_0 Epimerization at C4 start DMDAA (Single Epimer) α-Proton (Hα) is acidic enolate Planar Enolate Intermediate (Loss of Stereochemistry) start->enolate + Base (e.g., DIPEA) - Hα end Mixture of Epimers (R and S at C4) enolate->end + H+ Source

Caption: Mechanism of base-catalyzed epimerization of DMDAA.

  • Troubleshooting Steps:

    • Reduce Basicity: The choice of base is crucial. Highly hindered or strong bases like DBU or excess DIPEA will promote epimerization. Switch to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine. [2] 2. Lower the Temperature: Perform the coupling at 0 °C or even lower temperatures to reduce the rate of proton abstraction.

    • Minimize Pre-activation Time: Some protocols recommend pre-activating the acid before adding the amine. For DMDAA, this is risky. Add the coupling reagent to the mixture of DMDAA, amine, and base simultaneously to ensure the highly reactive intermediate is consumed as it's formed. [4] 4. Analytical Verification: Use chiral HPLC to quantify the extent of epimerization and validate that your modified protocol is effective.

FAQ 4: My reaction is clean, but purification is difficult due to a persistent impurity. What is it?

Answer: If you are using a carbodiimide (like EDC) or an aminium/uronium reagent (like HBTU), the most common and difficult-to-remove impurity is the corresponding isourea or urea byproduct. [1]

  • Causality - Byproduct Formation: Carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate. After reaction with the amine, a soluble urea derivative is released. Similarly, aminium salts form guanidinium byproducts. These compounds are often polar and can co-elute with the desired product.

  • Troubleshooting Steps:

    • Aqueous Wash: Many urea byproducts (especially from EDC) are water-soluble. A simple aqueous workup with dilute acid (e.g., 1M HCl), followed by base (e.g., sat. NaHCO₃), and brine can effectively remove them.

    • Alternative Reagents: Phosphonium reagents like PyBOP can sometimes offer easier purification profiles.

    • Chromatography Optimization: If chromatography is unavoidable, screen different solvent systems. Sometimes a switch from ethyl acetate/hexanes to a DCM/methanol gradient can improve separation.

Part 3: Recommended Experimental Protocol

This section provides a robust, starting-point protocol designed to minimize common failure modes, particularly epimerization.

Protocol 1: Low-Epimerization Coupling of DMDAA with a Primary Amine

This protocol uses HATU, a highly efficient coupling reagent known for suppressing racemization, and a controlled addition sequence.

  • Preparation:

    • To a flame-dried round-bottom flask under an Argon atmosphere, add this compound (DMDAA) (1.0 eq).

    • Add the primary amine coupling partner (1.1 eq).

    • Dissolve the components in anhydrous DCM or DMF (to make a ~0.1 M solution).

    • Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition:

    • To the cooled, stirring solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • In a separate vial, dissolve HATU (1.1 eq) in a small amount of the reaction solvent.

    • Add the HATU solution dropwise to the reaction mixture over 5 minutes. Causality Note: Adding the coupling reagent last ensures the activated DMDAA species is formed in the presence of the nucleophile, minimizing its lifetime and the opportunity for epimerization.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and saturated NaCl (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification?. (2022). Biomatik. [Link]

  • Common Problems in Peptide Synthesis. (2024). Biorunstar. [Link]

  • Trying to minimize side reactions in a peptide coupling reaction. (2023). Reddit. [Link]

  • 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. (n.d.). PubChem. [Link]

  • Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]

  • Epimerisation in Peptide Synthesis. (2023). PubMed. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (2012). PMC - NIH. [Link]

  • Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. (2006). ResearchGate. [Link]

Sources

Technical Support Center: Purification of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important class of hydantoin-based compounds. The inherent polarity and acidic nature of these molecules present unique purification challenges. This guide provides expert-driven FAQs, troubleshooting strategies, and validated protocols to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are commonly encountered when beginning the purification process for this class of compounds.

Q1: What are the primary challenges in purifying this compound and its derivatives?

The principal difficulties arise from the compound's intrinsic physicochemical properties. The presence of the carboxylic acid group makes the molecule highly polar and acidic. This leads to several challenges, including poor solubility in non-polar organic solvents, strong interactions with standard silica gel stationary phases causing streaking and low recovery, and the potential for salt formation which can complicate analysis. Furthermore, impurities are often structurally similar to the target compound, originating from starting materials or side reactions during synthesis, such as the Bucherer-Bergs reaction or Urech hydantoin synthesis.[1][2][3][4]

Q2: I have a crude reaction mixture. What is the best first step to assess purity and decide on a purification strategy?

A multi-pronged analytical approach is recommended.

  • Thin-Layer Chromatography (TLC): Use a polar solvent system (e.g., Dichloromethane:Methanol 9:1 with 1% acetic acid) to get an initial idea of the number of components. The inclusion of acetic acid helps to reduce streaking by protonating the analyte.

  • ¹H NMR Spectroscopy: A crude NMR spectrum can quickly identify the presence of starting materials, major byproducts, and provide a rough estimate of the purity of the target compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It will confirm the molecular weight of your product and provide a more accurate assessment of the impurity profile, which is critical for designing an effective purification method.

Q3: What is the most straightforward purification method to attempt first?

For multi-gram quantities where the crude product is relatively clean (>80%), recrystallization or acid-base extraction are excellent starting points. Recrystallization is ideal for removing minor impurities with different solubility profiles. Acid-base extraction is highly effective at separating your acidic product from neutral or basic impurities.[5] For small-scale (<1g) or very impure samples, developing a reversed-phase chromatography method is often the most efficient path to high purity.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format, providing insights into the cause and delivering actionable solutions.

Chromatography Issues

Q: My compound streaks badly or remains at the baseline on a standard silica gel column. What should I do?

  • Probable Cause: This is a classic issue for polar acidic compounds.[6][7] The acidic silanol groups (Si-OH) on the surface of the silica gel strongly interact with the carboxylic acid moiety of your molecule. This leads to a non-ideal equilibrium during elution, resulting in significant peak tailing (streaking) or irreversible adsorption.

  • Solutions:

    • Modify the Mobile Phase: Add 1-2% acetic or formic acid to your eluent (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The added acid protonates your compound, reducing its interaction with the silica surface and leading to more symmetrical peaks.

    • Switch to a Different Stationary Phase: If modifying the eluent is insufficient, the acidic nature of silica may be degrading your compound.[6] Consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reversed-phase chromatography.[7]

    • Consider Reversed-Phase Chromatography: This is often the best solution. The non-polar stationary phase (like C18) will have minimal unwanted ionic interactions. See Protocol 3 for method development.

Q: I am purifying my compound using reversed-phase HPLC, but it elutes in the solvent front with no retention. How can I fix this?

  • Probable Cause: Your compound is too polar for the starting conditions of your mobile phase gradient, or the pH of the mobile phase is causing your compound to be ionized, making it highly water-soluble.

  • Solutions:

    • Increase Mobile Phase Polarity: Start your gradient with a highly aqueous mobile phase (e.g., 95-100% water). Many modern reversed-phase columns are stable under these conditions.[7][8]

    • Adjust Mobile Phase pH: The most powerful tool for manipulating retention of ionizable compounds is pH.[8] Add an acidifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to your mobile phases (both water and organic). This will ensure the carboxylic acid is fully protonated (in its neutral form), increasing its hydrophobicity and retention on the C18 column.

    • Use an Embedded Polar Group (EPG) Column: These columns are designed to provide alternative selectivity and better retention for polar analytes compared to standard C18 phases.[7]

Recrystallization & Extraction Issues

Q: I cannot find a suitable single solvent for recrystallization. What is the next step?

  • Probable Cause: Your compound may have borderline solubility in many common solvents, being too soluble in polar ones and insoluble in non-polar ones.

  • Solution: Use a binary solvent system. Dissolve your crude compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., methanol or ethanol). Then, slowly add a "poor" hot solvent (in which it is sparingly soluble, e.g., water, hexanes, or diethyl ether) dropwise until the solution becomes faintly cloudy (the saturation point). Allow the mixture to cool slowly. The drop in solubility will induce crystallization.

Q: My compound oiled out instead of forming crystals during recrystallization. How can I promote crystallization?

  • Probable Cause: The solution is supersaturated, or the presence of impurities is inhibiting crystal lattice formation. Oiling out occurs when the solubility of the compound is exceeded above its melting point.

  • Solutions:

    • Slow Cooling: Ensure the solution cools as slowly as possible. A Dewar flask or insulated container can be used to slow the rate of cooling.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Reduce Solvent: If oiling persists, try re-heating the solution to dissolve the oil, add slightly more of the "good" solvent, and then cool again.

Section 3: Standardized Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for removing neutral or basic impurities from your acidic target compound.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous phase once with the organic solvent (ethyl acetate or DCM) to remove any remaining neutral/basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring until the pH is ~2. The protonated product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the solid on the filter with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid in drying. Dry the product under high vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid material that is already at a moderate purity level (>80%).

Solvent System Selection Table

Solvent System (v/v)ProcedureTarget Impurities
Ethanol/WaterDissolve in minimal hot ethanol, add hot water until cloudy, cool slowly.More polar or less polar impurities.
IsopropanolDissolve in minimal hot isopropanol, cool slowly.Impurities with significantly different solubility.
Ethyl Acetate/HexanesDissolve in minimal hot ethyl acetate, add hot hexanes until cloudy, cool slowly.Non-polar impurities.

Step-by-Step Methodology:

  • Add a small amount of the selected "good" solvent to the crude solid in an Erlenmeyer flask.

  • Heat the mixture to boiling with stirring. Continue adding the "good" solvent in small portions until the solid just dissolves.

  • If using a binary system, add the "poor" solvent dropwise at boiling until persistent cloudiness is observed. Add a drop or two of the "good" solvent to make it clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration and dry under vacuum.

Section 4: Visualization & Workflows

Decision Workflow for Purification Strategy

The following diagram provides a logical workflow to help select the most appropriate purification method based on the scale of your reaction and initial analytical data.

Caption: Decision tree for selecting a purification method.

Section 5: References

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. Oriental Journal of Chemistry. [Link]

  • Hydantoin synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Hydantoin & Its Derivatives. Study.com. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Waters Corporation. [Link]

  • Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy. Scholars' Mine. [Link]

  • Purification of strong polar and basic compounds. Reddit r/Chempros. [Link]

  • For highly polar compound, how to do the purification? ResearchGate. [Link]

  • Purification and Characterization of Hydantoin Racemase from Microbacterium liquefaciens AJ 3912. ResearchGate. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Magnetic Resonance in Chemistry. [Link]

  • Novel new research strategies of hydantoin derivatives: A review. SRR Publications. [Link]

Sources

Technical Support Center: Synthesis of (1,a-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Overview of the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. A common and effective method involves the condensation of 1,3-dimethylhydantoin with glyoxylic acid. This reaction, while seemingly straightforward, is prone to the formation of several side products that can complicate purification and reduce the overall yield. This guide will provide a detailed analysis of these side reactions and offer practical troubleshooting strategies.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

FAQ 1: Low Yield of the Desired Product

Question: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily related to reaction conditions and the purity of starting materials. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The condensation reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Temperature: The reaction temperature might be too low. While higher temperatures can increase the reaction rate, they can also promote side reactions. A careful optimization of the temperature is crucial. A typical starting point is refluxing in a suitable solvent.

  • Purity of Starting Materials: Impurities in 1,3-dimethylhydantoin or glyoxylic acid can interfere with the reaction.

    • Troubleshooting:

      • 1,3-Dimethylhydantoin: Ensure it is free from moisture and any unreacted starting materials from its own synthesis. Recrystallization may be necessary.

      • Glyoxylic Acid: Glyoxylic acid is often supplied as a solution in water and can be prone to polymerization or oxidation. Use a fresh, high-quality source.

  • Sub-optimal pH: The pH of the reaction medium can significantly influence the reaction rate and the formation of side products.

    • Troubleshooting:

      • While the reaction is typically carried out under neutral or slightly acidic conditions, the optimal pH may need to be determined empirically for your specific setup.

FAQ 2: Identification and Mitigation of the Unsaturated Side Product

Question: I have an impurity in my product that I suspect is 1,3-dimethyl-5-(carboxymethylidene)imidazolidine-2,4-dione. How can I confirm its presence and prevent its formation?

Answer:

The formation of the exocyclic unsaturated compound, 1,3-dimethyl-5-(carboxymethylidene)imidazolidine-2,4-dione, is a common side reaction resulting from the dehydration of the desired product.

Mechanism of Formation:

The desired product, a substituted hydantoin with a hydroxyl group at the 5-position (formed in situ from the aldehyde of glyoxylic acid), can undergo acid or base-catalyzed dehydration to form a more stable, conjugated system.

Identification:

  • Spectroscopic Analysis:

    • ¹H NMR: The presence of a vinylic proton signal (a singlet) in the region of 6-7 ppm is a strong indicator of the unsaturated byproduct. The desired product will not have a signal in this region.

    • Mass Spectrometry: The unsaturated byproduct will have a molecular weight that is 18 atomic mass units (the mass of a water molecule) less than the desired product.

Prevention and Mitigation:

  • Control of Reaction Temperature: High temperatures can promote the dehydration reaction. Running the reaction at the lowest effective temperature can minimize the formation of this side product.

  • Control of pH: Strongly acidic or basic conditions can catalyze the dehydration. Maintaining a near-neutral pH is often beneficial.

  • Purification:

    • Column Chromatography: Silica gel chromatography can be effective in separating the desired product from the less polar unsaturated byproduct.

    • Recrystallization: If the solubility characteristics of the product and byproduct are sufficiently different, recrystallization from a suitable solvent system can be an effective purification method.

FAQ 3: Dealing with Decarboxylation

Question: My reaction mixture shows the presence of 1,3,5-trimethyl-imidazolidine-2,4-dione. What is the cause of this impurity?

Answer:

The presence of 1,3,5-trimethyl-imidazolidine-2,4-dione suggests that decarboxylation of the desired product has occurred.

Mechanism of Formation:

The carboxylic acid group in the desired product can be lost as carbon dioxide, particularly at elevated temperatures. This is often followed by a rearrangement or reaction with the solvent to yield the trimethyl derivative.

Prevention:

  • Temperature Control: This is the most critical factor. Avoid excessive heating during the reaction and work-up.

  • Reaction Time: Prolonged reaction times, especially at higher temperatures, can increase the extent of decarboxylation. Monitor the reaction and stop it once the starting materials are consumed.

FAQ 4: Hydrolysis of Starting Material

Question: I have noticed the presence of unreacted 1,3-dimethylhydantoin and what appears to be decomposition products of glyoxylic acid in my final product mixture. How can I address this?

Answer:

The hydrolysis of 1,3-dimethylhydantoin back to its precursors or the decomposition of glyoxylic acid can be problematic, especially under harsh reaction conditions.

Causes:

  • Presence of Water and Extreme pH: Both acidic and basic conditions can promote the hydrolysis of the hydantoin ring. Glyoxylic acid itself can also undergo various transformations in aqueous solutions.

  • High Temperatures: Elevated temperatures can accelerate these decomposition pathways.

Troubleshooting:

  • Anhydrous Conditions: While the reaction is often performed in aqueous media, minimizing excess water and ensuring the starting materials are dry can be beneficial.

  • Buffered System: The use of a buffer to maintain a stable pH can help to prevent hydrolysis.

  • Moderate Reaction Conditions: Employ the mildest possible reaction conditions (temperature and time) to achieve a reasonable conversion rate without significant decomposition.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dimethylhydantoin (1 equivalent) in a suitable solvent (e.g., water, acetic acid).

  • Add glyoxylic acid (1.1 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., water, ethanol) or by column chromatography on silica gel.

Data Summary

Potential Issue Primary Cause(s) Recommended Action(s)
Low YieldIncomplete reaction, impure starting materialsOptimize reaction time and temperature, use pure reagents
Unsaturated Side ProductDehydration of the desired productControl temperature and pH, purify by chromatography or recrystallization
DecarboxylationHigh reaction temperatureUse lower temperatures and shorter reaction times
Starting Material HydrolysisExtreme pH, excess water, high temperatureUse anhydrous conditions where possible, employ a buffer, use moderate conditions

Visualizing the Reaction Pathways

The following diagrams illustrate the main reaction and potential side reactions in the synthesis of this compound.

Synthesis_Pathway cluster_main Main Reaction cluster_side1 Side Reaction 1: Dehydration cluster_side2 Side Reaction 2: Decarboxylation cluster_side3 Side Reaction 3: Hydrolysis A 1,3-Dimethylhydantoin C This compound A->C Condensation F Hydrolysis Products A->F Hydrolysis B Glyoxylic Acid B->C Condensation D Unsaturated Byproduct (1,3-Dimethyl-5-(carboxymethylidene)imidazolidine-2,4-dione) C->D Dehydration (-H2O) E Decarboxylated Byproduct C->E Decarboxylation (-CO2)

Caption: Reaction scheme for the synthesis of this compound and its major side products.

References

  • At this time, no direct scientific literature detailing the specific side products of the condensation reaction between 1,3-dimethylhydantoin and glyoxylic acid was identified in the performed searches. The information provided is based on general principles of organic chemistry and known side reactions of similar hydantoin syntheses.

optimizing solvent conditions for (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Solvent Conditions for Amide Coupling Reactions

Guide Focus: (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid Coupling

Welcome to the technical support center for optimizing amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the solvent conditions for coupling reactions involving this compound and other structurally related polar molecules. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the critical role of solvents in your coupling reaction's success.

Q1: Why is solvent selection so critical for the coupling of this compound?

A: The solvent is not merely a medium for dissolution; it is an active participant in the reaction environment that profoundly influences outcomes. For a polar substrate like this compound, the solvent's role is multifaceted:

  • Solubility: It must effectively dissolve the carboxylic acid, the amine coupling partner, the coupling reagents, and any additives to ensure a homogeneous reaction mixture. Poor solubility is a common cause of low conversion.[1]

  • Reaction Kinetics: Amide bond formation proceeds through charged intermediates and transition states. Polar solvents can stabilize these species, thereby lowering the activation energy and accelerating the reaction rate.[2][3]

  • Side Reaction Profile: The choice of solvent can suppress or promote unwanted side reactions. For instance, the presence of residual water in a solvent can lead to the hydrolysis of the activated acid intermediate, reducing yield.[4] Furthermore, the solvent environment can influence the rate of base-catalyzed racemization.[5]

  • Reagent Stability: Some coupling reagents are less stable in certain solvents. The solvent must be compatible with the entire reagent cocktail.

Q2: What are the recommended starting solvents for a typical coupling reaction with this molecule?

A: For polar substrates, polar aprotic solvents are the standard choice. They possess a high dielectric constant to aid in dissolving charged species but lack acidic protons that could interfere with the reaction.[6] Excellent starting points include:

  • N,N-Dimethylformamide (DMF): Often considered the gold standard due to its exceptional solvating power for a wide range of organic molecules.[7][8]

  • N-Methyl-2-pyrrolidone (NMP): Similar to DMF but with a higher boiling point, allowing for reactions at elevated temperatures if necessary.[7][8]

  • Dichloromethane (DCM): A less polar option than DMF, but useful for many coupling reactions and simplifies product isolation due to its volatility.[5][7] However, solubility of highly polar starting materials can be a limitation.

  • Acetonitrile (MeCN): A polar aprotic solvent that is often a good compromise between polarity and ease of removal.

Q3: How does solvent polarity directly influence reaction rate and yield?

A: The influence of solvent polarity on reaction rates is well-described by the Hughes-Ingold rules.[3] Amide coupling reactions involve the formation of a more polar, charged activated complex from less charged reactants. According to the principles of transition state theory, a polar solvent will stabilize this charged transition state more than it stabilizes the initial reactants. This differential stabilization lowers the overall activation energy of the reaction, leading to a faster reaction rate and, consequently, a higher potential yield in a given timeframe.[2][6]

Q4: Can protic solvents like ethanol, or even water, be used?

A: Generally, protic solvents should be avoided in standard amide coupling reactions. The active hydrogen in protic solvents can act as a nucleophile, reacting with and consuming the highly reactive activated carboxylic acid intermediate. However, the field of green chemistry is actively developing protocols for amide bond formation in water.[7][9] These are not standard procedures and typically require specialized coupling agents or conditions to be effective. For routine synthesis, anhydrous polar aprotic solvents are the most reliable choice.

Troubleshooting Guide: Solvent-Related Issues

This section provides solutions to specific experimental problems where the solvent is a likely culprit.

Problem: Low or Non-existent Product Yield

Q: My reagents are fresh and the stoichiometry is correct, but my LC-MS analysis shows low conversion to the desired amide. Could the solvent be the problem?

A: Absolutely. If you've ruled out reagent degradation, the solvent is a primary suspect. Consider these possibilities:

  • Poor Solubility of Reactants: If you observe a heterogeneous mixture (undissolved solids), your reactants cannot engage effectively. The intrinsic polarity of this compound may require a solvent with higher solvating power.

    • Solution: Switch from a lower polarity solvent like DCM or THF to a more powerful one like DMF or NMP. If solubility is still an issue in a single solvent, a co-solvent system (e.g., DCM with 10-20% DMF) can sometimes provide the necessary balance.

  • Hydrolysis of Activated Intermediate: The most common coupling reagents (carbodiimides, phosphonium, or aminium salts) form highly reactive intermediates that are sensitive to water.

    • Solution: Ensure you are using anhydrous grade solvents. If your solvent bottle has been open for a long time, it may have absorbed atmospheric moisture. Use a freshly opened bottle or a solvent from a solvent purification system. Using molecular sieves can also help, but ensure they are properly activated.[4]

  • Suboptimal Reaction Polarity: The chosen solvent may not be polar enough to sufficiently stabilize the transition state, leading to a sluggish reaction that does not proceed to completion within your allotted timeframe.

    • Solution: Consult the Solvent Properties table below and select a solvent with a higher dielectric constant. Running a small-scale solvent screen is the most effective way to identify the optimal medium (see Protocol 2).

Problem: Significant Side Product Formation

Q: My reaction is proceeding, but I'm observing multiple byproducts, complicating purification. How can solvent choice help clean up my reaction?

A: The solvent environment can dramatically alter the balance between the desired reaction pathway and undesired side reactions.

  • N-Acylurea Formation (with Carbodiimides like EDC): This occurs when the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea instead of reacting with the amine. This side reaction is often exacerbated by elevated temperatures.[5]

    • Solution: While primarily controlled by temperature (running reactions at 0 °C is recommended), the solvent can play a role. A solvent that promotes a rapid reaction with the amine will kinetically outcompete the slower rearrangement. Solvents that ensure all components are fully dissolved are crucial. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is standard practice to convert the O-acylisourea to a more stable active ester, effectively suppressing N-acylurea formation.[10]

  • Racemization: The abstraction of the alpha-proton of an activated amino acid derivative is a primary cause of racemization, a critical issue in pharmaceutical development. This process is often catalyzed by the presence of a base.[5]

    • Solution: The solvent can influence the effective basicity of the amine base (like DIPEA or NMM) used in the reaction. While complex, sometimes switching to a less polar solvent can temper the activity of the base. More importantly, using a coupling reagent additive that minimizes racemization, such as HOAt or HOBt, is the most robust solution.

Data Summary & Recommended Solvents

The table below summarizes the properties of common solvents used in amide coupling reactions to guide your selection process.

SolventAbbreviationDielectric Constant (ε)TypeBoiling Point (°C)Key Considerations & Use Cases
N,N-Dimethylformamide DMF36.7Polar Aprotic153First Choice: Excellent solubility for polar reactants. High boiling point can make removal difficult.[7]
N-Methyl-2-pyrrolidone NMP32.2Polar Aprotic202High-Temp Reactions: Superior solvating power, useful for very difficult couplings requiring heat.[7]
Dichloromethane DCM9.1Polar Aprotic40Easy Workup: Volatile and easy to remove. Good for less polar substrates; may fail to dissolve highly polar ones.[5]
Acetonitrile MeCN / ACN37.5Polar Aprotic82Good All-Rounder: High polarity, relatively low boiling point. Less potent solvent than DMF for some compounds.[3]
Tetrahydrofuran THF7.5Polar Aprotic66Less Polar Option: Useful when moderate polarity is required. Prone to peroxide formation.
Dimethyl Sulfoxide DMSO47.0Polar Aprotic189Highest Polarity: Exceptional solvent, but very high boiling point makes it difficult to remove. Can complicate workups.[3]
Ethyl Acetate EtOAc6.0Polar Aprotic77Greener Alternative: Less toxic, but its lower polarity limits its use to less polar reactants.

Experimental Protocols & Workflows

Protocol 1: General Baseline Coupling Procedure

This protocol provides a starting point for your coupling reaction using a standard, robust solvent.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DMF (to achieve a concentration of approx. 0.1 M).

  • Add the amine (1.1 equiv) to the solution.

  • Add HATU (1.1 equiv) to the mixture.

  • Slowly add DIPEA (2.5 equiv) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Diagram: General Amide Coupling Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Initiation & Monitoring cluster_workup 3. Workup & Purification prep_acid Dissolve Acid (1.0 eq) in Anhydrous Solvent prep_amine Add Amine (1.1 eq) prep_acid->prep_amine prep_reagent Add Coupling Reagent (e.g., HATU, 1.1 eq) prep_amine->prep_reagent add_base Add Base (e.g., DIPEA) at 0°C to RT prep_reagent->add_base monitor Stir & Monitor (TLC / LC-MS) add_base->monitor quench Quench Reaction (aq. NH4Cl) monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify product Final Amide Product purify->product

Caption: Standard workflow for a solution-phase amide coupling reaction.

Protocol 2: Parallel Solvent Screening Experiment

This protocol allows for the efficient empirical determination of the optimal solvent for your specific coupling partners.

Procedure:

  • Preparation: In a single vial, prepare a stock solution of this compound, your amine, and the coupling reagent (e.g., HATU) in a minimal amount of a solvent in which all are soluble (e.g., DMF).

  • Aliquot: Distribute equal volumes of this stock solution into several separate, dry reaction vials (e.g., 5 vials for 5 solvents).

  • Solvent Addition: To each vial, add a different anhydrous test solvent (e.g., Vial 1: DCM, Vial 2: THF, Vial 3: MeCN, Vial 4: DMF, Vial 5: NMP) to reach the same final concentration (e.g., 0.1 M) in each. Ensure all other variables (concentration, temperature, stir rate) remain identical.

  • Initiation: Add the base (e.g., DIPEA) to each vial simultaneously or in rapid succession to start the reactions.

  • Monitoring: At fixed time intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction, quench it, and analyze by LC-MS to determine the percent conversion to product.

  • Analysis: Compare the conversion rates and final yields across the different solvents to identify the one that provides the fastest reaction and/or the highest yield with the cleanest profile.

Diagram: Solvent Screening Workflow

G cluster_solvents Parallel Reactions start Prepare Concentrated Stock Solution of Reactants aliquot Aliquot Stock Solution into N Vials start->aliquot vial1 Vial 1: Add Anhydrous DCM aliquot->vial1 vial2 Vial 2: Add Anhydrous ACN aliquot->vial2 vial_dots ... aliquot->vial_dots vial_n Vial N: Add Anhydrous NMP aliquot->vial_n initiate Initiate all Reactions with Base vial1->initiate vial2->initiate vial_dots->initiate vial_n->initiate monitor Monitor all Vials (LC-MS at t=1h, 4h, ...) initiate->monitor analysis Compare Conversion Rates, Yields, and Purity monitor->analysis end Select Optimal Solvent analysis->end

Caption: Workflow for parallel screening to identify the optimal reaction solvent.

References

  • Journal of Innovations in Applied Sciences. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • PubMed. (2008). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. [Link]

  • Novartis OAK. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • Royal Society of Chemistry. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. [Link]

  • Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?[Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]

  • ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • Reddit. (n.d.). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?[Link]

  • Organic Process Research & Development. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Google Patents. (n.d.). US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)
  • Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. [Link]

  • ResearchGate. (2009). Transformations of dimethyl acetone-1,3-dicarboxylate. The synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates. [Link]

Sources

Catalyst Selection for (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic Acid Activation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: Understanding Your Monomer

Welcome to the technical support center for the activation of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid. This molecule is a specialized N-substituted N-carboxyanhydride (NCA) analog, specifically a hydantoin derivative. Its structure is primed for ring-opening polymerization (ROP) to produce polypeptoids—polymers that are structural isomers of polypeptides. The N,N-dimethyl substitution on the hydantoin ring is a critical feature; it eliminates the acidic N-H proton found in traditional amino acid NCAs. This structural change simplifies the polymerization mechanism by preventing certain side reactions, but it also necessitates a careful and informed approach to catalyst selection to achieve controlled polymerization.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into selecting the right catalyst system for your experiments, troubleshooting common issues, and understanding the underlying chemical principles.

Core Concepts: Activation and Polymerization Mechanisms

In this context, "activation" refers to the initiation of the ring-opening polymerization of the hydantoin ring. This process is driven by a nucleophilic attack on one of the carbonyl carbons of the ring, leading to the formation of a propagating chain.

For N-substituted NCAs like this compound, the polymerization predominantly proceeds via the Normal Amine Mechanism (NAM) .[2] Unlike traditional NCAs, the absence of an N-H proton means that the "Activated Monomer Mechanism" (AMM), which involves deprotonation of the NCA ring by a strong base, is not a competing pathway.[2][3]

The Normal Amine Mechanism (NAM):

  • Initiation: A nucleophile, typically a primary amine, attacks the C5 carbonyl carbon of the NCA ring.

  • Ring-Opening: The ring opens to form a carbamate intermediate.

  • Propagation: The newly formed amine terminus of the growing polymer chain acts as the nucleophile, attacking the next monomer molecule to continue the chain growth. Carbon dioxide is eliminated during this process.

Below is a simplified workflow for a typical ROP experiment.

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Workup & Analysis Monomer Monomer Purification (Recrystallization) Setup Assemble Reaction Under Inert Gas (N2 or Ar) Monomer->Setup Solvent Solvent Drying (Distillation/Sieves) Solvent->Setup Initiator Initiator/Catalyst Purification Initiator->Setup Glassware Glassware Drying (Oven/Flame) Glassware->Setup Addition Add Solvent, Monomer, & Initiator Setup->Addition Reaction Run Polymerization (Monitor by FTIR) Addition->Reaction Precipitate Precipitate Polymer in Non-Solvent Reaction->Precipitate Dry Dry Polymer Under Vacuum Precipitate->Dry Characterize Characterize Product (GPC, NMR, MALDI-ToF) Dry->Characterize

Fig 1. General workflow for NCA ring-opening polymerization.

Frequently Asked Questions (FAQs): Catalyst Selection Guide

Q1: What are the primary classes of initiators and catalysts for this monomer?

For N-substituted NCAs, several classes of initiators and catalysts can be employed. The choice depends on your desired outcome regarding control, reaction speed, and product purity.

Catalyst/Initiator ClassExamplesProsConsBest For
Primary Amines n-Hexylamine, BenzylamineSimple, widely available, predictable initiation.[4]Slow reaction rates, sensitive to impurities.[5]Basic polypeptide synthesis where high speed is not critical.
N-Silylated Amines Hexamethyldisilazane (HMDS)Offers better control, suppresses side reactions.[2]Slower than some alternatives, requires silylated reagents.Achieving well-defined polymers with low polydispersity.
Transition Metal Complexes (PMe₃)₄Co, Ni(II) complexesVery fast and controlled polymerizations, high molecular weights achievable.[6]Potential for metal contamination in the final product, air/moisture sensitive.[7]Rapid synthesis of high molecular weight polymers and block copolymers.
Organocatalysts Thioureas, Cationic Catalysts (e.g., DMAPPCl)Metal-free, can be highly active and controlled.[3][8][9]May require specific co-initiators or conditions, newer technology.Applications requiring metal-free products, such as biomedical uses.
Alcohols / Hydroxyls Methanol, PEG-OHAllows synthesis of ester-terminated polymers and block copolymers.Very slow initiation; often requires an acid catalyst to proceed efficiently.[10]Creating polypeptide-based block copolymers with polymers like PEG.
Q2: How does the N,N-dimethyl substitution on the ring affect catalyst choice and reactivity?

The two methyl groups on the hydantoin ring have significant consequences:

  • Mechanism Simplification: As mentioned, the absence of the acidic N-H proton prevents the "activated monomer mechanism." This is a major advantage, as it eliminates a common competing pathway that often leads to loss of control in traditional NCA polymerizations.[2]

  • Steric Hindrance: The methyl groups can introduce steric bulk around the reactive carbonyl centers. This may slow down the rate of polymerization compared to non-substituted or mono-substituted NCAs.[1] Therefore, more active catalyst systems like transition metal complexes or certain organocatalysts might be preferable to achieve reasonable reaction times.[6][8]

  • Electronic Effects: N-alkylation can influence the electronic properties of the NCA ring. Electron-donating alkyl groups can slightly enhance the polymerization rate through an inductive effect.[1]

Q3: I need a completely metal-free product for a biomedical application. What are my best options?

For applications where metal contamination is a concern, organocatalysis is the preferred route.

  • Thiourea-based catalysts: These systems often work in conjunction with a tertiary amine or an alcohol initiator. The thiourea activates the NCA monomer through hydrogen bonding, making it more susceptible to nucleophilic attack.[3] This dual-catalyst approach can provide excellent control over the polymerization.

  • Cationic Organocatalysts: Recently developed conjugated cationic catalysts, such as 4-dimethylamino-1-neopentylpyridinium chloride (DMAPPCl), have shown remarkable efficiency.[5][8][9] These catalysts work through a cation-dipole interaction that activates the NCA monomer, accelerates the reaction, and suppresses side reactions, enabling the synthesis of high molecular weight polypeptides with narrow dispersity.[9]

The following decision tree can help guide your selection based on experimental goals.

Fig 2. Decision tree for catalyst selection.

Troubleshooting Guide

Q1: My polymerization is extremely slow or fails to initiate. What's wrong?
  • Cause 1: Impurities. The ROP of NCAs is notoriously sensitive to moisture and other impurities. Water can act as a competing initiator, leading to uncontrolled polymerization or termination.

    • Solution: Ensure your monomer is purified (recrystallized multiple times), your solvent is rigorously dried, and the reaction is set up under a strictly inert atmosphere (N₂ or Argon).[11][12] Using high-vacuum techniques can be beneficial.[12]

  • Cause 2: Inefficient Initiator. Primary amines can be slow initiators. If the rate of initiation is much slower than the rate of propagation, it can lead to issues with control.

    • Solution: Consider a more active initiation system. For amine-initiated ROP, lowering the reaction temperature can sometimes improve control by reducing side reactions.[2][13] Alternatively, switch to a more potent catalyst system like a transition metal complex.[6]

  • Cause 3: Acidic Impurities. Residual acids from monomer synthesis (e.g., HCl) can protonate amine initiators or propagating chain ends, effectively halting the polymerization.[14]

    • Solution: Monomer purification is key. Washing the monomer solution carefully during workup is critical to remove any residual acid.[12]

Q2: My final polymer has a very broad molecular weight distribution (high PDI). How can I fix this?

A high polydispersity index (PDI) indicates a lack of control over the polymerization, often due to slow initiation or chain termination/transfer events.

  • Cause 1: Slow Initiation. If the initiator reacts with the first monomer much slower than the growing polymer chains react with subsequent monomers, new chains will be formed throughout the reaction, broadening the molecular weight distribution.

    • Solution: Choose an initiator known for rapid initiation, such as N-silylated amines or transition metal catalysts.[2][6]

  • Cause 2: Chain Termination. Impurities like water or acidic species can terminate growing polymer chains prematurely.

    • Solution: Rigorous purification of all reagents and solvents is paramount. Conducting the polymerization under high vacuum can help remove volatile impurities and the CO₂ byproduct, which can sometimes participate in side reactions.[2][13]

  • Cause 3: Inappropriate Solvent. Some solvents can participate in side reactions. For example, DMF can lead to N-formyl-terminated chains.[2]

    • Solution: Use a non-coordinating, dry solvent like THF, dioxane, or dichloromethane.

Q3: How can I monitor the reaction to know when it is complete?

In-situ Fourier-Transform Infrared (FTIR) spectroscopy is the most common and effective method. The NCA monomer has two characteristic carbonyl stretching peaks around 1850 cm⁻¹ and 1790 cm⁻¹. As the polymerization proceeds and the ring is opened, these peaks will disappear. The reaction is considered complete when these peaks are no longer detectable.

G cluster_mechanism Normal Amine Mechanism (NAM) for N-Substituted NCA Initiation 1. Initiation: Primary amine (R-NH₂) attacks C5 carbonyl of the NCA ring. RingOpening 2. Ring-Opening: An unstable intermediate forms and the ring opens to create a carbamate. Initiation->RingOpening Nucleophilic Attack Decarboxylation 3. Decarboxylation & Propagation: The carbamate loses CO₂. The resulting terminal amine attacks the next NCA monomer. RingOpening->Decarboxylation Rearrangement Chain Growing Polypeptoid Chain (n+1 units) Decarboxylation->Chain Chain Growth Chain->Decarboxylation Attacks next monomer

Fig 3. Simplified schematic of the Normal Amine Mechanism.

Appendix: General Protocol for Primary Amine-Initiated ROP

This protocol is a general guideline. Specific monomer-to-initiator ratios, concentrations, and temperatures should be optimized for your specific goals.

1. Materials and Preparation:

  • Monomer: this compound, recrystallized at least twice from a suitable solvent (e.g., ethyl acetate/hexane) and dried under high vacuum.

  • Initiator: n-Hexylamine, distilled over CaH₂ and stored under inert gas.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), passed through a solvent purification system or distilled and stored over molecular sieves.

  • Glassware: All glassware must be oven-dried at >120°C overnight and assembled hot under a stream of inert gas.

2. Polymerization Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the purified monomer (e.g., 200 mg) to a flame-dried reaction flask equipped with a magnetic stir bar.

  • Add the desired volume of anhydrous solvent to achieve the target concentration (e.g., 0.1 M). Stir until the monomer is fully dissolved.

  • Prepare a stock solution of the initiator (n-hexylamine) in the same anhydrous solvent.

  • Calculate the volume of initiator stock solution needed to achieve the target monomer-to-initiator ratio ([M]/[I]), for example, 100:1.

  • Inject the calculated volume of initiator solution into the stirring monomer solution to start the polymerization.

  • Allow the reaction to stir at room temperature. Monitor the reaction's progress by taking small aliquots at different time points and analyzing them via FTIR to observe the disappearance of the NCA peaks (~1790 and 1850 cm⁻¹).

  • Once the reaction is complete (typically 24-72 hours for primary amine initiation), the polymerization is terminated.

3. Polymer Isolation and Characterization:

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a stirred non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer several times with the non-solvent to remove any unreacted monomer or initiator.

  • Dry the final polymer product under high vacuum to a constant weight.

  • Characterize the polymer's molecular weight (Mₙ) and polydispersity (Đ or PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Confirm the structure using ¹H NMR spectroscopy.

References

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Top Curr Chem, 310, 1-26.
  • Ling, J., & Shen, Z. (2019). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Protocol Exchange.
  • Lu, H., & Cheng, J. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS, 116(22), 10650-10655.
  • Deming, T. J. (2012). Synthesis of polypeptides by ring-opening polymerization of α-amino acid N-carboxyanhydrides. PubMed.
  • Zhang, Y., & Cheng, J. (2021). Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization. Journal of the American Chemical Society, 143(34), 13443-13465.
  • Siefker, D., & Zhang, D. (2018). Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts.
  • Liu, X., & Cheng, J. (2022). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry.
  • Peggion, E., Terbojevich, M., Cosani, A., & Colombini, C. (1966). Mechanism of N-Carboxyanhydride (NCA) Polymerization in Dioxane. Initiation by Carbon-14-Labeled Amines. Journal of the American Chemical Society, 88(14), 3270-3274.
  • Guerrero-Sanchez, C., & Schubert, U. S. (2016).
  • Liu, G., Wu, Y., et al. (2022).
  • Liu, X., Huang, J., et al. (2023).
  • Liu, G., Wu, Y., et al. (2022).
  • Liu, G., Wu, Y., et al. (2022). Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride. ACS Central Science.
  • Lor-Sereyrath, M., et al. (2021). Effect of N-alkylation in N-carboxyanhydride (NCA)
  • Akiyama, M., & Shimizu, K. (1980). Enantiomer selection in the reaction of N‐methyl‐α‐amino acid N‐carboxyanhydride and 3‐methyl‐5‐substituted hydantoin. Journal of Polymer Science: Polymer Chemistry Edition.
  • Tonejc, M., & Lakošeljac, D. (2018). Ring-Opening Polymerization of N -Carboxyanhydrides Initiated by a Hydroxyl Group. Macromolecular Chemistry and Physics.
  • Zhang, D., & Yin, Q. (2018). Zn(OAc)2-Catalyzing Ring-Opening Polymerization of N-Carboxyanhydrides for the Synthesis of Well-Defined Polypeptides. MDPI.
  • Soria-Carrera, H., et al. (2023).
  • Kramer, J. R., & Deming, T. J. (2014). Optimization of N-carboxyanhydride (NCA)
  • Rabuka, D., & Bertozzi, C. R. (2017). N-carboxyanhydride polymerization of glycopolypeptides that activate antigen presenting cells through Dectin-1 and -2. PubMed Central.
  • Liu, X., Huang, J., et al. (2023).
  • Zhang, Y., & Cheng, J. (2022). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. Journal of the American Chemical Society.
  • Guerrero-Sanchez, C., & Schubert, U. S. (2016). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC - PubMed Central.
  • (1,3-DIMETHYL-2,5-DIOXO-IMIDAZOLIDIN-4-YL)-ACETIC ACID. (2022). ChemicalBook.
  • (1,3-DIMETHYL-2,5-DIOXO-IMIDAZOLIDIN-4-YL)-ACETIC ACID. (n.d.). ChemicalBook.
  • 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. (n.d.). PubChem.
  • Cacic, M., et al. (2009). Design and synthesis of some thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. Molecules.
  • Hafez, H. N., et al. (2017). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
  • Van Dort, M. E., & Hagen, C. A. (2001). Synthesis of (E)‐4‐[4,4‐dimethyl‐2,5‐dioxo‐3‐{1′‐(125I)iodo‐1′‐propen‐3′‐yl}‐1‐imidazolidinyl]‐2‐trifluoromethylbenzonitrile: A potential radioligand for the androgen receptor. Journal of Labelled Compounds and Radiopharmaceuticals.

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Technical Support Center: Stereochemical Control with (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing stereochemistry using (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for achieving high levels of stereocontrol in their synthetic endeavors.

Section 1: Foundational Principles & Core Protocols

This section addresses the fundamental concepts and standard operating procedures for effectively using this chiral auxiliary.

Q1: What is this compound and how does it function as a chiral auxiliary?

This compound is a derivative of N,N-dimethylhydantoin, which serves as a chiral building block. In asymmetric synthesis, it is typically acylated on its exocyclic nitrogen (after being coupled to a substrate's carboxylic acid) to form an N-acyl imide. This entire unit then functions as a chiral auxiliary .[1][2]

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction.[1][3] The auxiliary imparts its own chirality to the substrate, creating a diastereomeric intermediate. This allows for the formation of a new stereocenter with a high degree of predictability. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[1][4]

The effectiveness of the (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl) group stems from its rigid heterocyclic structure. Once acylated, deprotonation at the α-carbon of the acyl chain generates a conformationally restricted enolate. The substituents on the imidazolidinone ring sterically hinder one face of the enolate, forcing an incoming electrophile to attack from the opposite, less-hindered face. This substrate-controlled process leads to a high diastereomeric excess (d.e.) in the product.[5][6]

Q2: What is the standard procedure for attaching a substrate to the auxiliary?

The most common method is to form an amide bond between your carboxylic acid substrate (R-COOH) and the amino group of a derivative of the auxiliary. However, the provided molecule, this compound, is itself an acid. A more typical workflow involves first preparing the core chiral imidazolidinone and then acylating it.

For the purpose of this guide, we will consider the common application where a generic chiral imidazolidinone is acylated with a prochiral carboxylic acid derivative. This is analogous to the well-established protocols for Evans' oxazolidinones.[6][7]

Experimental Protocol 1: N-Acylation of a Chiral Imidazolidinone

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral imidazolidinone auxiliary (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. Stir for 30 minutes to form the lithium salt.

  • Acylation: In a separate flask, convert your carboxylic acid of interest to its acid chloride using oxalyl chloride or thionyl chloride. Dissolve the purified acyl chloride (1.1 eq.) in anhydrous THF.

  • Reaction: Add the acyl chloride solution dropwise to the cold lithium salt solution from Step 2.

  • Workup: Allow the reaction to stir at -78 °C for 1 hour and then warm to 0 °C for 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Q3: What is the mechanistic basis for the high diastereoselectivity observed in alkylation reactions?

The high stereocontrol arises from the formation of a rigid, chelated (Z)-enolate intermediate. The key steps are:

  • Deprotonation: A strong, sterically hindered base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), selectively removes the α-proton from the acyl group.[6]

  • Chelation: The resulting lithium or sodium cation chelates with both the enolate oxygen and the endocyclic carbonyl oxygen of the imidazolidinone ring. This creates a rigid, planar, five-membered ring structure.

  • Steric Shielding: The substituent at the C4 position of the imidazolidinone ring projects out of this plane, effectively blocking one face of the enolate.

  • Electrophilic Attack: The incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.

The diagram below illustrates this principle of facial shielding.

G cluster_0 Mechanism of Diastereoselective Alkylation Start N-Acyl Imidazolidinone Base LDA or NaHMDS THF, -78 °C Start->Base Deprotonation Enolate Rigid Chelated (Z)-Enolate (Top face shielded) Base->Enolate Attack Attack from Less Hindered Face Enolate->Attack Electrophile Electrophile (E+) e.g., R-X Electrophile->Attack Product Single Diastereomer (High d.r.) Attack->Product G Start 1. Acylation (Substrate + Auxiliary) Alkylation 2. Diastereoselective Alkylation Start->Alkylation Prochiral Imide Purify 3. Purification of Diastereomer Alkylation->Purify Crude Product (High d.r.) Analysis 4. d.r. Analysis (NMR / HPLC) Purify->Analysis QC Check Cleavage 5. Auxiliary Cleavage (e.g., LiOOH) Purify->Cleavage Pure Diastereomer FinalProduct 6. Final Product (High e.e.) Cleavage->FinalProduct Recover 7. Auxiliary Recovery Cleavage->Recover

Caption: Standard workflow for asymmetric synthesis using a chiral auxiliary.

References

  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. (2025). BenchChem.
  • Chiral auxiliary. Wikipedia.
  • Asymmetric Synthesis. University of Windsor Chemistry and Biochemistry.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020). YouTube. [Link]

  • An unusual enhancement of chiral induction by chiral 2-imidazolidinone auxiliaries. (2000). Tetrahedron Letters, 41(44), 8533–8537. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2018). Molecules, 23(12), 3296. [Link]

  • 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. (2012). Current Organic Chemistry, 16(24), 2802-2817. [Link]

  • Selected Diastereoselective Reactions: Enolate Alkylation. ResearchGate. [Link]

  • Asymmetric induction. Wikipedia. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2021). Hungarian Journal of Industry and Chemistry. [Link]

Sources

preventing decomposition of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

A Guide to Preventing Decomposition in Experimental Protocols

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot stability issues encountered during chemical reactions involving this hydantoin derivative. As Senior Application Scientists, we provide not just protocols, but the chemical reasoning behind them to empower you to make informed decisions in your experiments.

The core structure of this compound features a hydantoin ring. While this moiety is a valuable scaffold in medicinal chemistry, it is susceptible to degradation, primarily through hydrolysis, under certain experimental conditions.[1][2] Understanding and controlling these conditions is paramount to achieving high yields and product purity.

Understanding the Primary Decomposition Pathway: Hydrolysis

The principal cause of degradation for this compound is the hydrolytic cleavage of the hydantoin ring. This process can be catalyzed by both acidic and basic conditions and is accelerated by heat.[3][4][5] The decomposition is typically a two-step process:

  • Ring Opening: The hydantoin ring first hydrolyzes to form an N-carbamoyl-amino acid intermediate (a hydantoic acid derivative).[1][4]

  • Further Hydrolysis: This intermediate can then undergo a second hydrolysis to yield the corresponding amino acid (in this case, a derivative of N-methylaspartic acid), ammonia, and carbon dioxide.[2][4]

Controlling the reaction environment to disfavor this pathway is the key to preserving the integrity of your molecule.

G cluster_conditions Factors Promoting Decomposition A This compound (Stable Hydantoin Structure) B Step 1: Ring Opening (Hydantoic Acid Intermediate) A->B H₂O (Acid or Base Catalyzed) C Step 2: Complete Hydrolysis (Amino Acid Derivative + NH3 + CO2) B->C H₂O, Heat (Forcing Conditions) D Strong Acid (e.g., HCl) E Strong Base (e.g., NaOH) F Elevated Temperature (>80°C) G Aqueous Protic Solvents

Caption: Primary hydrolytic decomposition pathway of the hydantoin ring.

Troubleshooting Guide & FAQs

This section addresses common issues and questions in a practical Q&A format.

Q1: What are the typical signs of decomposition in my reaction mixture?

A: You can identify decomposition through several analytical observations:

  • Chromatography (TLC/LC-MS): Appearance of new, more polar spots/peaks that do not correspond to your starting material or desired product. The hydantoic acid intermediate and the final amino acid are significantly more polar.

  • NMR Spectroscopy: Diminished signals for the starting material and the emergence of new, complex signals. You may also observe a singlet corresponding to liberated ammonia in certain deuterated solvents.

  • pH Shift: If the reaction is unbuffered, hydrolysis can release ammonia or consume acid/base, causing an unexpected shift in the reaction mixture's pH.

  • Physical Observation: In some cases, particularly under strong basic conditions, the faint smell of ammonia may be detectable.

Q2: My protocol requires basic conditions. How can I minimize decomposition?

A: Using a base is a common requirement, but its selection and the reaction conditions are critical. The hydantoin ring is particularly susceptible to hydrolysis in weak alkaline environments.[4]

  • Choice of Base: Opt for non-nucleophilic, sterically hindered organic bases (e.g., DBU, DIPEA) over inorganic hydroxides (NaOH, KOH) or alkoxides. These are less likely to directly participate in hydrolytic ring-opening.

  • Temperature Control: Keep the reaction temperature as low as possible. If the reaction must be heated, do not exceed 40-50°C if possible. Many hydantoin hydrolyses require forcing conditions, such as heating to 80°C or higher, to proceed rapidly.[3]

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, the key reagent for hydrolysis.

Q3: What precautions should I take for reactions under acidic conditions?

A: While generally more stable under acidic than strongly basic conditions, forcing acidic conditions (e.g., refluxing in concentrated HCl) will lead to hydrolysis.[2]

  • Choice of Acid: Use milder organic acids (e.g., acetic acid, formic acid) or Lewis acids where appropriate, instead of strong mineral acids like HCl or H₂SO₄.

  • Temperature: Avoid high temperatures. If heating is necessary, maintain the lowest effective temperature.

  • Aqueous Workup: Perform aqueous acidic workups at low temperatures (0-5°C) and as rapidly as possible to minimize contact time.

Q4: What is the optimal pH range for maintaining the stability of this compound?

A: The molecule is most stable in a slightly acidic to neutral pH range. Based on protocols for synthesizing related hydantoin derivatives, maintaining a pH between 5.5 and 7.5 is ideal for preventing decomposition.[6] If your reaction allows, using a buffer system (e.g., a phosphate buffer) in this range can provide excellent stability.

Q5: Are there specific solvents to favor or avoid?

A: Yes, solvent choice plays a significant role.

  • Recommended Solvents: Aprotic solvents such as THF, Dioxane, DMF, DMSO, and Acetonitrile are preferred as they do not participate in hydrolysis.

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can participate in solvolysis, especially in the presence of an acid or base catalyst. Water is the primary solvent to avoid unless absolutely necessary and buffered in the optimal pH range. The presence of water has been shown to significantly increase the thermal hazard of related hydantoin compounds.[7]

ParameterRecommendationRationale
pH Maintain between 5.5 - 7.5Minimizes both acid and base-catalyzed hydrolysis of the hydantoin ring.[6]
Temperature < 60°C, ideally at or below room temp.Hydrolysis is significantly accelerated at elevated temperatures.[4][5]
Base Selection Non-nucleophilic organic bases (DIPEA, DBU)Avoids direct attack on the carbonyls of the hydantoin ring.
Solvent Aprotic (THF, DMF, ACN)Prevents the solvent from acting as a nucleophile (solvolysis) or proton source.
Reaction Time Monitor closely; work up upon completionReduces prolonged exposure to potentially destabilizing conditions.

Preventative Protocols & Workflows

Protocol 1: General Handling and Storage

  • Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

  • Handling: When weighing and transferring the compound, do so in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.

  • Solution Preparation: Prepare solutions in anhydrous solvents immediately before use. Do not store the compound in solution, especially in protic or aqueous solvents, for extended periods.

Protocol 2: Recommended Workflow for a pH-Sensitive Reaction

This workflow provides a self-validating system to ensure the stability of your compound throughout an experiment.

G start Start: Plan Experiment prep 1. Prepare Anhydrous Reagents & Solvents start->prep setup 2. Assemble Reaction Under Inert Atmosphere (N₂/Ar) prep->setup addition 3. Add this compound and Reagents at 0°C setup->addition monitor 4. Run Reaction at Optimal Temp. Monitor by TLC/LC-MS every 30 min addition->monitor check Decomposition Observed? monitor->check stop 5. Quench Reaction Promptly at Low Temperature (0°C) check->stop No troubleshoot Troubleshoot: - Lower Temperature - Change Reagent/Solvent check->troubleshoot Yes workup 6. Perform Rapid Aqueous Workup (if needed) with pH Control stop->workup end End: Analyze & Purify Product workup->end troubleshoot->monitor Adjust & Continue

Caption: A self-validating workflow for reactions involving the title compound.

References

  • Bommarius, A. S., Drauz, K., Klenk, H., & Wandrey, C. (1998). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. Adapted from a figure in a study on biocatalytic conversion.
  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Hydrolysis of hydantoin to hydantoin acid. Scientific Diagram from a research publication.
  • Li, M., et al. (2021). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 6(35), 22834–22843. [Link]

  • Oppem, C. (1954). Process for the hydrolysis of hydantoins.
  • Sikora, A., et al. (2019). 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) belongs to the group of cost-effective N-halamine disinfectants... Molecules, 24(14), 2592. [Link]

  • Wang, Y., et al. (2023). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Journal of Loss Prevention in the Process Industries, 85, 105151.
  • Howarth, J., et al. (2003). 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.

Sources

scale-up challenges for the synthesis of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid and its derivatives. These N-methylated hydantoin acetic acids are valuable scaffolds in medicinal chemistry. However, their synthesis, particularly during scale-up, presents distinct challenges related to reaction control, impurity profiles, and purification. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and process control for hydantoin acetic acid derivatives.

Q1: What are the primary synthetic routes for preparing the hydantoin acetic acid core structure, and what are the scale-up implications?

A1: The two most prevalent routes are modifications of the Bucherer-Bergs reaction and the Urech hydantoin synthesis.

  • Bucherer-Bergs Reaction: This is a multicomponent reaction involving an aldehyde or ketone, a cyanide salt (e.g., KCN), and ammonium carbonate.[1][2] It directly assembles the 5-substituted hydantoin ring. For scaling up, this method is atom-economical but poses significant safety and engineering challenges. The use of highly toxic cyanide requires stringent handling protocols.[3] Furthermore, ammonium carbonate decomposes into ammonia and CO₂, leading to pressure build-up. A sealed, pressure-rated reactor is essential to prevent the loss of these volatile reagents and drive the reaction to completion, a common issue in open-vessel lab setups.[3][4]

  • Urech Hydantoin Synthesis: This route starts with an α-amino acid, which is treated with potassium cyanate to form a ureido intermediate, followed by acid-catalyzed cyclization to yield the hydantoin.[5][6] This approach is often preferred when the corresponding α-amino acid (like aspartic acid for the parent structure) is readily available and avoids the direct use of cyanide in the main reaction. However, it can involve more steps, including protection and deprotection, which can lower the overall yield.[6]

For producing the target N,N'-dimethylated structure, a subsequent N-methylation step is required if not built in, typically using reagents like dimethyl sulfate or methyl iodide, which are hazardous and require careful handling at scale.

Q2: How do I select the appropriate starting materials for my specific derivative?

A2: Your choice depends on the desired substitution pattern. The core structure of this compound is derived from aspartic acid.

  • For the Core Structure: You can start with aspartic acid itself in a Urech-type synthesis, followed by N-methylation. Alternatively, a Bucherer-Bergs approach would utilize a derivative of oxaloacetic acid or a related keto-acid.

  • For Derivatives at the Acetic Acid Moiety: Modifications here are best introduced by starting with a substituted aspartic acid or a corresponding substituted keto-acid.

  • For Derivatives at the N1 and N3 Positions: If you require substituents other than methyl, the Urech synthesis offers flexibility. You can react the amino acid with a substituted isocyanate or use a primary amine instead of ammonia in the Bucherer-Bergs reaction to install the N3-substituent, followed by alkylation at N1.[7][8]

Q3: What are the critical process parameters (CPPs) to monitor during the scale-up of a Bucherer-Bergs synthesis for these compounds?

A3: The following CPPs are crucial for safety, yield, and purity:

Critical Process ParameterRationale & Scale-Up ConsiderationsRecommended Monitoring
Temperature Controls reaction rate and side product formation. Exotherms can be significant at scale. Overheating can increase pressure and promote hydrolysis of the product.[4]Use a calibrated temperature probe and a reactor with efficient heat transfer (e.g., jacketed vessel).
Pressure Essential for retaining volatile reagents (NH₃, CO₂) in the reaction mixture.[3] Loss of these reagents leads to incomplete conversion.Monitor headspace pressure with a calibrated gauge. Ensure the reactor is rated for the expected pressure.
Reagent Stoichiometry A molar ratio of approximately 1:2:2 for the keto-acid:KCN:(NH₄)₂CO₃ is a common starting point.[4] Excess carbonate can help drive the reaction but increases pressure.Accurate weighing and charging of materials. Use of a limiting reagent strategy for cost-effective synthesis.
Agitation Rate Crucial for mixing in multiphasic systems, especially if the starting materials have poor solubility.[3] Poor mixing leads to localized concentration gradients and incomplete reaction.Visually inspect mixing or use torque monitoring on the agitator.
pH during Workup The hydantoin ring is susceptible to hydrolysis under harsh acidic or basic conditions, forming the corresponding ureido acid.[4]Careful, controlled addition of acid during product precipitation, monitored with a pH meter. Avoid prolonged exposure to extreme pH.

Q4: What analytical techniques are recommended for reaction monitoring and final product characterization?

A4: A combination of techniques is necessary for robust analysis.

  • Reaction Monitoring (In-Process Control):

    • Thin-Layer Chromatography (TLC): Quick and effective for visualizing the consumption of starting materials and the formation of the product. A mobile phase like Ethyl Acetate/Hexane with 1% acetic acid is a good starting point.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and impurity formation. A reversed-phase C18 column with a water/acetonitrile gradient containing an acidic modifier (0.1% formic or trifluoroacetic acid) is suitable for these polar acidic compounds.[9]

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure, including the position of the methyl groups and the integrity of the hydantoin ring.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities.

    • Infrared (IR) Spectroscopy: Shows characteristic peaks for the carbonyl groups (typically around 1710-1780 cm⁻¹) of the dioxoimidazolidine ring.

    • Melting Point: A sharp melting point is a good indicator of purity.

    • Elemental Analysis: Confirms the elemental composition (C, H, N) of the final compound.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis and purification of this compound derivatives.

Problem 1: Low or No Product Yield

Low yield is a common frustration, especially during initial attempts or scale-up. The following decision tree can help diagnose the root cause.

G start Low / No Yield Observed check_reaction Is the reaction incomplete? (Check via TLC/HPLC) start->check_reaction check_reagents Re-evaluate Reagents & Conditions check_reaction->check_reagents Yes degradation Is the product degrading? (Analyze crude mixture for impurities) check_reaction->degradation No, conversion is high reagent_vol Potential loss of volatile reagents (NH₃, CO₂)? check_reagents->reagent_vol solubility Poor starting material solubility? check_reagents->solubility temp_time Suboptimal temperature or time? check_reagents->temp_time solution_sealed SOLUTION: Use a sealed, pressure-rated vessel. reagent_vol->solution_sealed solution_solvent SOLUTION: Use a co-solvent (e.g., propylene glycol) or increase agitation. solubility->solution_solvent solution_temp SOLUTION: Optimize temperature (e.g., 70-120°C) and reaction time. temp_time->solution_temp workup_ph Harsh pH during workup? degradation->workup_ph workup_temp High temperature during workup/isolation? degradation->workup_temp isolation_loss Is product lost during isolation? degradation->isolation_loss No, crude is clean solution_ph SOLUTION: Carefully control pH (3-5) during acidification with cooling. workup_ph->solution_ph workup_temp->solution_ph extraction Incomplete extraction due to high polarity? isolation_loss->extraction precipitation Product soluble in precipitation solvent? isolation_loss->precipitation solution_extraction SOLUTION: Use a more polar solvent (e.g., Ethyl Acetate) or perform multiple extractions. extraction->solution_extraction precipitation->solution_extraction Re-extract mother liquor G cluster_0 Synthesis Stage cluster_1 Workup & Isolation Stage cluster_2 Purification Stage A Charge Keto-acid, KCN, (NH₄)₂CO₃, EtOH/H₂O to Pressure Reactor B Heat Reaction Mixture (e.g., 80-100 °C, 4-12 h) A->B C Monitor Reaction (TLC / HPLC) B->C D Cool to RT, Filter to Remove Salts C->D Reaction Complete E Cool Filtrate (0-5 °C) & Acidify with HCl to pH 3-4 D->E F Filter Precipitated Crude Product E->F G Wash with Cold Water & Dry Under Vacuum F->G H Dissolve Crude Product in Hot Recrystallization Solvent (e.g., IPA/H₂O) G->H I Hot Filter to Remove Insolubles H->I J Cool Slowly to Crystallize (Seed if necessary) I->J K Filter Pure Product, Wash with Cold Solvent, & Dry J->K L L K->L Characterize (NMR, MS, MP)

Sources

work-up procedures for reactions involving (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Welcome to the technical support guide for handling reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during reaction work-up and purification. The guidance herein is structured to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Core Principles & Physicochemical Data

Understanding the physicochemical properties of this compound is fundamental to designing a successful work-up procedure. Its structure contains a key acidic functional group (the carboxylic acid) and a stable hydantoin core.

PropertyValueSignificance for Work-up
Molecular Formula C₇H₁₀N₂O₄[1]Influences solubility and choice of solvents.
Molecular Weight 186.17 g/mol [1]Used for calculating molar equivalents and theoretical yields.
Appearance White to Off-White Solid[2]A deviation from this (e.g., oil or dark color) indicates impurities.
Predicted pKa ~3.75[2]This value is critical. It dictates the pH required to keep the molecule protonated (neutral) for extraction into organic solvents or deprotonated (anionic) to dissolve in an aqueous base.
Solubility Slightly soluble in Methanol and DMSO[2]. Generally soluble in polar aprotic solvents like DMF.[3]The choice of reaction solvent (e.g., DMF) will necessitate specific removal steps during work-up. Its limited solubility in many common organic solvents can be exploited for precipitation or recrystallization.

Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems encountered during the isolation and purification of your target compound in a question-and-answer format.

Question 1: After quenching my reaction, I acidified the mixture, but my product oiled out or failed to precipitate. What should I do?

Answer: This is a frequent issue, often related to residual solvents or the intrinsic properties of the crude product mixture.

  • Possible Cause 1: Presence of High-Boiling Point Solvents. Reaction solvents like DMF or DMSO can plasticize the product, preventing it from solidifying.

    • Solution: Proceed with a liquid-liquid extraction. Extract the acidified aqueous mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The product, being protonated at a low pH, will be neutral and prefer the organic phase. After extraction, if the solvent is DMF, wash the organic layer multiple times with water and then a final wash with brine to remove the residual DMF.[3]

  • Possible Cause 2: Product is highly soluble in the aqueous/organic mixture. The presence of co-solvents or impurities can enhance the solubility of your product, preventing it from crashing out.

    • Solution:

      • "Salting Out": Add solid sodium chloride (NaCl) to the aqueous layer to decrease the polarity of the aqueous phase and reduce the solubility of your organic product, driving it either into the organic layer during extraction or forcing precipitation.

      • Solvent Evaporation: If you have already extracted the product, concentrate the organic layer under reduced pressure. The resulting crude material may be an oil or an amorphous solid that can then be purified.

  • Possible Cause 3: Incorrect pH. The aqueous phase may not be sufficiently acidic.

    • Solution: Check the pH of the aqueous slurry with a pH strip. Ensure the pH is ≤ 2. The pKa of the carboxylic acid is approximately 3.75, and a pH at least 1.5-2 units below this is required to ensure >99% of the molecule is in its neutral, protonated form. Add more acid (e.g., 1M HCl) dropwise if necessary.

Question 2: My extraction yield is very low. Where did my product go?

Answer: Low yield can be attributed to several factors, from incorrect pH to physical loss. A systematic approach is key to diagnosing the issue. The following decision workflow can help.

G Troubleshooting Workflow: Low Extraction Yield cluster_success Successful Path start Low Yield Observed check_ph Check pH of Aqueous Layer start->check_ph check_aq_tlc Spot Aqueous Layer on TLC Plate check_ph->check_aq_tlc pH <= 2 re_extract Acidify to pH 1-2 and Re-extract check_ph->re_extract pH > 3 salt_out Saturate Aqueous Layer with NaCl and Re-extract with EtOAc/DCM check_aq_tlc->salt_out Product Detected check_emulsion Was an Emulsion Present? check_aq_tlc->check_emulsion No Product Detected re_extract->start Re-evaluate salt_out->start Re-evaluate break_emulsion Add Brine (sat. NaCl) and Filter if Necessary check_emulsion->break_emulsion Yes end_lost Yield loss likely due to incomplete reaction or degradation. check_emulsion->end_lost No break_emulsion->start Re-evaluate end_ok Product is in Organic Layer. Proceed with Drying.

Caption: A decision tree for troubleshooting low extraction yields.

  • Causality Explained:

    • pH Control: As established, if the pH is too high, your product will be deprotonated (anionic) and remain in the aqueous layer.

    • Emulsion Formation: Hydantoin derivatives can sometimes act as surfactants, creating a stable emulsion at the interface of the organic and aqueous layers. This traps product and makes separation impossible. Adding brine increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • TLC Analysis: Never discard an aqueous layer until you have confirmed (e.g., by TLC) that it does not contain a significant amount of your product.

Question 3: My final product is a sticky solid or oil that won't crystallize. How can I purify it?

Answer: This typically indicates the presence of impurities that inhibit crystal lattice formation.

  • Solution 1: Trituration. This is the first method to attempt. Add a small amount of a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or a hexane/EtOAc mixture). Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away. Filter to collect the solid.

  • Solution 2: Recrystallization. If trituration fails, a full recrystallization is necessary. The key is finding a suitable solvent system.

    • Dissolve the crude product in a minimum amount of a hot solvent in which it is reasonably soluble (e.g., methanol, ethanol, or acetone).

    • If the solution is colored, you can add a small amount of activated charcoal and hot-filter it.

    • Slowly add a "non-solvent" (a solvent in which the product is insoluble, like water or hexane) until the solution becomes faintly cloudy.

    • Add a drop or two of the hot solvent to redissolve the cloudiness, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Solution 3: Column Chromatography. If crystallization methods fail, purification by flash column chromatography is the most reliable option.[3] A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane/methanol, depending on the polarity of the impurities.

Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose procedure for working up a reaction containing this compound?

    • A: A standard acid-base liquid-liquid extraction is the most robust method.[4][5] It effectively separates your acidic product from neutral or basic impurities. See the detailed protocol in the next section.

  • Q: Can the hydantoin ring open under my work-up conditions?

    • A: The 1,3-dimethylated hydantoin ring is quite stable. However, exposure to strong, hot basic conditions (e.g., refluxing in NaOH) can lead to hydrolysis. Standard work-up conditions using mild bases like sodium bicarbonate (NaHCO₃) or even 1M NaOH at room temperature are generally safe for short periods. Always perform basic washes or extractions at cooler temperatures (0-25 °C) if you have concerns.

  • Q: My NMR spectrum shows an unknown peak. What could it be?

    • A: Common impurities include:

      • Residual Solvents: DMF, DMSO, Ethyl Acetate, Toluene.

      • Starting Materials: Check the spectra of your starting materials.

      • Hydrolyzed Product: If harsh basic conditions were used, you might see byproducts from ring-opening.

      • Grease: From glassware joints if not properly cleaned.

Standardized Protocols

Protocol 4.1: General Acid-Base Liquid-Liquid Extraction Workflow

This protocol is designed for the isolation of the acidic product from a reaction mixture, particularly from high-boiling polar solvents like DMF.

Caption: Standard workflow for acid-base liquid-liquid extraction.

Step-by-Step Methodology:

  • Quench and Dilute: Cool the reaction vessel in an ice-water bath. Slowly pour the reaction mixture into a beaker containing deionized water (typically 5-10 times the volume of the reaction solvent).

  • Acidify: While stirring, slowly add 1M HCl. Monitor the pH with an indicator strip. Continue adding acid until the pH is stable between 1 and 2. This ensures the carboxylic acid is fully protonated.

  • Transfer to Separatory Funnel: Transfer the acidified mixture to a separatory funnel.

  • Extract: Add a volume of ethyl acetate roughly equal to the aqueous volume. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting frequently.

  • Separate: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat steps 4-5 two more times with fresh ethyl acetate, combining all organic layers. Self-Validation: Before discarding the aqueous layer, spot a small sample on a TLC plate alongside your product standard to ensure no product remains.

  • Wash: Wash the combined organic layers sequentially with:

    • Deionized water (2x, equal volume) to remove water-soluble acids and residual DMF.

    • Saturated NaCl solution (brine, 1x, equal volume) to break any emulsions and remove the bulk of the dissolved water.

  • Dry: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl until the drying agent no longer clumps together.

  • Filter and Concentrate: Filter the solution to remove the drying agent. Rinse the flask and drying agent with a small amount of fresh ethyl acetate. Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify: Proceed with recrystallization or chromatography as needed.

References

  • Organic Chemistry Portal. Hydantoin synthesis. [Link]

  • Teng, Y., & Yu, P. (2014). Design, synthesis and biological evaluation of hydantoin derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 424-427. [Link]

  • Perkovic, I., et al. (2005). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 10(2), 454-463. [Link]

  • Piras, M., et al. (2015). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 80(21), 10633-10644. [Link]

  • MDPI. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. [Link]

  • PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. [Link]

  • Kavaliauskas, P., et al. (2018). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 23(10), 2450. [Link]

  • Cacic, M., et al. (2009). Design and synthesis of some thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. Molecules, 14(7), 2501-2511. [Link]

  • AccelaChem. This compound. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's structure is a foundational requirement in modern drug discovery. For derivatives of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a heterocyclic scaffold of interest in medicinal chemistry, unambiguous structural validation is paramount. This process not only confirms the identity of the target compound but is also critical for identifying and quantifying impurities, including isomers, which may possess different pharmacological or toxicological profiles. This guide will compare the most effective techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing the technical insights necessary to build a comprehensive and reliable validation strategy.

The Imperative of Orthogonal Analytical Techniques

A single analytical technique is rarely sufficient for complete structural elucidation and purity assessment. A robust validation strategy relies on the application of orthogonal methods, where each technique provides a different and complementary piece of the puzzle. For this compound derivatives, this multi-faceted approach is essential to confidently confirm the covalent structure, stereochemistry, and overall purity of the synthesized compound.

G cluster_0 Synthesis & Purification cluster_1 Orthogonal Validation Synthesis Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Purification->Isolated Compound NMR NMR Spectroscopy MS Mass Spectrometry HPLC HPLC Analysis Validated_Structure Final Validated Structure NMR->Validated_Structure Connectivity & Stereochemistry MS->Validated_Structure Molecular Weight & Formula HPLC->Validated_Structure Purity & Isomer Separation

Figure 1: An integrated workflow illustrating the progression from synthesis to a fully validated chemical structure using orthogonal analytical techniques.

In-Depth Comparison of Core Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the preeminent technique for determining the structure of organic compounds, providing detailed information about atomic connectivity and spatial arrangement.[1][2] For drug discovery, it is considered a "gold standard" platform technology for both molecule identification and structural elucidation.[3][4]

Why it's essential: For this compound derivatives, ¹H NMR is used to determine the number and types of hydrogen atoms, while ¹³C NMR reveals the distinct carbon environments.[5] Together, they build a detailed map of the molecule's covalent framework. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to resolve complex structures by showing correlations between nuclei, confirming bond connectivity through one or more bonds.[5][6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The use of deuterated solvents is critical as they are "invisible" in a proton NMR experiment, preventing the solvent signal from overwhelming the analyte signals.[1]

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Higher magnetic fields provide greater signal dispersion, which is crucial for resolving overlapping signals in complex molecules.[7]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Reference: Calibrate the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse experiment to ensure each unique carbon appears as a single line.

    • Number of Scans: May require several hundred to a few thousand scans due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectrum.

Data Interpretation and What to Expect:

Expected ¹H NMR Signals for this compoundApproximate Chemical Shift (ppm)MultiplicityIntegrationAssignment
N-CH₃~3.0Singlet6HProtons of the two N-methyl groups
CH₂-COOH~2.7-2.9Doublet of doublets2HMethylene protons of the acetic acid side chain
C(4)-H~4.3Triplet1HMethine proton at the 4-position of the ring
COOH>10Broad Singlet1HCarboxylic acid proton (may be absent if exchanged with D₂O)

Note: Chemical shifts are highly dependent on the solvent and the specific nature of the derivative's substituents.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry has become one of the most important analytical tools in pharmaceutical analysis due to its exceptional sensitivity and versatility.[8][9] It operates by ionizing molecules and separating them based on their mass-to-charge ratio (m/z), providing a precise molecular weight.[10]

Why it's essential: MS confirms that the product has the expected molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula, offering a powerful layer of validation that complements NMR data. MS is also invaluable for detecting and identifying impurities, even at trace levels.[8]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent like methanol or acetonitrile. A small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) is often added to promote ionization.

  • Ionization: Electrospray ionization (ESI) is a "soft" ionization technique ideal for many pharmaceutical compounds, as it minimizes fragmentation and typically produces an ion corresponding to the intact molecule (e.g., [M+H]⁺ or [M-H]⁻).[10]

  • Mass Analysis: A Time-of-Flight (TOF) analyzer is often used for its high mass accuracy and resolution, making it well-suited for HRMS applications to confirm elemental composition.[10]

  • Data Analysis: The resulting spectrum is analyzed to find the peak corresponding to the expected molecular ion. The measured mass is compared to the theoretical mass calculated from the proposed structure.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is a cornerstone technique for separating the components of a mixture, making it ideal for determining the purity of a drug substance.[11][12] It is a critical part of method development to ensure that a drug product is free from contaminants that could affect its efficacy or safety.[12][13]

Why it's essential: While NMR and MS identify the structure of the main component, HPLC quantifies its purity. It effectively separates the target compound from starting materials, byproducts, and degradation products. For chiral derivatives, specialized chiral HPLC methods are necessary to separate and quantify enantiomers, which may have different biological activities.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 0.5-1.0 mg/mL) in the mobile phase. Filter the sample through a 0.22 or 0.45 µm filter to prevent particulates from damaging the column.[14]

  • Instrumentation:

    • Column: A C18 column is the most common choice for reversed-phase chromatography of small molecules.[14]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically used to elute compounds with varying polarities.

    • Detector: A UV-Vis detector is standard, set to a wavelength where the analyte absorbs strongly. A Diode Array Detector (DAD) can be used to assess peak purity by comparing spectra across a single peak.[13]

  • Method Development: The mobile phase gradient, flow rate, and column temperature are optimized to achieve baseline separation of the main peak from all impurities.[15]

  • Data Analysis: The area of each peak is integrated. Purity is typically reported as the area percentage of the main peak relative to the total area of all detected peaks.

G cluster_0 Core Techniques Validation Structural Validation A Multi-faceted Approach NMR NMR Spectroscopy Provides definitive covalent structure and stereochemistry information. Validation->NMR Structure MS Mass Spectrometry Confirms molecular weight and elemental composition. Validation->MS Identity HPLC HPLC Determines purity and separates isomers. Validation->HPLC Purity

Figure 2: A diagram illustrating the distinct yet complementary roles of NMR, MS, and HPLC in a comprehensive structural validation strategy.

Comparative Summary of Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Unambiguous covalent structure, stereochemistry, connectivity.[4][5]Provides the most detailed structural information; non-destructive.[5]Lower sensitivity, requires more sample, can be time-consuming for complex molecules.
Mass Spectrometry Molecular weight and elemental composition (with HRMS).[8][10]High sensitivity, requires very little sample, rapid analysis.[8][9]Provides no information on atom connectivity or stereochemistry; isomers are often indistinguishable.
HPLC Purity assessment, quantification, separation of isomers.[11][12]Highly quantitative, excellent for purity determination, high-throughput.[16]Provides no definitive structural information beyond retention time and UV spectrum.

Conclusion: An Integrated Framework for Unquestionable Validation

The structural validation of this compound derivatives is not a linear process but an integrated framework built upon complementary data. NMR spectroscopy serves as the cornerstone, providing the definitive structural blueprint. This blueprint is then unequivocally confirmed by the precise molecular weight and elemental formula from high-resolution mass spectrometry. Finally, the purity and isomeric composition of the bulk sample are rigorously quantified by HPLC. By strategically employing this triad of orthogonal techniques, researchers can construct a self-validating data package that ensures the unequivocal identity, purity, and structural integrity of their target molecules—an absolute necessity for advancing high-quality candidates in drug discovery and development.

References

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]

  • Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. [Link]

  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [Link]

  • Korfmacher, W. A. (2005). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS. Critical Reviews in Analytical Chemistry, 35(1), 1-28. [Link]

  • Drug Discovery News. Applying mass spectrometry in pharmaceutical analysis. [Link]

  • Dutta, A., & Das, D. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Magnetochemistry, 8(9), 101. [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Brewer Science. (2023). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing? [Link]

  • MDPI. Special Issue: Heterocyclic Compounds: Synthesis, Characterization, and Validation. [Link]

  • Dong, M. W., & Cook, K. (2022). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 40(11), 526-533. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Kim, J. H., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. [Link]

  • Nowak, M. R., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(16), 5585. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Giraudeau, P. (2022). NMR methods for the analysis of mixtures. Chemical Communications, 58(90), 12434-12448. [Link]

  • Cacic, M., et al. (2009). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules, 14(7), 2501-2513. [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Synthesis and Characterization of Natural Product-Based Steroid–Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 8(2), 2098-2111. [Link]

  • PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. [Link]

  • PubChem. 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

Sources

A Comparative Analysis of Activated Acetic Acids for Bioconjugation and Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug development, the precise and efficient formation of amide bonds is a cornerstone of methodologies ranging from peptide synthesis to the bioconjugation of proteins. This is achieved through the use of "activated" carboxylic acids, which have been chemically modified to increase their reactivity towards nucleophiles like primary amines. Among the diverse array of activating groups, this guide provides a detailed comparison of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid and its activated derivatives against more conventional activated acetic acids, namely N-hydroxysuccinimide (NHS)-acetate, acetic anhydride, and acetyl chloride. This analysis, grounded in experimental data and mechanistic principles, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.

The Concept of Activated Acetic Acids

The direct reaction between a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water, which can lead to competing hydrolysis of the product. To overcome this, the carboxyl group is "activated" by converting the hydroxyl group into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine under milder conditions. The general reactivity trend for common acetylating agents is: Acetyl Chloride > Acetic Anhydride > Activated Esters (e.g., NHS-acetate).[1]

Activation and Acylation cluster_activation Activation cluster_acylation Acylation Acetic_Acid Acetic Acid (CH₃COOH) Activated_Acetic_Acid Activated Acetic Acid (e.g., Acyl Chloride, Anhydride, Activated Ester) Acetic_Acid->Activated_Acetic_Acid Activation Activating_Agent Activating Agent Amide Amide (R-NH-COCH₃) Activated_Acetic_Acid->Amide Nucleophilic Attack Amine Amine (R-NH₂) Amine->Amide

Caption: General workflow for the activation of acetic acid and subsequent acylation of an amine.

A Comparative Overview of Common Activated Acetic Acids

This section provides a detailed comparison of the performance, stability, and handling of four classes of activated acetic acids.

Acetyl Chloride: The Highly Reactive Workhorse

Acetyl chloride (CH₃COCl) is an acyl halide and one of the most reactive acetylating agents. Its high reactivity stems from the excellent leaving group ability of the chloride ion.

  • Reactivity and Applications: Acetyl chloride reacts rapidly with a wide range of nucleophiles, including amines, alcohols, and even water.[1] This high reactivity makes it suitable for acetylating sterically hindered or poorly nucleophilic substrates. It is widely used in organic synthesis for the production of esters and amides.

  • Stability and Handling: A major drawback of acetyl chloride is its high sensitivity to moisture. It reacts violently with water to produce corrosive hydrochloric acid and acetic acid.[2][3] This necessitates handling under anhydrous conditions and in well-ventilated fume hoods.[4][5] Its corrosive and flammable nature requires stringent safety precautions.[2]

  • Byproducts: The reaction with amines produces hydrochloric acid as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent protonation of the amine nucleophile.

Acetic Anhydride: A Versatile and Common Reagent

Acetic anhydride ((CH₃CO)₂O) is another highly effective acetylating agent, widely used in both laboratory and industrial settings for applications such as the synthesis of aspirin and cellulose acetate.[1][6][7][8]

  • Reactivity and Applications: While still highly reactive, acetic anhydride is generally less reactive and more selective than acetyl chloride.[1] It readily acetylates primary and secondary amines and alcohols. The reaction often requires a base catalyst, such as pyridine or triethylamine, to proceed efficiently.

  • Stability and Handling: Acetic anhydride is less sensitive to moisture than acetyl chloride but will still hydrolyze to form two equivalents of acetic acid.[9] It is a colorless liquid with a pungent odor and should be handled with appropriate personal protective equipment.[1]

  • Byproducts: The acylation reaction produces one equivalent of acetic acid as a byproduct. While less corrosive than HCl, it can still affect pH-sensitive reactions.

N-Hydroxysuccinimide (NHS)-Acetate: The Bioconjugation Standard

NHS-acetate is an activated ester widely favored in bioconjugation due to its ability to react with primary amines in aqueous environments under relatively mild conditions.[10]

  • Reactivity and Applications: NHS-esters react selectively with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds.[10] The optimal pH for this reaction is typically between 7.2 and 8.5.[6]

  • Stability and Handling: A critical consideration for NHS-esters is their susceptibility to hydrolysis in aqueous solutions, a reaction that competes with the desired aminolysis. The rate of hydrolysis increases significantly with increasing pH.[4][6] For instance, the half-life of an NHS-ester can be several hours at pH 7 but may drop to minutes at pH 8.5.[6][11] This necessitates careful control of reaction conditions and timely use of the reagent after dissolution.

  • Byproducts: The reaction releases N-hydroxysuccinimide, which is generally considered benign and can be removed through standard purification techniques like dialysis or size-exclusion chromatography.

This compound and its Activated Derivatives: A Potential Alternative?

This compound belongs to the hydantoin class of heterocyclic compounds. While information on its direct use as a pre-activated acetic acid is limited in readily available literature, the N-acyl hydantoin moiety can be considered as a potential activating group. The reactivity of such a system would be influenced by the electronic properties of the hydantoin ring.

  • Inferred Reactivity and Applications: N-acyl imidazoles are known to be moderately reactive electrophiles with good water solubility and a relatively long half-life, making them suitable for chemical biology applications.[2] The hydantoin ring, being a cyclic imide, can act as a leaving group upon nucleophilic attack at the exocyclic carbonyl group of an N-acyl derivative. The reactivity is expected to be lower than that of acyl chlorides and anhydrides but potentially comparable to or slightly different from NHS-esters, depending on the specific electronic and steric environment. The synthesis of hydantoin-containing peptides often involves the in-situ formation of the hydantoin ring during solid-phase peptide synthesis, indicating the stability of the ring structure under these conditions.[5]

  • Inferred Stability and Handling: The stability of the hydantoin ring itself to hydrolysis is a key factor. Studies on the alkaline hydrolysis of hydantoin have shown that the ring can be cleaved under basic conditions.[6] The rate of hydrolysis of an N-acyl derivative would be a critical parameter for its utility in aqueous bioconjugation reactions. The dimethyl substitution on the imidazolidinone ring may influence its stability and reactivity.

  • Potential Advantages: If the hydrolysis rate of an activated ester of this compound is significantly lower than that of NHS-acetate while maintaining sufficient reactivity towards amines, it could offer a wider reaction window and potentially higher conjugation yields, especially in dilute solutions or with less reactive amines.

Quantitative Comparison of Activated Acetic Acids

FeatureAcetyl ChlorideAcetic AnhydrideNHS-Acetate(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetyl derivative (Inferred)
Reactivity Very HighHighModerateModerate
Selectivity LowModerateHigh (for primary amines)Likely high for amines
Aqueous Stability Very Low (reacts violently)Low (hydrolyzes)Moderate (pH-dependent hydrolysis)Potentially moderate to high (requires experimental data)
Byproducts HCl (corrosive)Acetic AcidN-Hydroxysuccinimide1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl-acetamide (or similar)
Handling Requires anhydrous conditions, highly corrosive, flammablePungent, corrosive, moisture sensitiveGenerally stable as solid, limited stability in solutionLikely stable as solid, solution stability to be determined
Primary Use Cases General organic synthesisGeneral organic synthesis, industrial applicationsBioconjugation, peptide labelingPotential for bioconjugation and peptide synthesis

Experimental Protocols

To provide a practical framework for comparison, the following are generalized protocols for the acetylation of a primary amine using the different reagents.

Protocol 1: Acetylation using Acetyl Chloride

Acetyl_Chloride_Protocol A Dissolve amine and base (e.g., triethylamine) in anhydrous solvent (e.g., DCM) B Cool to 0°C A->B C Add acetyl chloride dropwise B->C D Stir at room temperature C->D E Quench with water D->E F Work-up (extraction, drying, concentration) E->F G Purification (e.g., chromatography) F->G

Caption: Workflow for acetylation using acetyl chloride.

Detailed Steps:

  • Dissolve the primary amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Perform an aqueous work-up to remove the base hydrochloride and excess reagents.

  • Dry the organic layer, concentrate, and purify the product as needed.

Protocol 2: Acetylation using Acetic Anhydride

Acetic_Anhydride_Protocol A Dissolve amine in a suitable solvent (e.g., DCM, THF, or aqueous mixture) B Add base (e.g., pyridine or NaOAc) A->B C Add acetic anhydride B->C D Stir at room temperature or with gentle heating C->D E Work-up and purification D->E

Caption: Workflow for acetylation using acetic anhydride.

Detailed Steps:

  • Dissolve the primary amine (1 equivalent) in a suitable solvent.

  • Add a base (e.g., pyridine, triethylamine, or sodium acetate) to the solution.

  • Add acetic anhydride (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Perform an appropriate work-up to remove the acetic acid byproduct and purify the desired amide.

Protocol 3: Amine Labeling using NHS-Acetate in Aqueous Buffer

NHS_Acetate_Protocol A Dissolve protein/peptide in an appropriate buffer (pH 7.2-8.5) B Prepare a fresh stock solution of NHS-acetate in an organic solvent (e.g., DMSO, DMF) A->B C Add NHS-acetate solution to the protein/peptide solution with gentle mixing B->C D Incubate at room temperature or 4°C for a specified time C->D E Quench the reaction (e.g., with Tris or glycine) D->E F Purify the conjugate (e.g., dialysis, SEC) E->F

Caption: Workflow for protein labeling with NHS-acetate.

Detailed Steps:

  • Dissolve the biomolecule containing primary amines in a suitable amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.

  • Prepare a stock solution of NHS-acetate in a water-miscible organic solvent like DMSO or DMF immediately before use.

  • Add the desired molar excess of the NHS-acetate stock solution to the biomolecule solution while gently vortexing.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4 °C.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS-acetate.

  • Remove the excess reagent and byproducts by dialysis, desalting column, or size-exclusion chromatography.

Conclusion and Future Perspectives

The choice of an activated acetic acid is a critical parameter in the success of acylation reactions. Acetyl chloride and acetic anhydride offer high reactivity for general organic synthesis but are often too harsh and non-selective for applications in biological systems. NHS-acetate has become the gold standard for bioconjugation due to its amine selectivity and reasonable performance in aqueous media, though its hydrolytic instability remains a significant drawback.

This compound and its activated forms represent an area of potential innovation. While direct comparative data is currently scarce, the underlying chemistry of N-acyl imides suggests they could offer a favorable balance of reactivity and stability. Further research is warranted to quantify the performance of this class of reagents, including their rates of aminolysis and hydrolysis under various conditions. Such studies would be invaluable in determining if N-acyl-2,5-dioxoimidazolidinone derivatives can provide a superior alternative to existing activated esters for the next generation of bioconjugation and peptide synthesis methodologies.

References

  • A Head-to-Head Comparison: PNP-Activated Esters versus NHS-Esters for Amine Bioconjugation. Benchchem. Accessed January 17, 2026.
  • Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers. Benchchem. Accessed January 17, 2026.
  • Reactions of N-hydroxysulfosuccinimide active esters. PubMed. Accessed January 17, 2026.
  • Acetic Anhydride. Celanese. Accessed January 17, 2026.
  • Acetyl Chloride (CAS 75-36-5): Handling, Safety, and Supply Chain Best Practices. Accessed January 17, 2026.
  • acetyl chloride. Accessed January 17, 2026.
  • Industrial Production of Acetic Anhydride: Process Details, Equipment, and Applic
  • Acetic anhydride. Sciencemadness Wiki. Accessed January 17, 2026.
  • ACETYL CHLORIDE. CAMEO Chemicals - NOAA. Accessed January 17, 2026.
  • Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Accessed January 17, 2026.
  • Activated esters. Lumiprobe. Accessed January 17, 2026.
  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Accessed January 17, 2026.

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A Comparative Spectroscopic Guide to (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The hydantoin scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This guide provides an in-depth comparative analysis of the spectroscopic properties of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid and a structurally related alternative, 5,5-dimethylhydantoin-3-acetic acid . By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the foundational knowledge to distinguish and characterize these and similar compounds with confidence.

The subtle structural differences between these molecules, specifically the methylation pattern on the hydantoin ring, give rise to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification, purity assessment, and the elucidation of structure-activity relationships (SAR). This guide will delve into the theoretical basis for the expected spectral features and provide detailed, actionable protocols for obtaining high-quality experimental data.

Chemical Structures and Comparative Overview

A clear understanding of the molecular architecture is the first step in predicting and interpreting spectroscopic data. Below are the structures of our primary compound of interest and its selected alternative.

Figure 1: Chemical Structures

cluster_0 This compound cluster_1 5,5-dimethylhydantoin-3-acetic acid A A B B

Caption: Structures of the target compound and its comparative analog.

The key differentiator between these two molecules is the placement of the methyl groups on the hydantoin ring. In our target molecule, both nitrogen atoms (at positions 1 and 3) are methylated. In the alternative, the methyl groups are at the C5 position, and the acetic acid moiety is attached to the N3 nitrogen. These seemingly minor differences will have a significant impact on the chemical environment of the protons and carbons, leading to distinct NMR spectra. Furthermore, the overall molecular weight and fragmentation patterns in mass spectrometry will be identical, making chromatographic separation and detailed NMR/IR analysis essential for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments.

¹H NMR Spectroscopy

The proton NMR spectra of these two compounds are expected to show significant differences, particularly in the chemical shifts of the methyl groups and the protons of the acetic acid moiety.

Predicted ¹H NMR Data:

Proton This compound (Predicted) 5,5-dimethylhydantoin-3-acetic acid (Predicted) Rationale for Differences
N-CH₃ ~2.9 - 3.1 ppm (singlet, 3H), ~2.8 - 3.0 ppm (singlet, 3H)N/AThe two N-methyl groups in the target compound are in slightly different chemical environments and are expected to appear as two distinct singlets.
C(CH₃)₂ N/A~1.4 ppm (singlet, 6H)The gem-dimethyl groups at C5 in the alternative are shielded and appear as a characteristic singlet further upfield.
CH₂-COOH ~2.7 - 2.9 ppm (multiplet, 2H)~3.9 ppm (singlet, 2H)The methylene protons in the target compound are adjacent to a chiral center (C4), making them diastereotopic and likely to appear as a multiplet. In the alternative, these protons are a clean singlet.
CH-N ~4.2 - 4.4 ppm (multiplet, 1H)N/AThe proton at C4 in the target compound is a methine proton adjacent to a nitrogen and two carbonyl groups, leading to a downfield shift.
COOH ~10 - 13 ppm (broad singlet, 1H)~10 - 13 ppm (broad singlet, 1H)The acidic proton of the carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy

The carbon NMR spectra will also provide clear distinguishing features, especially in the chemical shifts of the carbonyl carbons and the carbons bearing the methyl groups.

Predicted ¹³C NMR Data:

Carbon This compound (Predicted) 5,5-dimethylhydantoin-3-acetic acid (Predicted) Rationale for Differences
C=O (C2 & C5) ~170 - 175 ppm (two signals)~156 ppm (C2), ~175 ppm (C4)The chemical environments of the two carbonyl carbons in the target molecule are different. In the alternative, the C2 and C4 carbonyls have distinct chemical shifts.
N-CH₃ ~25 - 30 ppm (two signals)N/AThe two N-methyl carbons will have slightly different chemical shifts.
C(CH₃)₂ N/A~58 ppmThe quaternary C5 carbon in the alternative will appear in this region.
CH₃ (on C5) N/A~24 ppm (two signals)The two methyl carbons at C5 are equivalent.
CH₂-COOH ~35 - 40 ppm~45 ppmThe chemical shift of the methylene carbon is influenced by the adjacent atoms.
CH-N ~55 - 60 ppmN/AThe C4 methine carbon in the target molecule.
COOH ~175 - 180 ppm~172 ppmThe carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Both of our compounds share the same key functional groups (carboxylic acid, amide/imide carbonyls), so their IR spectra will have several overlapping features. However, subtle differences in the fingerprint region can be expected.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Appearance Notes
O-H (Carboxylic Acid) 2500-3300Very broadThis broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretching bands.[3][4]
C-H (Alkyl) 2850-3000Sharp, mediumStretching vibrations of the methyl and methylene groups.
C=O (Carboxylic Acid) 1700-1725Strong, sharpThe carbonyl of the carboxylic acid.
C=O (Hydantoin Ring) 1710-1780Strong, sharp (multiple bands)The two carbonyl groups in the hydantoin ring will likely give rise to two distinct, strong absorption bands. The exact positions can be influenced by ring strain and substitution.
C-N Stretch 1200-1350MediumStretching vibrations of the carbon-nitrogen bonds within the hydantoin ring.

While the gross features of the IR spectra will be similar, high-resolution analysis of the fingerprint region (below 1500 cm⁻¹) may reveal unique patterns of bands for each isomer, which can be used for differentiation if authentic spectra are available for comparison.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both this compound and 5,5-dimethylhydantoin-3-acetic acid have the same molecular formula (C₈H₁₂N₂O₄) and therefore the same exact mass (200.0797 g/mol ). This makes them indistinguishable by low-resolution MS alone. However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, and analysis of the fragmentation patterns from tandem mass spectrometry (MS/MS) can help in their differentiation.

Expected Fragmentation Pathways (Electron Ionization - EI):

A common fragmentation pathway for hydantoin derivatives involves the cleavage of the hydantoin ring.[5] For both compounds, a primary fragmentation would be the loss of the carboxylic acid group (-COOH, 45 Da) or the carboxymethyl group (-CH₂COOH, 59 Da).

Figure 2: Potential Mass Spectrometry Fragmentation

A [M]+. m/z = 200 B [M - COOH]+. m/z = 155 A->B C [M - CH2COOH]+. m/z = 141 A->C D Further Fragmentation B->D C->D

Caption: Generalized initial fragmentation steps for both isomers.

The subsequent fragmentation of the ions at m/z 155 and 141 would likely differ based on the substitution pattern, providing a basis for differentiation. For instance, the ion at m/z 141 from the target molecule would be a 1,3-dimethyl-4-methylene-2,5-dioxoimidazolidinium ion, while from the alternative, it would be the 5,5-dimethylhydantoin-3-yl cation. These different structures would lead to unique daughter ions upon further fragmentation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.[1] The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it allows for the observation of the acidic proton.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).[6]

IR Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]

  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Parameters (Positive Ion Mode):

    • Ion Source: ESI+.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation).

  • Tandem MS (MS/MS):

    • Select the precursor ion of interest (e.g., m/z 201, [M+H]⁺) for fragmentation.

    • Apply a suitable collision energy to induce fragmentation and acquire the product ion spectrum.

Conclusion and Outlook

The comprehensive spectroscopic analysis of this compound and its structural isomers, such as 5,5-dimethylhydantoin-3-acetic acid, relies on a multi-technique approach. While mass spectrometry can confirm the elemental composition, it cannot, on its own, differentiate between these isomers. The key to unambiguous identification lies in the detailed analysis of ¹H and ¹³C NMR spectra, which provide a unique fingerprint of the molecular structure based on the substitution pattern of the hydantoin ring. IR spectroscopy serves as a valuable complementary technique for confirming the presence of key functional groups.

The data and protocols presented in this guide offer a robust framework for researchers working with these and other hydantoin derivatives. By carefully applying these methodologies and understanding the underlying principles of spectroscopic analysis, scientists can ensure the accurate characterization of their compounds, a critical step in the journey of drug discovery and development.

References

  • Thenot, J. P., & Horning, E. C. (1972). Gas chromatography-mass spectrometry of hydantoins. Analytical letters, 5(1), 21-33.
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  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
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A Comparative Guide to Biological Assay Validation for Novel Kinase Inhibitors: The Case of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Path from Compound to Candidate

The journey of a novel therapeutic agent from initial discovery to clinical application is contingent upon a rigorous and systematic validation process. For the emerging class of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid (DMDAA) analogs, which are derivatives of the biologically versatile hydantoin scaffold, this process is paramount.[1][2] Hydantoin derivatives have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][3] This guide postulates the DMDAA analogs as potent and selective inhibitors of a critical oncology target, "Kinase X," and provides a comprehensive framework for the validation of a robust biological assay cascade.

The objective of validating a bioanalytical assay is to prove its suitability for its intended purpose.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that underscore the necessity of this process to ensure that the data generated is reliable and reproducible for regulatory decision-making.[4][5][6][7][8] This guide will provide a comparative analysis of various assay formats, detailing the causality behind experimental choices and presenting a self-validating system for each protocol.

Part 1: Primary Screening Assay Validation — A Comparative Analysis

The primary high-throughput screen (HTS) is the first crucial step in identifying active compounds from a large library. The choice of assay technology is critical and depends on a balance of throughput, cost, and physiological relevance. Here, we compare two widely used formats for kinase activity: a biochemical assay and a cell-based assay.[9][10][11][12]

Biochemical Assay: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, homogeneous method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.[13][14]

  • Kinase Reaction: In a 384-well plate, combine 2.5 µL of Kinase X enzyme with 2.5 µL of a substrate/ATP mix. Add 100 nL of DMDAA analog or DMSO control. Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[14][15]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

ADP_Glo_Workflow cluster_plate 384-Well Plate A 1. Kinase Reaction Kinase X + Substrate/ATP + DMDAA Analog B 2. Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) A->B Incubate 60 min C 3. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) B->C Incubate 40 min D 4. Read Luminescence C->D Incubate 30-60 min

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Cell-Based Assay: HTRF® Phospho-Protein Assay

To complement the biochemical data, a cell-based assay provides a more physiologically relevant context by measuring kinase activity within intact cells. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust technology for quantifying the phosphorylation of a kinase's substrate.[16][17] It uses two antibodies: one targeting the total protein (labeled with a donor fluorophore) and another specific to the phosphorylated site (labeled with an acceptor).[18] Kinase inhibition leads to a decrease in the HTRF signal.[19]

  • Cell Plating: Seed cells expressing Kinase X into a 96-well culture plate and grow to confluence.[18]

  • Compound Treatment: Treat cells with various concentrations of DMDAA analogs for 2-4 hours.

  • Cell Lysis: Remove the culture medium and add 50 µL of supplemented lysis buffer. Incubate for 30 minutes at room temperature with shaking.[16]

  • Lysate Transfer: Transfer 16 µL of the lysate to a 384-well low-volume detection plate.[16]

  • Antibody Addition: Add 4 µL of the pre-mixed HTRF antibody solution (anti-total substrate-donor and anti-phospho-substrate-acceptor).[16]

  • Incubation & Data Acquisition: Incubate for 4 hours to overnight at room temperature. Read the plate on an HTRF-compatible reader.[16]

HTRF_Workflow cluster_workflow Two-Plate Assay Protocol A 1. Plate & Treat Cells with DMDAA Analogs in 96-Well Plate B 2. Lyse Cells A->B Incubate 2-4 hr C 3. Transfer Lysate to 384-Well Plate B->C Incubate 30 min D 4. Add HTRF Antibodies C->D E 5. Read HTRF Signal D->E Incubate 4+ hr

Caption: Workflow for the two-plate HTRF® cell-based assay.

Comparative Validation Parameters

A robust assay validation plan is essential to ensure the reliability of screening data.[6][8] Key validation parameters and their acceptance criteria are summarized below, in line with FDA and EMA guidelines.[5][6][20]

Parameter Biochemical (ADP-Glo™) Cell-Based (HTRF®) Acceptance Criteria
Linearity & Range ATP-to-ADP conversion curveCell number titrationR² > 0.98
Precision (%CV) Intra-assay < 15%; Inter-assay < 20%Intra-assay < 20%; Inter-assay < 25%Within specified limits
Accuracy (%RE) ± 15% of nominal value± 20% of nominal valueWithin specified limits
Z'-Factor > 0.5> 0.4Indicates good assay window
Signal Stability > 5 hours[14][21]> 12 hoursSignal decay < 20% over time
DMSO Tolerance Up to 1%Up to 0.5%Minimal effect on assay window

Causality Behind Experimental Choices: The biochemical assay is ideal for primary HTS due to its simplicity, lower cost, and direct measurement of enzymatic activity.[9] However, it lacks the complexity of the cellular environment. The cell-based assay, while lower in throughput, provides more physiologically relevant data by accounting for cell permeability, off-target effects, and cellular metabolism of the compounds. Running both provides a more complete initial picture of compound activity.

Part 2: Secondary & Orthogonal Assay Validation

Hits identified in the primary screen must be confirmed using orthogonal methods to eliminate false positives.[22][23][24] Orthogonal assays use different technologies or measure different biological endpoints to verify the primary findings.[23][25][26]

Label-Free Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures the direct binding of a small molecule to a target protein immobilized on a sensor chip.[27][28] It provides real-time kinetics (association and dissociation rates) and affinity (KD) data, which is invaluable for structure-activity relationship (SAR) studies.[27][29]

  • Protein Immobilization: Covalently immobilize recombinant Kinase X onto a CM5 sensor chip via amine coupling.

  • Compound Injection: Inject a series of concentrations of the DMDAA analog over the sensor surface.

  • Data Collection: Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time to generate sensorgrams.

  • Surface Regeneration: Inject a low pH buffer (e.g., glycine-HCl) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Orthogonal_Validation Primary Primary Screen (e.g., ADP-Glo™) Identifies 'Hits' Conf_Biochem Biochemical Confirmation (IC50 Determination) Primary->Conf_Biochem Conf_Cell Cell-Based Confirmation (Cellular IC50) Primary->Conf_Cell Orthogonal Orthogonal Assay (e.g., SPR) Confirms Direct Binding Conf_Biochem->Orthogonal Conf_Cell->Orthogonal Validated Validated Hit Orthogonal->Validated

Caption: Logic flow for hit validation using orthogonal assays.

Trustworthiness through Orthogonality: A compound that shows potent inhibition in the ADP-Glo™ assay, reduces substrate phosphorylation in the HTRF® assay, and demonstrates direct, high-affinity binding in SPR is a highly validated hit. This multi-faceted confirmation provides strong evidence that the compound's activity is genuine and on-target.[23]

Part 3: Cellular Target Engagement & Downstream Functional Assays

Confirming that a compound binds its target is crucial, but demonstrating that this binding event leads to a functional cellular outcome is the ultimate goal.

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular setting.[30][31] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[30][32][33][34]

  • Cell Treatment: Treat intact cells with a DMDAA analog or vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[33]

  • Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates via centrifugation.[34]

  • Protein Quantification: Quantify the amount of soluble Kinase X remaining at each temperature using a method like Western Blot or AlphaScreen®.

  • Data Analysis: Plot the amount of soluble protein versus temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[33]

Downstream Functional Assay: Cell Viability (CellTiter-Glo®)

To connect target engagement with a phenotypic outcome, a cell viability or proliferation assay is essential. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[21][35][36] Inhibition of Kinase X, a critical protein for cell survival, by a DMDAA analog should lead to a decrease in cell viability.

  • Cell Plating & Treatment: Seed cancer cells dependent on Kinase X signaling into opaque-walled 96-well plates.[21][37][38] Treat with a dose-response of DMDAA analogs for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes.[21][37][38] Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume.[21][37]

  • Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21][37][38]

  • Data Acquisition: Record luminescence. A decrease in signal corresponds to a decrease in cell viability.

Signaling_Pathway DMDAA DMDAA Analog KinaseX Kinase X DMDAA->KinaseX Inhibition Substrate Downstream Substrate KinaseX->Substrate Phosphorylation Signaling Signaling Cascade Substrate->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation ViabilityAssay Measured by CellTiter-Glo® Proliferation->ViabilityAssay

Caption: Hypothesized pathway from Kinase X inhibition to a measurable phenotype.

Conclusion: Building a Self-Validating Assay Cascade

The validation of biological assays for a novel compound series like the DMDAA analogs is not a linear process but an integrated, multi-step cascade. By systematically comparing and employing a series of orthogonal assays—from direct biochemical activity (ADP-Glo™) to cellular function (HTRF®), direct binding (SPR), target engagement (CETSA®), and finally, phenotypic outcome (CellTiter-Glo®)—researchers can build a comprehensive and robust data package. This approach, grounded in the principles outlined by regulatory agencies, ensures high scientific integrity and provides the trustworthy data necessary to confidently advance the most promising compounds toward clinical development.

References

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A Comparative Guide to the Reactivity of Imidazolidinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazolidinedione scaffold, commonly known as hydantoin, represents a cornerstone in heterocyclic chemistry. Its derivatives are integral to a wide array of pharmaceuticals, from anticonvulsants like phenytoin to non-steroidal anti-androgens like nilutamide. Understanding the nuanced reactivity of this heterocyclic system is paramount for the rational design of novel therapeutics and the optimization of synthetic pathways. This guide provides an in-depth comparative study of the reactivity of imidazolidinedione derivatives, grounded in experimental data and mechanistic principles.

The Imidazolidinedione Core: A Landscape of Reactivity

The imidazolidinedione ring is a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups. This arrangement creates a unique electronic landscape with several sites susceptible to chemical modification. The reactivity of the imidazolidinedione core is primarily centered around three key positions: the two nitrogen atoms (N-1 and N-3) and the carbon at the 5-position (C-5).

The N-1 and N-3 positions bear protons that can be abstracted, rendering them nucleophilic. The acidity of these protons, and thus the nucleophilicity of the resulting anions, is highly dependent on the substitution pattern of the ring. The C-5 position is flanked by a nitrogen and a carbonyl group, making its protons (if present) acidic and susceptible to deprotonation, which facilitates a variety of condensation reactions.

Comparative Acidity of N-H Protons: A Quantitative Look

The acidity of the N-H protons is a critical determinant of the reactivity of imidazolidinedione derivatives, as deprotonation is often the first step in many synthetic transformations, such as N-alkylation and N-acylation. The pKa values of the N-H protons are significantly influenced by the nature of the substituents on the ring.

Hydantoins are weak acids, and dissociation typically occurs at the N-3 position. This is because the resulting negative charge can be more effectively delocalized over the adjacent C-2 and C-4 carbonyl groups.[1] The acidity at the N-1 position is generally lower, but can be enhanced by certain substituents.[1]

DerivativepKaEffect of Substituent
Hydantoin9.0Baseline acidity.
1-Methylhydantoin9.1The electron-donating methyl group at N-1 slightly decreases the acidity of the N-3 proton.[1]
5,5-Diphenylhydantoin (Phenytoin)8.12The electron-withdrawing phenyl groups at C-5 increase the acidity of the N-3 proton.[1]
1-Benzenesulfonyl-5,5-diphenylhydantoin4.89The strongly electron-withdrawing benzenesulfonyl group at N-1 significantly increases the acidity of the N-3 proton.[1]

Causality Behind the Experimental Data:

The observed pKa values can be rationalized by considering the electronic effects of the substituents.

  • Electron-donating groups (EDGs) , such as alkyl groups, at the N-1 position slightly decrease the acidity of the N-3 proton by pushing electron density into the ring, destabilizing the conjugate base.

  • Electron-withdrawing groups (EWGs) at the C-5 position, such as phenyl groups, increase the acidity of the N-3 proton by inductively withdrawing electron density, which helps to stabilize the negative charge of the conjugate base.

  • A strongly electron-withdrawing group at the N-1 position, like a benzenesulfonyl group, dramatically increases the acidity of the N-3 proton through a powerful inductive effect, making it much easier to deprotonate.[1]

This differential acidity is a powerful tool for achieving regioselective reactions on the imidazolidinedione ring.

Reactivity at the N-1 and N-3 Positions: A Tale of Two Nitrogens

The nucleophilicity of the nitrogen atoms, unlocked by deprotonation, allows for a variety of substitution reactions. The choice of base and the nature of the substituents on the ring can direct the reaction to either the N-1 or N-3 position.

N-Alkylation and N-Acylation

N-alkylation and N-acylation are common modifications of the imidazolidinedione ring. The regioselectivity of these reactions is governed by both the acidity of the N-H protons and steric factors.

  • N-3 Substitution: In unsubstituted or C-5 substituted hydantoins, the N-3 proton is more acidic and therefore more readily removed. Treatment with a suitable base followed by an alkylating or acylating agent will predominantly lead to substitution at the N-3 position.

  • N-1 Substitution: To achieve substitution at the N-1 position, the N-3 position must first be blocked, or a less acidic N-1 proton can be targeted under specific conditions, often requiring a stronger base.

Experimental Workflow: Regioselective N-Alkylation

Caption: Regioselective N-alkylation of hydantoins.

Reactivity at the C-5 Position: A Hub for Condensation

The C-5 position of the imidazolidinedione ring is activated by the adjacent carbonyl group and nitrogen atom. When at least one proton is present at C-5, it is acidic enough to be removed by a base, forming a carbanion that can participate in various condensation reactions.

Knoevenagel Condensation

A classic reaction involving the C-5 position is the Knoevenagel condensation with aldehydes and ketones. This reaction is a powerful method for introducing a wide variety of substituents at the C-5 position, leading to 5-alkylidene or 5-arylidene hydantoins.

Experimental Protocol: Knoevenagel Condensation

  • Reactant Mixture: In a round-bottom flask, combine the C-5 unsubstituted or monosubstituted hydantoin (1 equivalent), the desired aldehyde or ketone (1.1 equivalents), and a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium acetate.

  • Reaction Conditions: Heat the mixture to reflux for a period of 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-alkylidene or 5-arylidene hydantoin.

The reactivity in Knoevenagel condensations is influenced by:

  • Steric Hindrance: Bulky substituents at the C-5 position or on the aldehyde/ketone can slow down the reaction rate.

  • Electronic Effects: Electron-withdrawing groups on the aldehyde or ketone can increase their electrophilicity and accelerate the reaction.

Thiohydantoins: A Sulfur-Containing Analogue with Altered Reactivity

Replacing one or both of the carbonyl oxygens with sulfur to form thiohydantoins significantly alters the electronic properties and reactivity of the ring. 2-Thiohydantoins, where the C-2 carbonyl is replaced by a thiocarbonyl, are slightly more acidic than their hydantoin counterparts. For instance, the pKa of 2-thiohydantoin is 8.5, compared to 9.0 for hydantoin.[1]

The thiocarbonyl group also influences the reactivity of other positions. For example, in the acid-catalyzed hydrolysis of 1-acyl-2-thiohydantoins, the reaction mechanism and rate are dependent on the nature of the acyl group and the acid concentration.

Spectroscopic Comparison: Hydantoin vs. 2-Thiohydantoin

The change from a carbonyl to a thiocarbonyl group leads to distinct differences in spectroscopic data, which can be used to confirm the structure and infer electronic differences.[2]

Spectroscopic Data5,5-Diphenylhydantoin5,5-Diphenyl-2-thiohydantoinRationale for Difference
¹H NMR (N-H, ppm) ~9.2 (N1-H), ~11.0 (N3-H)~10.4 (N1-H), ~11.8 (N3-H)The N-H protons in the thiohydantoin are more deshielded due to the electronic effects of the thiocarbonyl group.[2]
¹³C NMR (C-2, ppm) ~156~180The thiocarbonyl carbon (C=S) is significantly deshielded compared to the carbonyl carbon (C=O).[2]
IR (C=O/C=S, cm⁻¹) ~1770, ~1715 (C=O)~1740 (C=O), ~1100-1250 (C=S)The C=S stretching vibration appears at a much lower frequency than the C=O stretch.[2]

Conclusion

The reactivity of imidazolidinedione derivatives is a rich and multifaceted field, governed by the interplay of electronic and steric effects of substituents at the N-1, N-3, and C-5 positions. A thorough understanding of these principles allows for the precise control of chemical reactions, enabling the synthesis of a diverse range of derivatives with tailored properties. By leveraging the differential acidity of the N-H protons and the reactivity of the C-5 position, researchers can continue to explore the vast chemical space of imidazolidinediones for the development of new and improved therapeutic agents.

References

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656.
  • Simonsen, J. L., & Williams, R. (2000). Hydantoin and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • Congdon, W. I., & Edward, J. T. (1972). Thiohydantoins. XI Kinetic Studies of the Alkaline Hydrolysis of 1-Acyl-2-thiohydantoins. Canadian Journal of Chemistry, 50(23), 3780–3788.
  • Congdon, W. I., & Edward, J. T. (1972). Thiohydantoins. X. Kinetic Studies of the Acid Hydrolysis of 1-Acyl-2-thiohydantoins. Canadian Journal of Chemistry, 50(23), 3767–3779.
  • Zhao, H., Yu, R., Qiao, H., & Liu, C. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13463–13472.
  • Bommarius, A. S., Schwarm, M., & Drauz, K. (2001). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. In Stereoselective Biocatalysis (pp. 371-397). Marcel Dekker, Inc.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
  • Sener, A., & Kasimogullari, R. (2004). Synthesis and antimicrobial activity of some novel 5-(p-substituted)phenyl-5-methyl-3-(N-substituted-thiocarbamoylthioacetyl)hydantoins. Il Farmaco, 59(5), 389-393.
  • Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Anticonvulsant properties of various acetylhydrazones, oxamoylhydrazones and semicarbazones derived from aromatic and unsaturated carbonyl compounds. European Journal of Medicinal Chemistry, 35(2), 241-248.
  • Perjési, P., & Rozlosnik, N. (2003). Spectroscopic study of the acid-base properties of 5-arylidene-2-thiohydantoins. Journal of Molecular Structure, 651-653, 409-416.

Sources

A Comparative Crystallographic Guide to (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic Acid Derivatives: Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its biological activity, physicochemical properties, and potential for therapeutic application. X-ray crystallography remains the gold standard for elucidating these atomic-level details. This guide provides a comparative analysis of the crystallographic features of derivatives of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a scaffold of significant interest in medicinal chemistry.

While a crystal structure for the titular N,N'-dimethylated compound, this compound, is not publicly available in crystallographic databases as of this guide's publication, a detailed examination of its parent compound, hydantoin-5-acetic acid , and a closely related derivative, 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid , offers valuable insights into the conformational flexibility and intermolecular interactions that govern this class of molecules. Understanding these foundational structures provides a robust framework for predicting the properties of more complex derivatives.

The Hydantoin Acetic Acid Scaffold: A Building Block for Bioactive Molecules

The hydantoin ring, a five-membered heterocyclic system, is a privileged scaffold in drug discovery, appearing in a range of clinically used drugs. Its derivatives are known to exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, and antitumor effects. The addition of an acetic acid moiety at the 5-position introduces a key functional group that can participate in crucial interactions with biological targets and influence the molecule's solubility and pharmacokinetic profile.

Synthesis and Crystallization: A Tale of Two Derivatives

The preparation of high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step in structural elucidation. The methodologies for the synthesis of hydantoin-5-acetic acid and its 4,4-dimethyl derivative, while sharing common principles of hydantoin synthesis, differ in their specifics, which can influence the final crystalline form.

Experimental Protocol: Synthesis of Hydantoin-5-acetic Acid

The synthesis of hydantoin-5-acetic acid can be achieved through the reaction of a suitable amino acid precursor with a source of cyanate. A common method involves the reaction of aspartic acid with potassium cyanate, followed by acid-catalyzed cyclization.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aspartic acid in an aqueous solution of potassium cyanate.

  • Heating: Heat the reaction mixture to a temperature of 80-90 °C for 2-3 hours.

  • Cyclization: After cooling, acidify the reaction mixture with a strong acid, such as hydrochloric acid, to induce the cyclization of the intermediate ureido acid to the hydantoin ring.

  • Isolation and Purification: The product, hydantoin-5-acetic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system, such as a mixture of water and ethanol, to obtain single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid

The synthesis of this derivative typically involves the Bucherer-Bergs reaction, a classic method for preparing 5,5-disubstituted hydantoins.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed reaction vessel, combine acetone, sodium cyanide, and ammonium carbonate in an aqueous ethanol solution.

  • Heating: Heat the mixture to 60-70 °C for several hours. This step forms the 5,5-dimethylhydantoin intermediate.

  • Alkylation: The N1 position of the 5,5-dimethylhydantoin is then alkylated using a haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base.

  • Hydrolysis: Finally, the ester is hydrolyzed under acidic or basic conditions to yield the desired 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid.

  • Crystallization: Single crystals can be grown by slow evaporation from a suitable solvent, such as ethyl acetate or an ethanol/water mixture.

Comparative Crystallographic Analysis

The crystal structures of hydantoin-5-acetic acid and its 4,4-dimethyl derivative reveal key differences in their solid-state packing and molecular conformations. These differences are primarily driven by the presence of the gem-dimethyl group at the C5 position.

ParameterHydantoin-5-acetic acid2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Key H-Bonding Motifs Intermolecular H-bonds involving both NH groups and the carboxylic acid form extensive networks.The N3-H group and the carboxylic acid are the primary donors for intermolecular H-bonds.
Conformation The hydantoin ring is nearly planar. The acetic acid side chain exhibits a specific torsion angle relative to the ring.The hydantoin ring remains largely planar. The steric bulk of the C5-dimethyl groups may influence the preferred conformation of the N1-acetic acid side chain.

Note: The crystallographic data presented here are representative and based on typical findings for these classes of compounds. Specific unit cell dimensions and other detailed parameters can be found in the primary literature and crystallographic databases for the specific crystal structures.

Conformational Insights and Supramolecular Architecture

The X-ray crystal structures provide a detailed picture of the preferred conformation of these molecules in the solid state. For hydantoin-5-acetic acid , the acetic acid side chain's conformation is stabilized by a network of intermolecular hydrogen bonds. The two N-H groups of the hydantoin ring and the carboxylic acid group all act as hydrogen bond donors, while the carbonyl oxygens and the carboxylic acid carbonyl act as acceptors. This extensive hydrogen bonding network leads to a densely packed and stable crystal lattice.

In contrast, for 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid , the presence of the two methyl groups at the C5 position introduces steric hindrance that can influence the packing arrangement. Furthermore, with the acetic acid moiety attached to N1, the primary hydrogen bond donor on the hydantoin ring is the N3-H group. The crystal packing is still dominated by hydrogen bonding involving the carboxylic acid dimer motif and interactions with the hydantoin carbonyls, but the overall network may be less complex than that of the unsubstituted parent compound.

Structure-Performance Relationship: Implications for Drug Design

The observed structural features have direct implications for the performance of these molecules as potential drug candidates.

  • Solubility and Dissolution Rate: The extensive hydrogen bonding network in hydantoin-5-acetic acid suggests strong intermolecular forces, which can lead to lower solubility in non-polar solvents. The introduction of the dimethyl groups in the derivative may disrupt this packing efficiency to some extent, potentially leading to altered solubility profiles.

  • Target Binding: The conformation of the acetic acid side chain is critical for its interaction with biological targets. The crystal structure reveals the low-energy conformation in the solid state, which can serve as a starting point for computational docking studies to predict binding modes. The different substitution patterns (C5 vs. N1) in the two compared molecules will drastically alter their shape and how they present their hydrogen bonding groups to a target protein.

  • Polymorphism: The ability of these molecules to form different crystal packing arrangements (polymorphs) is a critical consideration in drug development, as different polymorphs can have different stabilities, solubilities, and bioavailabilities. The crystallographic data provides the definitive characterization of a single polymorphic form.

Visualizing the Workflow and Structures

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, outline the experimental workflow and the fundamental molecular structures.

Caption: A generalized workflow for the determination of crystal structures of hydantoin derivatives.

Caption: Chemical structures of the compared hydantoin acetic acid derivatives.

Conclusion

This comparative guide underscores the importance of X-ray crystallography in understanding the structure-property relationships of this compound derivatives. While the crystal structure of the N,N'-dimethylated target remains to be elucidated, the analysis of the parent hydantoin-5-acetic acid and its C5-dimethylated analogue provides a crucial foundation for medicinal chemists. The insights into synthesis, conformational preferences, and intermolecular interactions are invaluable for the rational design of new derivatives with optimized performance characteristics for drug discovery and development. The detailed structural information obtained from X-ray crystallography is, and will continue to be, a cornerstone of modern pharmaceutical research.

References

Due to the lack of a specific publication for the titular compound, this reference list is representative of the broader field of hydantoin chemistry and crystallography. Real URLs would be provided for the specific crystal structures discussed if they were publicly available.

  • General Hydantoin Chemistry: Taylor, E. C., & Macor, J. E. (Eds.). (2008). The Chemistry of Heterocyclic Compounds, Imidazoles. John Wiley & Sons. [Link]

  • Bucherer-Bergs Reaction: Bucherer, H. T., & Steiner, W. (1934). Über die Bildung von Hydantoinen aus Aldehyden und Ketonen. Journal für Praktische Chemie, 140(1-5), 291-316. [Link]

  • X-ray Crystallography in Drug Discovery: Blundell, T. L., & Patel, S. (2004). X-ray crystallography and drug discovery. Current Opinion in Pharmacology, 4(5), 490-496. [Link]

  • Conformational Analysis of Hydantoins: Gerhardt, V., Tutughamiarso, M. O., & Bolte, M. (2012). Conformational studies of hydantoin-5-acetic acid and orotic acid. Acta Crystallographica Section C: Crystal Structure Communications, 68(2), o55-o61. [Link]

  • Cambridge Structural Database (CSD): Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

A Comparative Guide to the Stability Assessment of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Hydantoin-Based Drug Discovery

The hydantoin scaffold, and specifically its (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid core, represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with therapeutic potential. However, the journey from a promising lead compound to a viable drug candidate is paved with rigorous testing, chief among which is the assessment of chemical stability. Stability is not merely a measure of shelf-life; it is a critical determinant of a drug's safety, efficacy, and overall developability. Understanding how a molecule behaves under various environmental stressors—such as pH, oxidation, and light—provides invaluable insights into its potential degradation pathways, informs formulation strategies, and is a non-negotiable requirement for regulatory approval.[1][2]

This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust stability studies for derivatives of this compound. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically informative.

Anticipated Degradation Pathways of the Hydantoin Core

The chemical architecture of the this compound core suggests several potential points of vulnerability. A proactive, hypothesis-driven approach to stability testing begins with identifying these weak points.

  • Hydrolysis: The two imide bonds within the hydantoin ring are susceptible to cleavage under both acidic and basic conditions. This ring-opening reaction is often the primary degradation pathway for hydantoins, leading to the formation of N-carbamoyl amino acid derivatives.[3][4] The rate and outcome can be heavily influenced by the nature of substituents on the core structure.

  • Oxidation: While the core structure is relatively robust, certain derivatives may be susceptible to oxidative stress, particularly if they contain electron-rich aromatic moieties or other easily oxidizable functional groups.[5]

  • Photodegradation: Aromatic or unsaturated derivatives may absorb UV or visible light, leading to photolytic cleavage or rearrangement. The International Council on Harmonisation (ICH) guidelines mandate photostability testing for all new drug substances.[6][7][8]

dot

Caption: Hypothetical degradation pathways for the hydantoin core.

Designing a Forced Degradation (Stress Testing) Program

Forced degradation studies are the cornerstone of stability assessment.[2][9] By subjecting the drug substance to conditions more severe than those it would encounter during storage, we can rapidly identify degradation products and establish stability-indicating analytical methods.[10][11] The goal is to achieve a modest level of degradation, typically 5-20%, as extensive degradation can lead to secondary reactions that obscure the primary pathways.[12][13]

dot

ForcedDegradationWorkflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare Stock Solution (e.g., 1 mg/mL in suitable solvent) Hydrolysis Hydrolytic (Acid, Base, Neutral) Prep->Hydrolysis Oxidative Oxidative (e.g., H₂O₂) Prep->Oxidative Photolytic Photolytic (ICH Q1B Light Source) Prep->Photolytic Thermal Thermal (Dry Heat) Prep->Thermal Control Control (Protected from stress) Prep->Control HPLC Stability-Indicating HPLC-UV/PDA Analysis Hydrolysis->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC Control->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS If unknown peaks appear Quant Quantify Degradation (%) HPLC->Quant Pathway Elucidate Pathways LCMS->Pathway Compare Compare Derivatives Quant->Compare

Caption: General workflow for forced degradation studies.

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of control samples. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector, which is essential for developing a stability-indicating method.[14][15]

Stability-Indicating HPLC Method Development

Causality: Before any stress testing begins, a robust analytical method must be in place. A method is considered "stability-indicating" only if it can separate the parent compound from all potential degradation products, process impurities, and formulation excipients.[15] This ensures that a decrease in the parent peak area is directly and accurately quantifiable as degradation.

Protocol:

  • Column Selection: Start with a versatile C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Screening: Screen a gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (acetonitrile or methanol).

  • Wavelength Detection: Use a PDA detector to monitor across a range (e.g., 200-400 nm) to identify the optimal wavelength for detecting the parent compound and any potential degradants.

  • Forced Degradation Samples: Use a pooled mixture of samples from preliminary, aggressive forced degradation experiments to challenge the method's specificity. The goal is to demonstrate baseline resolution between the parent peak and all degradant peaks.

Hydrolytic Stability Protocol

Causality: This study evaluates the susceptibility of the drug to hydrolysis across a range of pH values, simulating physiological conditions and testing for acid/base catalysis of ring-opening.[10][11]

Protocol:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the test derivative in a suitable organic solvent (e.g., acetonitrile).

  • Sample Preparation: For each condition, add 1 mL of the stock solution to 9 mL of the respective aqueous solution to achieve a final concentration of 100 µg/mL.

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Neutral: Purified Water

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

  • Incubation: Incubate all solutions at 60°C. A control sample (100 µg/mL in mobile phase) should be stored at 4°C.

  • Time Points: Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Before injection, neutralize the acidic and basic samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

    • Analyze all samples by the stability-indicating HPLC method.

Oxidative Stability Protocol

Causality: This protocol assesses the compound's vulnerability to oxidation. Hydrogen peroxide is a common and aggressive oxidizing agent used for this purpose.[5][11]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the test derivative. A common approach is to use a 1:1 mixture of the stock solution and 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Control: Prepare a control sample by mixing the stock solution with purified water instead of H₂O₂.

  • Time Points: Withdraw and analyze aliquots at appropriate intervals (e.g., 0, 4, 8, 24 hours).

  • Analysis: Analyze all samples directly by the stability-indicating HPLC method.

Photostability Protocol (ICH Q1B)

Causality: This study is a regulatory requirement to determine if light exposure results in unacceptable changes to the drug substance.[6][16] The protocol must adhere to ICH Q1B guidelines, which specify the required light exposure levels.[7][8]

Protocol:

  • Sample Preparation: Place a thin layer (not more than 3 mm) of the solid drug substance in a chemically inert, transparent container (e.g., a quartz dish).

  • Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to serve as a "dark control." This is crucial to differentiate between thermal degradation and true photolytic degradation.

  • Exposure: Place both samples in a validated photostability chamber. Expose the test sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6]

  • Analysis: After the exposure period, prepare solutions of both the exposed sample and the dark control at a known concentration and analyze by the stability-indicating HPLC method. Assess changes in purity and impurity profiles.

Data Presentation and Comparative Analysis

All quantitative results from the forced degradation studies should be tabulated to allow for clear comparison between different derivatives and across various stress conditions. The primary metric for comparison is the percentage of the parent compound remaining or the percentage of total degradation products formed at a specific time point.

Table 1: Illustrative Stability Data for this compound Derivatives

DerivativeStress Condition (24 hrs)% Parent RemainingMajor Degradant Peak (Retention Time, min)Notes
Parent Compound 0.1 M HCl @ 60°C92.5%4.8 minMinor degradation observed.
0.1 M NaOH @ 60°C65.1%4.8 minSignificant base-catalyzed hydrolysis.
3% H₂O₂ @ RT98.8%N/AHighly stable to oxidation.
ICH Q1B Light99.5%N/APhotostable.
Derivative A 0.1 M HCl @ 60°C95.8%5.2 minMore stable to acid than parent.
(with e⁻-withdrawing group)0.1 M NaOH @ 60°C80.3%5.2 minImproved stability to base hydrolysis.
3% H₂O₂ @ RT98.5%N/AStable to oxidation.
ICH Q1B Light99.2%N/APhotostable.
Derivative B 0.1 M HCl @ 60°C88.4%3.9 minLess stable to acid than parent.
(with e⁻-donating group)0.1 M NaOH @ 60°C45.7%3.9 minHighly susceptible to base hydrolysis.
3% H₂O₂ @ RT99.1%N/AStable to oxidation.
ICH Q1B Light91.0%7.1 minPhotodegradation observed.

Note: Data presented is hypothetical and for illustrative purposes only.

Interpretation: From the illustrative data, one could conclude that an electron-withdrawing group (Derivative A) stabilizes the hydantoin ring against hydrolytic cleavage, a key insight for future molecular design. Conversely, Derivative B shows marked instability under basic and photolytic conditions, flagging it as a potentially problematic candidate requiring formulation or packaging considerations, such as an amber vial for light protection.[8]

Conclusion

A systematic and mechanistically driven approach to stability testing is fundamental to the successful development of this compound derivatives. By employing robust, validated analytical methods and well-designed forced degradation studies, researchers can gain a deep understanding of a compound's intrinsic stability. This knowledge is critical for selecting lead candidates with favorable drug-like properties, guiding formulation development, and ensuring the delivery of safe and effective medicines to patients.

References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
  • ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Analytical Techniques In Stability Testing. (2025).
  • Analytical Techniques for the Assessment of Drug Stability. (n.d.).
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use.Pharmazie, 58(12), 877-880.
  • Matcher, G. F. (2005). Characterization of the hydantoin-hydrolysing system of Pseudomonas putida RU-KM3s.
  • Oxidative Stability Testing: A Comprehensive Guide to Protecting Pharmaceutical Products. (n.d.). StabilityStudies.in.
  • Ogawa, J., & Shimizu, S. (1995). Microbial transformations of hydantoin-related compounds.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • Application Notes and Protocols for Compound Stability Testing. (n.d.). Benchchem.
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • Forced Degrad
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products.Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Stability Indicating Forced Degrad
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

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Safety Operating Guide

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in established principles of chemical waste management, reflecting both regulatory requirements and best practices in the field.

Hazard Identification and Risk Assessment

  • Acidity : The presence of a carboxylic acid group classifies this compound as acidic. Depending on its concentration and dissociation constant (pKa), solutions may be corrosive. Hydantoins themselves are generally weak acids.[1][2]

  • Irritation : Similar hydantoin derivatives are known to cause skin and serious eye irritation.[3][4][5] Therefore, it should be assumed that this compound is, at a minimum, an irritant.

  • Toxicity : While specific toxicity data for this compound is lacking, some related compounds are noted for potential reproductive toxicity.[6] In the absence of specific data, it is prudent to handle it as a potentially toxic substance.

Based on these characteristics, this compound waste should be treated as hazardous chemical waste.[7][8]

Summary of Key Chemical Information
PropertyValue/InformationSource
Chemical Name This compoundN/A
CAS Number 26972-48-5[9]
Molecular Formula C₇H₁₀N₂O₄[10]
Molecular Weight 186.17 g/mol [10]
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Potential Corrosivity (in solution), Potential Toxicity[3][4][5]

Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in safe chemical waste disposal.[11] This prevents dangerous reactions and ensures compliant disposal.

Step-by-Step Collection Protocol:
  • Designate a Waste Container :

    • Use a clearly labeled, dedicated waste container for this compound waste.

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, screw-top lid.[11][12]

    • Avoid using metal containers due to the acidic nature of the waste.[11]

  • Labeling :

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]

    • Include relevant hazard pictograms (e.g., corrosive, irritant/health hazard).

    • Indicate the approximate concentration and solvent if in solution.

  • Segregation :

    • Solid Waste : Collect solid this compound, contaminated personal protective equipment (PPE), and weighing papers in a designated solid waste container.

    • Liquid Waste : Collect aqueous solutions in a dedicated liquid waste container. Do not mix with other waste streams, particularly:

      • Bases : Keep segregated from strong bases.[13]

      • Cyanides, Azides, Sulfides : Keep strictly separate from wastes containing these anions to prevent the generation of toxic gases.[12][13]

      • Oxidizers : Store away from oxidizing agents.[8]

      • Organic Solvents : Unless the experimental protocol requires it, do not mix with flammable organic solvents.[11]

On-site Storage and Handling

All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[8][12]

SAA Best Practices:
  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[11]

  • Closed Containers : Keep the waste container securely capped at all times, except when adding waste.[7][12]

  • Storage Limits : Adhere to institutional and regulatory limits for the amount of waste stored in an SAA (typically a maximum of 55 gallons of hazardous waste).[8]

  • Weekly Inspection : Visually inspect the SAA weekly for any signs of container degradation, leaks, or improper labeling.[12]

Disposal Pathway

Under no circumstances should this compound or its solutions be disposed of down the sink.[7] Evaporation in a fume hood is also not a permissible disposal method.[7] The required disposal route is through your institution's licensed hazardous waste management program.

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Segregation cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Generate Waste (Solid or Liquid) B Select Compatible Container (e.g., HDPE) A->B C Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms B->C D Is waste solid or liquid? C->D E Place in Solid Waste Container D->E Solid F Place in Liquid Waste Container D->F Liquid G Segregate from: - Bases - Cyanides/Sulfides - Oxidizers F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Keep Container Closed I->J K Container is full or waste is no longer generated J->K L Contact Institutional EHS for waste pickup K->L M EHS transports to licensed Hazardous Waste Facility L->M

Caption: Decision workflow for the disposal of this compound.

Procedure for Final Disposal:
  • When the waste container is nearly full (e.g., 90% capacity) or when the waste is no longer being generated, seal the container tightly.

  • Arrange for a waste pickup with your institution's Environmental Health and Safety (EHS) department or equivalent office.[8]

  • Ensure all paperwork required by your institution is completed accurately.

Spill and Emergency Procedures

In the event of a spill, the primary concern is to ensure personnel safety and prevent environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Consult SDS : If available, consult the Safety Data Sheet for specific guidance. For related compounds, this includes avoiding breathing vapors and ensuring adequate ventilation.

  • Personal Protective Equipment (PPE) : Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Containment : For liquid spills, cover drains to prevent entry into the sewer system.[14] Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Cleanup : Carefully collect the absorbent material and spilled solid into a designated hazardous waste container.

  • Decontamination : Clean the affected area thoroughly.

  • Reporting : Report the spill to your laboratory supervisor and EHS office as per institutional policy.

Waste Minimization

A key component of laboratory safety and environmental stewardship is the minimization of hazardous waste generation.[8][11]

  • Source Reduction : Order only the quantity of this compound required for your experiments.[8]

  • Scale Reduction : Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[8]

  • Avoid Contamination : Do not mix non-hazardous waste with hazardous waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and responsible laboratory practice.

References

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • ChemicalBook. (2022). (1,3-DIMETHYL-2,5-DIOXO-IMIDAZOLIDIN-4-YL)-ACETIC ACID.
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A Researcher's Guide to the Safe Handling of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to discovery is intrinsically linked to our dedication to safety. This guide provides essential, direct guidance on the appropriate personal protective equipment (PPE) for handling (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each recommendation.

Hazard Assessment: Understanding the Risks

This compound is an organic compound that, based on available safety data, presents the following primary hazards:

  • Skin Irritation (H315): Direct contact can cause skin irritation, leading to redness, itching, or inflammation.[1][2]

  • Serious Eye Irritation (H319): Contact with the eyes can cause significant irritation and potential damage.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

Given these hazards, a multi-faceted PPE approach is mandatory to create a barrier between the researcher and the chemical. The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as our foundational directive.[1][2]

The Core Ensemble: Your Primary Defense

The minimum required PPE when handling this compound includes a lab coat, gloves, and protective eyewear. Operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.

A standard laboratory coat is required. For procedures with a higher risk of splashing or significant contamination, consider a chemical-resistant apron over the lab coat.[3][4] All personnel must wear long pants and closed-toe shoes that cover the entire foot.[3]

The choice of glove material is critical. Not all gloves offer the same level of protection against all chemicals.[5] For this compound, an organic acid, nitrile gloves are a suitable choice for incidental contact.[5][6]

Rationale:

  • Nitrile gloves provide good resistance to a range of chemicals, including many acids, and are less likely to cause allergic reactions than latex.[7][5] They also offer a degree of puncture resistance.[3]

  • Double-gloving is recommended when handling larger quantities or during prolonged procedures to provide an additional layer of safety.[7]

Protocol: Glove Usage

  • Inspection: Always inspect gloves for tears or punctures before use.[7]

  • Donning: Don gloves over the cuff of the lab coat sleeve.

  • Doffing: To prevent skin contact with a contaminated glove, use a proper removal technique. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off, again turning it inside out and enclosing the first glove.

  • Disposal: Dispose of used gloves in the appropriate chemical waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]

Given the risk of serious eye irritation (H319), robust eye protection is mandatory.[1][2]

  • Safety Glasses with Side Shields: These are the minimum requirement for handling small quantities of the solid compound.

  • Chemical Splash Goggles: These are required when handling solutions of the acid or when there is any risk of splashing.[7][6] Goggles provide a seal around the eyes, offering superior protection from splashes and aerosols.

  • Face Shield: When handling larger volumes or performing operations with a significant splash or spatter potential, a full-face shield must be worn in addition to chemical splash goggles.[3][7] This protects the entire face from contact.

Respiratory Protection: Controlling the Air You Breathe

The potential for respiratory irritation (H335) necessitates the use of engineering controls as the primary means of protection.[1][2]

Primary Control:

  • Chemical Fume Hood: All weighing, handling, and preparation of solutions involving this compound must be conducted inside a certified chemical fume hood.[4] This engineering control captures dust and vapors at the source, preventing them from entering the laboratory air.

Secondary Control (If Required):

  • In the rare event that a fume hood is not available or during certain maintenance procedures or large spills, a respirator may be necessary. A risk assessment should be conducted to determine the appropriate type. For nuisance dust exposures, a P95-rated particle respirator may be sufficient.[8] For higher potential exposures, a respirator with acid gas cartridges would be required.[6] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.

Procedural Workflow for Safe Handling

The following diagram outlines the logical flow for safely preparing to handle this compound.

G cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_handling Handling & Disposal A Conduct Risk Assessment (Identify Hazards: H315, H319, H335) B Verify Fume Hood Certification is Current A->B C Gather All Required PPE B->C D 1. Don Lab Coat & Closed-Toe Shoes C->D E 2. Don Safety Goggles / Face Shield D->E F 3. Don Nitrile Gloves (Double-Glove if necessary) E->F G Perform All Manipulations Inside Fume Hood F->G H Segregate Waste: Solid vs. Aqueous G->H I Dispose in Labeled, Closed Hazardous Waste Containers H->I

Caption: Workflow for preparing and handling the chemical.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle.[9]

  • Contaminated PPE: Used gloves, disposable aprons, and any other contaminated disposable items must be placed in a designated hazardous waste container.[9] These items should never be placed in the regular trash.

  • Chemical Waste: All waste containing this compound, whether solid or in solution, must be disposed of as hazardous chemical waste.[9][10]

    • Segregation: Keep organic acid waste separate from other waste streams, especially bases, to prevent violent reactions.[9][10]

    • Containers: Use clearly labeled, sealed, and appropriate waste containers.[11]

  • Spill Cleanup:

    • Minor Spill (inside fume hood): Absorb with an inert material (e.g., vermiculite, sand), collect the material into a sealed container, and dispose of it as hazardous waste.

    • Major Spill: Evacuate the area and follow your institution's emergency procedures.[9]

The following decision tree illustrates the waste disposal process.

G Start Waste Generated IsPPE Is it contaminated PPE? Start->IsPPE IsSolid Is the waste solid or liquid? SolidWaste Place in 'Solid Organic Acid Waste' Container Final Seal container when full & Request EH&S Pickup SolidWaste->Final LiquidWaste Place in 'Aqueous Organic Acid Waste' Container LiquidWaste->Final IsPPE->SolidWaste No PPEWaste Place in 'Contaminated PPE' Waste Container IsPPE->PPEWaste Yes PPEWaste->Final

Caption: Decision tree for waste segregation and disposal.

By adhering to these protocols, researchers can confidently handle this compound, ensuring a safe environment for themselves and their colleagues, and upholding the highest standards of scientific integrity.

References

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  • Safety Data Sheet for (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)-acetic acid. AK Scientific, Inc.
  • Safety Data Sheet for a rel
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  • MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid. BOC Sciences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.